molecular formula C10H7NO3 B577752 7-Hydroxyquinoline-6-carboxylic acid CAS No. 1227608-04-9

7-Hydroxyquinoline-6-carboxylic acid

Cat. No.: B577752
CAS No.: 1227608-04-9
M. Wt: 189.17
InChI Key: UWGJHRHQCPLUEJ-UHFFFAOYSA-N
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Description

7-Hydroxyquinoline-6-carboxylic acid (CAS 1227608-04-9) is an off-white solid with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . It should be stored sealed in a dry, cool environment, ideally between 0-5 °C . As a hydroxyquinoline carboxylic acid, this compound is a key building block in medicinal chemistry, primarily utilized as a synthetic intermediate for the development of pharmaceuticals . Compounds within this class have garnered significant attention due to their structural analogy to precursors of promising therapeutic agents, such as HIV-1 integrase inhibitors . The electrochemical behavior of related hydroxyquinoline carboxylic acids has been extensively studied, revealing that their oxidation mechanism in aprotic environments involves complex proton-coupled electron transfer, which may be relevant to their electron transfer efficiency in biological systems . Furthermore, hydroxyquinoline derivatives are widely researched for their diverse biological activities, including antibacterial, antioxidant, and anticancer properties, making this compound a valuable scaffold for drug discovery and biochemical research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxyquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-5-8-6(2-1-3-11-8)4-7(9)10(13)14/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENQCXCHHORWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670405
Record name 7-Oxo-1,7-dihydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227608-04-9
Record name 7-Oxo-1,7-dihydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Hydroxyquinoline-6-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 7-Hydroxyquinoline-6-carboxylic Acid

Abstract

This compound is a heterocyclic aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. As a bifunctional molecule, its unique arrangement of a quinoline core, a hydroxyl group, and a carboxylic acid moiety offers a versatile scaffold for chemical modification and the development of novel compounds with tailored properties. This guide provides a comprehensive overview of its core chemical properties, spectroscopic profile, synthesis, reactivity, and potential applications, serving as a critical resource for researchers engaged in drug discovery and chemical synthesis.

Core Molecular Profile

This compound belongs to the quinoline class of compounds, which are characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The specific placement of the hydroxyl and carboxylic acid groups at the 7- and 6-positions, respectively, dictates its electronic properties, reactivity, and potential for intermolecular interactions such as hydrogen bonding.

G Figure 2: Conceptual Synthetic Workflow start Substituted Aniline Precursor step1 Cyclization Reaction (e.g., Gould-Jacobs) start->step1 step2 Formation of Quinoline Core step1->step2 step3 Functional Group Introduction/Modification step2->step3 step4 Hydroxylation & Carboxylation step3->step4 final This compound step4->final

Caption: A generalized workflow for the synthesis of substituted quinolines.

The reactivity of the molecule is governed by its three primary functional domains:

  • Carboxylic Acid: This group readily undergoes standard reactions such as esterification (with alcohols under acidic conditions) and amidation (with amines using coupling agents) to produce a wide array of derivatives.

  • Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters. It also activates the aromatic ring towards electrophilic substitution.

  • Quinoline Ring: The heterocyclic ring can participate in both electrophilic and nucleophilic substitution reactions, with the regioselectivity influenced by the existing substituents and reaction conditions.

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-HIV properties. [1][2][3]

  • Medicinal Chemistry Scaffold: this compound serves as a valuable building block for synthesizing novel drug candidates. The carboxylic acid and hydroxyl groups provide convenient handles for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Enzyme Inhibition: Derivatives of hydroxyquinolines have been investigated as inhibitors of various enzymes. For example, some quinoline-based compounds act as inhibitors of HIV integrase or bacterial DNA gyrase. [1]The specific structure of this compound makes it a candidate for designing inhibitors that can form targeted interactions, such as hydrogen bonds and metal chelation, within an enzyme's active site.

  • Materials Science: The rigid, planar structure and potential for metal chelation make quinoline derivatives useful in the development of fluorescent sensors, organic light-emitting diodes (OLEDs), and other advanced materials. [3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as other hydroxyquinoline carboxylic acids, provides a basis for safe handling protocols. [4][5]

  • General Hazards: Assumed to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). * Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. [4]Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Exemplary Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of the methyl ester of this compound, a common first step in creating a library of derivatives.

Objective: To synthesize Methyl 7-hydroxyquinoline-6-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH, solvent, excess)

  • Sulfuric acid (H₂SO₄, catalyst, ~5 mol%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel

G Figure 3: Esterification Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification r1 Combine Reactant & Methanol r2 Add H₂SO₄ Catalyst r1->r2 r3 Reflux Mixture (e.g., 4-6h) r2->r3 w1 Cool & Remove Methanol r3->w1 w2 Dilute with EtOAc w1->w2 w3 Wash with NaHCO₃ w2->w3 w4 Wash with Brine w3->w4 w5 Dry with MgSO₄ w4->w5 w6 Filter & Concentrate w5->w6 p1 Purify (Column Chromatography) w6->p1

Caption: Step-by-step workflow for a typical esterification reaction.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.89 g, 10 mmol). Add an excess of methanol (e.g., 50 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 0.05 mL, ~1 mmol) dropwise.

  • Reflux: Attach a condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization to obtain the pure product.

Conclusion

This compound is a strategically important chemical entity with significant untapped potential. Its well-defined structure, combined with the versatile reactivity of its functional groups, establishes it as a foundational building block for the synthesis of complex molecules. This guide has provided a detailed examination of its chemical and physical properties, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this compound in their scientific endeavors. Future research will undoubtedly uncover new applications for its derivatives, expanding their role in both medicine and materials science.

References

  • 7-Hydroxyquinoline | C9H7NO | CID 135426866. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Safety Data Sheet - 8-Hydroxyquinoline-2-carboxylic acid. (n.d.). Fisher Scientific. Retrieved January 15, 2026, from [Link]

  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.). Google Patents.
  • Provincial Gazette for Free State No 50 of 26-October-2012. (2012, October 26). Mafube Local Municipality. Retrieved January 15, 2026, from [Link]

  • green hexanal, 5435-64-3. (n.d.). Perflavory. Retrieved January 15, 2026, from [Link]

  • Biologically important hydroxyquinolines and quinolinecarboxylic acids. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved January 15, 2026, from [Link]

  • Chemical Properties of Hexanal, 3,5,5-trimethyl- (CAS 5435-64-3). (n.d.). Cheméo. Retrieved January 15, 2026, from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved January 15, 2026, from [Link]

  • pKa Values Table: Inorganic & Organic Acids. (n.d.). Studylib. Retrieved January 15, 2026, from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC. Retrieved January 15, 2026, from [Link]

  • Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid based on density functional theory. (n.d.). IOSR Journal. Retrieved January 15, 2026, from [Link]

  • Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved January 15, 2026, from [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved January 15, 2026, from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved January 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 7-Hydroxyquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Synthesis of a Niche Quinoline Scaffold

7-Hydroxyquinoline-6-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring both a chelating hydroxyquinoline core and a carboxylic acid moiety, presents a unique scaffold for the design of novel therapeutics, molecular probes, and advanced materials. However, a survey of the current chemical literature reveals a notable scarcity of established, peer-reviewed protocols specifically detailing its synthesis.

This guide is structured to address this gap. As a Senior Application Scientist, my objective is not merely to present a known procedure but to apply established principles of synthetic organic chemistry to devise a robust and logical pathway. We will proceed from a strategic, field-proven perspective, grounding our proposed synthesis in the well-documented Skraup reaction—a cornerstone of quinoline synthesis since its discovery in 1880.[1] This document will explain the causal chemistry behind each decision, anticipate potential challenges, and provide a detailed, self-validating experimental protocol. While this pathway is proposed based on extensive precedent with similar structures, it is intended for skilled researchers who can adapt and optimize the conditions as needed.

Strategic Retrosynthetic Analysis and Pathway Selection

The target molecule, this compound, possesses a substitution pattern that directly informs the selection of its precursor. The core principle of quinoline synthesis via reactions like the Skraup or Doebner-von Miller is the construction of the pyridine ring onto a pre-existing substituted benzene ring derived from an aniline.

Retrosynthetic Approach: A logical disconnection of the pyridine ring of the target molecule points to an appropriately substituted aniline as the key starting material. The Skraup reaction, which utilizes glycerol to form the C2 and C3 atoms of the quinoline ring, is an ideal candidate due to its directness and use of inexpensive, readily available reagents.[2][3]

The required precursor is therefore 4-amino-3-hydroxybenzoic acid . The orientation of the amino and hydroxyl groups on this precursor is critical. Cyclization during the Skraup reaction occurs ortho to the amine. In 4-amino-3-hydroxybenzoic acid, there are two positions ortho to the amino group. Cyclization at the C-5 position is sterically unhindered and electronically favored, leading directly to the desired 7-hydroxy-6-carboxy substitution pattern on the resulting quinoline ring.

G Target This compound Disconnect Skraup Reaction (C-N and C-C bond formation) Target->Disconnect Precursor 4-Amino-3-hydroxybenzoic acid + Glycerol Disconnect->Precursor

Caption: Figure 1: Retrosynthetic analysis for this compound.

The Skraup Synthesis: A Mechanistic Perspective

The Skraup synthesis is a robust, albeit often aggressive, method for quinoline synthesis.[1] Understanding its mechanism is paramount to controlling the reaction and troubleshooting potential issues.

The reaction proceeds through several key stages:

  • Dehydration of Glycerol: Under the strongly acidic and high-temperature conditions, sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein .[3]

  • Michael Addition: The amino group of the aniline precursor (4-amino-3-hydroxybenzoic acid) acts as a nucleophile and undergoes a conjugate (Michael) addition to acrolein.

  • Cyclization and Dehydration: The resulting intermediate is protonated, and the electron-rich aromatic ring performs an intramolecular electrophilic aromatic substitution, closing the ring. Subsequent dehydration yields a 1,2-dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product. This step requires an oxidizing agent, which is often nitrobenzene or arsenic pentoxide in classical procedures.[2][3] The nitro-compound corresponding to the aniline starting material is a common choice, as its reduction product is the starting aniline itself, which can then participate in the reaction.

G cluster_0 Stage 1: Acrolein Formation cluster_1 Stage 2-4: Quinoline Formation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2 H₂O Aniline 4-Amino-3-hydroxy- benzoic acid Intermediate1 Michael Adduct Aniline->Intermediate1 + Acrolein Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 H⁺, Cyclization Dihydroquinoline 1,2-Dihydroquinoline Derivative Intermediate2->Dihydroquinoline - H₂O Quinoline 7-Hydroxyquinoline- 6-carboxylic acid Dihydroquinoline->Quinoline [O] (Oxidizing Agent)

Caption: Figure 2: Mechanistic workflow of the proposed Skraup synthesis.

Potential Challenges and Strategic Considerations

The harsh conditions of the Skraup reaction (concentrated sulfuric acid, high temperatures) necessitate a careful evaluation of potential side reactions, particularly given the substituents on our chosen precursor.[4]

  • Decarboxylation: The carboxylic acid group is susceptible to removal under strong acid and heat. This would lead to the formation of 7-hydroxyquinoline as a significant byproduct. To mitigate this, reaction temperatures should be carefully controlled and kept at the minimum required for cyclization.

  • Sulfonation: The electron-rich aromatic ring can undergo electrophilic sulfonation. Using a moderate excess of sulfuric acid and avoiding unnecessarily high temperatures can help minimize this.

  • Reaction Vigor: The Skraup reaction is notoriously exothermic and can become violent.[1] The protocol must include measures for careful temperature control, such as slow addition of reagents and the use of a moderating agent like ferrous sulfate, which helps to smooth the rate of oxidation.[5]

  • Oxidizing Agent: While nitrobenzene is traditional, its use introduces safety and purification challenges. Arsenic pentoxide is effective but highly toxic. A suitable alternative is often the nitro derivative of a related, high-boiling point aromatic compound. For this proposed synthesis, 4-nitrophenol could serve as an effective oxidant.

Proposed Experimental Protocol

Disclaimer: This protocol is a proposed pathway based on established Skraup syntheses for similar hydroxy-anilines and has not been empirically validated for this specific substrate.[5][6][7] It should be performed by a qualified chemist with appropriate safety precautions in a well-ventilated fume hood.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Proposed AmountMolar Equivalents
4-Amino-3-hydroxybenzoic acid153.1415.3 g (0.1 mol)1.0
Glycerol92.0927.6 g (0.3 mol)3.0
Concentrated Sulfuric Acid (98%)98.08~60 mL~11 eq.
4-Nitrophenol139.117.0 g (0.05 mol)0.5
Ferrous Sulfate Heptahydrate278.012.0 g-
Ice18.02~500 g-
Sodium Hydroxide Solution (30% w/v)40.00As needed-
Hydrochloric Acid (2M)36.46As needed-

Step-by-Step Methodology:

  • Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in a heating mantle with a temperature controller.

  • Initial Charge: In the flask, cautiously add concentrated sulfuric acid (~40 mL) to glycerol (27.6 g). The mixture is exothermic and should be stirred and allowed to cool. Once the temperature is below 80°C, add ferrous sulfate heptahydrate (2.0 g) and 4-nitrophenol (7.0 g).

  • Substrate Addition: In a separate beaker, dissolve 4-amino-3-hydroxybenzoic acid (15.3 g) in the remaining concentrated sulfuric acid (~20 mL). This may require gentle warming. Transfer this solution to the dropping funnel.

  • Reaction Initiation: Heat the glycerol/sulfuric acid mixture in the flask to approximately 120°C.

  • Controlled Addition: Begin the slow, dropwise addition of the 4-amino-3-hydroxybenzoic acid solution from the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature between 130-140°C. The reaction is exothermic, and the heating mantle should be adjusted accordingly. The addition may take 60-90 minutes.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 135-140°C with continued stirring for an additional 3 hours. Monitor the reaction by TLC if a suitable method can be developed (e.g., using a protected standard).

  • Work-up - Quenching: Allow the dark, viscous mixture to cool to below 100°C. In a large beaker (2 L), prepare a slurry of ice and water. Very slowly and cautiously, pour the reaction mixture into the ice-water slurry with vigorous stirring. This is a highly exothermic and potentially hazardous step.

  • Work-up - Neutralization: Cool the diluted acidic solution in an ice bath. Slowly neutralize the solution by adding 30% sodium hydroxide solution. The goal is to precipitate the product. The pH should be carefully adjusted to the isoelectric point of the amphoteric product, likely around pH 4-5. Monitor the pH closely.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove non-polar impurities.

  • Purification: The crude product will likely contain unreacted starting material, the potential decarboxylated byproduct, and other colored impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water, or DMF/water) is the preferred method of purification. Column chromatography may be challenging due to the low solubility of the product but could be attempted using a polar stationary phase and an appropriate eluent system.

Conclusion and Outlook

This guide outlines a logical and scientifically grounded, albeit proposed, synthetic pathway for this compound via the Skraup reaction. The choice of 4-amino-3-hydroxybenzoic acid as a precursor provides the most direct route to the target's specific substitution pattern. The key to a successful synthesis will lie in the careful control of the reaction temperature to balance the need for cyclization against the risk of decarboxylation. The provided protocol incorporates established methods for moderating the reaction's vigor and should serve as a robust starting point for further optimization by skilled laboratory professionals. The successful synthesis and purification of this molecule will provide the research community with a valuable building block for future innovations in drug discovery and materials science.

References

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087. Available at: [Link]

  • Wang, L., et al. (2010). Synthesis of 8-hydroxyquinoline by Skraup reaction. ResearchGate. Available at: [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Available at: [Link]

  • Wikipedia. (2023). Skraup reaction. Available at: [Link]

  • Study.com. (2023). Hydroxyquinoline Uses, Structure & Synthesis. Available at: [Link]

  • Sharma, V., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • PrepChem. (2023). Preparation of 4-amino-3-hydroxybenzoic acid. Available at: [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Available at: [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. Available at: [Link]

  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144. Available at: [Link]

Sources

Spectroscopic data for 7-Hydroxyquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 7-Hydroxyquinoline-6-carboxylic Acid

Abstract

This compound is a heterocyclic organic compound featuring a quinoline core substituted with hydroxyl and carboxylic acid functional groups. As a key intermediate and building block in medicinal chemistry, its unambiguous structural characterization is paramount for drug discovery, process development, and quality control. This technical guide provides a comprehensive overview of the principal spectroscopic techniques used to characterize this molecule. While experimental spectra for this specific isomer are not widely published, this document synthesizes predictive data based on established spectroscopic principles and data from closely related analogues. We present anticipated data for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, complete with detailed, field-proven experimental protocols and the scientific rationale behind the analytical choices.

Molecular Structure and Spectroscopic Overview

The structure of this compound (C₁₀H₇NO₃, Molecular Weight: 189.17 g/mol ) dictates its spectroscopic signature. The quinoline ring system provides a rigid, aromatic scaffold, while the hydroxyl (-OH) and carboxylic acid (-COOH) groups introduce distinct, highly characteristic spectroscopic features.

The strategic integration of multiple spectroscopic techniques is essential for a full structural elucidation. Mass spectrometry confirms the molecular weight and provides fragmentation patterns revealing structural motifs. NMR spectroscopy maps the carbon-hydrogen framework and the chemical environment of each nucleus. IR spectroscopy identifies key functional groups through their vibrational modes. Finally, UV-Vis spectroscopy probes the conjugated π-electron system of the aromatic rings.

Caption: Figure 1: Molecular Structure of this compound.

Mass Spectrometry (MS)

Principle & Application: Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can generate the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻ with high efficiency, minimizing premature fragmentation. Subsequent tandem mass spectrometry (MS/MS) analysis via collision-induced dissociation (CID) provides structurally significant fragment ions.

Expected Fragmentation Pathways: The fragmentation of quinoline carboxylic acids is well-documented.[1][2] The primary and most characteristic fragmentation events involve neutral losses from the carboxylic acid group.

  • Loss of H₂O (18 Da): Dehydration can occur, particularly in the positive ion mode.

  • Loss of CO₂ (44 Da): Decarboxylation is a common pathway for carboxylic acids, leading to a prominent fragment ion.

  • Loss of COOH (45 Da): Cleavage of the entire carboxylic acid radical can also be observed.[3]

  • Loss of HCN (27 Da): Subsequent fragmentation of the quinoline ring itself often involves the expulsion of hydrogen cyanide, a characteristic feature of nitrogen-containing aromatic heterocycles.

MS_Fragmentation M [M-H]⁻ m/z 188 M_minus_CO2 [M-H-CO₂]⁻ m/z 144 M->M_minus_CO2 - CO₂ (44 Da) Quinoline_Fragment Quinoline Ring Fragments M_minus_CO2->Quinoline_Fragment - HCN (27 Da)

Caption: Figure 2: Predicted ESI(-) MS/MS Fragmentation Pathway.

Predicted Mass Spectrometry Data

Ion TypePredicted m/z (Negative Mode)Predicted m/z (Positive Mode)Description
Molecular Ion188.03 [M-H]⁻190.05 [M+H]⁺Deprotonated/Protonated parent molecule
Fragment170.02 [M-H-H₂O]⁻172.04 [M+H-H₂O]⁺Loss of water
Fragment144.04 [M-H-CO₂]⁻146.06 [M+H-CO₂]⁺Loss of carbon dioxide (decarboxylation)
Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for analyzing this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Accurately weigh 1 mg of the compound and dissolve in 1 mL of a suitable solvent (e.g., methanol or DMSO) to create a 1 mg/mL stock solution.

    • Perform serial dilutions with 50:50 acetonitrile:water to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

    • Rationale: Using a mixture of organic solvent and water ensures solubility and compatibility with reverse-phase chromatography mobile phases.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Rationale: Formic acid is a common mobile phase modifier that aids in protonation for positive-mode ESI and improves peak shape. A C18 column provides good retention for aromatic compounds.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to capture all relevant ions.

    • Scan Mode: Full scan MS from m/z 50-500 to identify the parent ion.

    • MS/MS: Perform product ion scans on the parent ions (m/z 190 in positive mode, m/z 188 in negative mode).

    • Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

    • Rationale: Running both ionization modes provides complementary information. A product ion scan isolates the parent ion and fragments it to confirm structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Application: NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. For this compound, NMR can confirm the substitution pattern on the quinoline ring.

Predicted Chemical Shifts: The predicted chemical shifts are based on the known effects of substituents on aromatic rings and data from related quinoline structures.[4][5] The electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group will have opposing effects on the electron density of the ring, influencing the chemical shifts of the attached protons and carbons.

  • ¹H NMR: The spectrum is expected to show five distinct signals in the aromatic region (typically 7.0-9.0 ppm). The acidic proton of the carboxylic acid will appear as a very broad singlet far downfield (10-13 ppm), and the phenolic proton will also be a broad singlet (could be anywhere from 5-10 ppm, highly dependent on solvent and concentration).[6][7]

  • ¹³C NMR: The spectrum will show 10 distinct carbon signals. The carboxyl carbon will be the most downfield (165-180 ppm). The carbons attached to the hydroxyl group and nitrogen will also be significantly shifted.[6]

Predicted NMR Data (in DMSO-d₆)

¹H NMR Predictionδ (ppm)MultiplicityIntegrationAssignment
Aromatic~8.8dd1HH2
Aromatic~8.5d1HH4
Aromatic~8.0s1HH5
Aromatic~7.5dd1HH3
Aromatic~7.4s1HH8
Phenolic9-11 (broad)s1H7-OH
Carboxylic11-13 (broad)s1H6-COOH
¹³C NMR Predictionδ (ppm)Assignment
Carboxyl~168C=O
Aromatic~155C7
Aromatic~148C8a
Aromatic~147C2
Aromatic~137C4
Aromatic~128C4a
Aromatic~125C5
Aromatic~122C3
Aromatic~118C8
Aromatic~115C6
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube.

    • Rationale: DMSO-d₆ is an excellent solvent for polar, aromatic compounds containing acidic protons like phenols and carboxylic acids, as it allows for their observation. In contrast, using D₂O would cause these protons to exchange with deuterium, leading to the disappearance of their signals, which is a useful confirmatory experiment.[8]

  • Instrumental Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Acquire at least 16 scans.

      • Set spectral width to cover -2 to 16 ppm.

      • Use a relaxation delay (d1) of at least 2 seconds.

    • ¹³C NMR:

      • Acquire at least 1024 scans using proton decoupling.

      • Set spectral width to cover 0 to 200 ppm.

      • Use a relaxation delay (d1) of 2-5 seconds.

    • 2D NMR (Optional but Recommended): Run COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) experiments to unambiguously assign all signals.

    • Rationale: A higher number of scans for ¹³C is necessary due to the low natural abundance of the ¹³C isotope. 2D NMR experiments are crucial for connecting protons to the carbons they are attached to, confirming the overall structure.

Infrared (IR) Spectroscopy

Principle & Application: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

Characteristic Vibrational Modes: The IR spectrum of this compound will be dominated by features from the -OH and -COOH groups.

  • O-H Stretch (Carboxylic Acid): A very broad, strong absorption from ~3300 cm⁻¹ down to ~2500 cm⁻¹, often obscuring the C-H stretches. This broadness is due to strong hydrogen-bonding dimers.[6][9][10]

  • O-H Stretch (Phenol): A broad absorption centered around 3400-3200 cm⁻¹.

  • C-H Stretch (Aromatic): Sharp, medium-intensity peaks just above 3000 cm⁻¹ (~3100-3000 cm⁻¹).

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption between 1710-1680 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic acid (~1710 cm⁻¹).[11]

  • C=C & C=N Stretches (Aromatic Ring): Multiple sharp, medium-to-strong peaks in the 1620-1450 cm⁻¹ region.

  • C-O Stretch & O-H Bend: Absorptions in the fingerprint region (1350-1200 cm⁻¹) corresponding to the phenol and carboxylic acid C-O stretching and O-H bending modes.[9]

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongPhenolic O-H Stretch
3300-2500Very Broad, StrongCarboxylic Acid O-H Stretch
~3050Medium, SharpAromatic C-H Stretch
~1700Very Strong, SharpCarboxylic Acid C=O Stretch
1620, 1580, 1500Medium-Strong, SharpAromatic C=C and C=N Stretches
~1300StrongC-O Stretch / O-H Bend
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR has largely replaced traditional KBr pellets for solid samples due to its simplicity and speed.

  • Instrument Preparation:

    • Record a background spectrum of the clean, empty ATR crystal (typically diamond or germanium). This is crucial to subtract atmospheric H₂O and CO₂ signals.

    • Rationale: The background scan ensures that the final spectrum contains only absorptions from the sample itself.

  • Sample Analysis:

    • Place a small amount (1-2 mg) of the solid powder onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Rationale: Good contact is essential for the evanescent wave to penetrate the sample and generate a strong signal.

  • Data Acquisition:

    • Collect the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

    • The typical range is 4000-400 cm⁻¹.

    • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Application: UV-Vis spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. It is particularly useful for analyzing compounds with conjugated π-electron systems, such as the quinoline ring. The position of the maximum absorbance (λ_max) can be sensitive to the solvent environment, a phenomenon known as solvatochromism.

Expected Electronic Transitions: The extended π-system of the quinoline ring will give rise to strong absorptions in the UV region. Carboxylic acids themselves have a weak n→π* transition around 200-215 nm, which will be masked by the much stronger π→π* transitions of the aromatic system.[8][11] The λ_max is expected to shift depending on the polarity and hydrogen-bonding capability of the solvent due to interactions with the hydroxyl and carboxylic acid groups.

Predicted UV-Vis Data

SolventPredicted λ_max (nm)Transition Type
Hexane (non-polar)~250, ~320π→π
Ethanol (polar, protic)~255, ~330π→π
Acetonitrile (polar, aprotic)~252, ~325π→π*
Experimental Protocol: UV-Vis Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound in a high-purity solvent (e.g., ethanol) at a concentration of ~1 mg/mL.

    • Dilute the stock solution to a final concentration in the range of 1-10 µg/mL. The final absorbance should ideally be between 0.1 and 1.0 AU.

    • Rationale: This concentration range ensures the measurement is within the linear range of the Beer-Lambert law, providing accurate molar absorptivity data.

  • Instrumental Parameters:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill one cuvette with the pure solvent to be used as the reference (blank).

    • Fill the second cuvette with the sample solution.

    • Rationale: Quartz cuvettes are transparent in the UV region, unlike glass or plastic. Blanking with the pure solvent corrects for any absorbance from the solvent itself.

  • Data Acquisition:

    • Scan the sample from 400 nm down to 200 nm.

    • Record the λ_max values and their corresponding absorbance.

    • To study solvatochromism, repeat the procedure using solvents of varying polarity (e.g., cyclohexane, acetonitrile, methanol).

Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary information. A robust structural confirmation relies on the logical integration of data from all methods. The workflow below illustrates how these techniques are synergistically applied.

Analytical_Workflow Figure 3: Integrated Workflow cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy MS LC-MS Analysis MW Molecular Weight Confirmed (189.17 Da) MS->MW Frag Fragmentation Data (-CO₂, -H₂O) MS->Frag Structure Final Structure Confirmed MW->Structure Frag->Structure IR ATR-IR Analysis FG Functional Groups ID'd (-OH, -COOH, C=O) IR->FG FG->Structure NMR 1D & 2D NMR Analysis CH_Framework C-H Framework (Substitution Pattern) NMR->CH_Framework CH_Framework->Structure

Caption: Figure 3: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that leverages the strengths of several analytical techniques. Mass spectrometry confirms its molecular formula and key structural motifs. ¹H and ¹³C NMR spectroscopy provide a detailed map of the atomic connectivity and chemical environments. IR spectroscopy offers rapid and definitive identification of the critical hydroxyl and carboxylic acid functional groups, while UV-Vis spectroscopy characterizes the conjugated electronic system. By integrating the data from these methods as outlined in this guide, researchers and drug development professionals can achieve an unambiguous and comprehensive characterization of this important chemical entity.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Reichardt, C. (1988). Solvents and Solvent Effects in Organic Chemistry. Semantic Scholar.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Arjunan, V., et al. (2015). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Chemistry.
  • University of Oxford. (n.d.). Chemical shifts. Retrieved from [Link]

  • Jaiswal, R., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. PubMed Central.
  • Sokolová, R., et al. (2015). Electrochemistry and Spectroelectrochemistry of Bioactive Hydroxyquinolines: A Mechanistic Study.
  • Nycz, J. E., et al. (2019).
  • ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link]

  • Google Patents. (2021). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Liu, Q., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central.
  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Química Organica.org. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

  • Problems in Chemistry. (2023).
  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Ukrainets, I. V., et al. (2017). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Nycz, J. E., et al. (2019). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
  • El-Faham, A., et al. (2016). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. PubMed Central.
  • Mary, Y. S., et al. (2017).
  • LibreTexts Chemistry. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Ghorai, P., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PubMed Central.
  • Coussan, S., et al. (2000). Hydrogen Bonding and Intermolecular Vibrations of 6-Hydroxyquinoline·H2O in the S0 and S1 States.
  • PubChem. (n.d.). 7-Hydroxymitragynine. Retrieved from [Link]

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An In-depth Technical Guide to 7-Hydroxyquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Hydroxyquinoline-6-carboxylic acid (CAS No. 1227608-04-9), a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific literature on this isomer is emerging, this document synthesizes available data with expert analysis of its chemical relatives to offer a robust resource for researchers. We will delve into its core physicochemical properties, propose a logical synthetic pathway, outline methods for its analytical characterization, and explore its promising applications, particularly in the realm of drug discovery. This guide is intended to serve as a foundational tool for scientists looking to harness the unique characteristics of this quinoline derivative.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of hydroxyl and carboxylic acid moieties, as seen in this compound, dramatically influences the molecule's electronic properties, solubility, and metal-chelating capabilities. These features are hallmarks of compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.[1][2] This guide will specifically focus on the 6-carboxylic acid isomer of 7-hydroxyquinoline, a less-explored yet highly promising member of this chemical family.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 1227608-04-9[3][4][5]
Molecular Formula C₁₀H₇NO₃[3][4]
Molecular Weight 189.17 g/mol [3]
Appearance Solid (predicted)Inferred
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted)Inferred
Melting Point Not available
Boiling Point Not available[3]
SMILES O=C(C1=C(O)C=C2N=CC=CC2=C1)O[3]

Note: Some physical properties are predicted based on the behavior of structurally similar compounds due to limited direct experimental data in publicly accessible literature.

Synthesis and Purification

Proposed Synthetic Workflow

G A 3-Aminophenol E 7-Hydroxyquinoline A->E B Glycerol B->E C Oxidizing Agent (e.g., Nitrobenzene) C->E D Sulfuric Acid D->E Skraup Synthesis G 7-Hydroxyquinoline-6-carbonyl chloride E->G Friedel-Crafts Acylation F Friedel-Crafts Acylation Reagent (e.g., Oxalyl chloride, AlCl₃) F->G I This compound G->I Hydrolysis H Hydrolysis (H₂O) H->I

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 7-Hydroxyquinoline

The synthesis of the 7-hydroxyquinoline intermediate can be achieved via a modified Skraup synthesis.[6]

  • Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of 3-aminophenol, glycerol, and a mild oxidizing agent (e.g., nitrobenzene or arsenic acid). The reaction is highly exothermic and should be cooled in an ice bath during the initial addition.

  • Heating: Once the initial exothermic reaction subsides, heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TDC).

  • Work-up: After cooling, the reaction mixture is poured onto ice and neutralized with a strong base (e.g., sodium hydroxide) to precipitate the crude 7-hydroxyquinoline.

  • Purification: The crude product can be purified by steam distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Friedel-Crafts Acylation to Introduce the Carboxylic Acid Precursor

  • Reaction Setup: Suspend the purified 7-hydroxyquinoline in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Lewis Acid: Cool the suspension in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise.

  • Acylation: Add the acylating agent (e.g., oxalyl chloride or trichloroacetyl chloride) dropwise to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

  • Work-up: The reaction is quenched by carefully pouring it into a mixture of ice and hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude acyl intermediate.

Step 3: Hydrolysis to this compound

  • Hydrolysis: The crude acyl intermediate is hydrolyzed to the final carboxylic acid by heating with an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).

  • Purification: The final product, this compound, is precipitated by acidifying the basic solution (or neutralizing the acidic solution). Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed. Commercial suppliers can often provide this data upon request.[3]

Spectroscopic and Chromatographic Methods

G cluster_0 Analytical Workflow A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C) A->B Structural Elucidation C Mass Spectrometry (LC-MS, HRMS) A->C Molecular Weight Verification D Chromatography (HPLC, UPLC) A->D Purity Assessment E Purity & Structural Confirmation B->E C->E D->E

Caption: Analytical workflow for compound characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic aromatic signals for the quinoline ring and distinct resonances for the hydroxyl and carboxylic acid protons. The carbon NMR will provide information on the number and type of carbon atoms.

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample.

Potential Applications in Drug Development

The hydroxyquinoline carboxylic acid scaffold is a versatile pharmacophore with a wide range of documented biological activities. While specific studies on the 6-carboxylic acid isomer are limited, we can infer its potential applications based on the extensive research conducted on its isomers.

  • Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties by targeting various cellular pathways. For instance, some substituted quinolines have been shown to inhibit tumor cell respiration and key enzymes involved in cancer metabolism.[7] The ability of the hydroxyl and carboxylic acid groups to chelate metal ions is also a known mechanism for inducing apoptosis in cancer cells.

  • Antimicrobial Agents: The quinoline core is central to the development of antibacterial drugs, most notably the fluoroquinolones. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[8] Derivatives of hydroxyquinoline carboxylic acids have demonstrated significant antimicrobial activity against various bacterial strains.[8]

  • Anti-inflammatory Properties: Certain quinoline-related carboxylic acid derivatives have shown promising anti-inflammatory effects.[2] This activity is often attributed to the modulation of inflammatory signaling pathways.

Conclusion

This compound represents a valuable yet underexplored building block for medicinal chemists and materials scientists. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and a roadmap for its analytical characterization. The inferred potential for this compound in drug discovery, based on the rich pharmacology of its isomers, underscores the need for further investigation into its unique biological activities. It is our hope that this technical guide will serve as a catalyst for new research and the development of novel applications for this promising molecule.

References

  • Ukrainets, I. V., et al. (2014). N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides. The Synthesis and Effects on Urinary Output. Molecules, 19(8), 11624-11640.
  • Vempati, R. K., et al. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica, 4(1), 248-254.
  • PubChem. 7-Hydroxyquinoline. [Link]

  • Google Patents. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • ResearchGate. Biologically important hydroxyquinolines and quinolinecarboxylic acids. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • ACS Publications. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. [Link]

  • Al-Ostoot, F. H., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemistry & Biodiversity, e202301548.
  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of medicinal chemistry, 20(8), 1001–1006.
  • Phelps, M. A., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS medicinal chemistry letters, 13(3), 416–424.
  • Horgan, C., & O'Sullivan, T. P. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-22.
  • MDPI. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 7-Hydroxyquinoline-6-carboxylic Acid Derivatives

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone of medicinal chemistry.[1] Its derivatives are recognized as "privileged structures" due to their remarkable ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This guide focuses on a specific, promising scaffold: This compound . While literature on this precise isomer is emerging, a comprehensive analysis of its closely related analogues—particularly other hydroxyquinoline carboxylic acids—provides profound insights into its potential biological activities.

The strategic placement of a hydroxyl (-OH) group at the C-7 position and a carboxylic acid (-COOH) group at the C-6 position creates a unique electronic and structural profile. This arrangement is particularly significant for its potential to form strong intramolecular hydrogen bonds and act as a bidentate chelating agent for essential metal ions in biological systems. This chelation capability is a recurring mechanistic theme in the activity of many quinoline derivatives, influencing their efficacy in anticancer, antimicrobial, and anti-inflammatory applications.[3][4] This guide will synthesize data from proximate structures to build a predictive and technically grounded overview of the biological and therapeutic potential of this compound derivatives for researchers and drug development professionals.

Chapter 1: Anticancer and Cytotoxic Potential

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[5] The hydroxyquinoline carboxylic acid moiety is frequently identified as a critical pharmacophore for this activity.[6]

Core Mechanisms of Anticancer Action

The cytotoxic effects of these derivatives are not monolithic; they arise from the targeted disruption of several key cellular processes essential for cancer cell survival and proliferation.

  • Enzyme Inhibition: A primary mechanism is the inhibition of enzymes critical to the cell cycle and DNA integrity. Derivatives of hydroxyquinoline carboxylic acid have been identified as potent inhibitors of Pim-1 kinase , a serine/threonine kinase that regulates apoptosis and cell metabolism.[6] Molecular modeling suggests the hydroxy-acid scaffold interacts directly with key residues like Asp186 and Lys67 within the ATP-binding pocket of the kinase.[6] Other related quinoline carboxylic acids are known inhibitors of dihydroorotate dehydrogenase (DHODH) , a crucial enzyme in the de novo pyrimidine biosynthetic pathway, thereby starving cancer cells of necessary precursors for DNA and RNA synthesis.[7]

  • Induction of Apoptosis: Many quinoline derivatives exert their effects by triggering programmed cell death, or apoptosis. Studies on related compounds have shown they can induce promising levels of cell apoptosis, often by intercalating with DNA and arresting the cell cycle.[8]

  • Targeting Drug Resistance: A significant challenge in oncology is multidrug resistance (MDR). Certain 8-hydroxyquinoline derivatives have shown selective toxicity against MDR cancer cells, a property linked to their metal chelation capabilities and resulting pKa values, which can disrupt the unique physiology of resistant cells.[4]

Signaling Pathway: Inhibition of Pim-1 Kinase

The following diagram illustrates the central role of Pim-1 kinase in promoting cell survival and how its inhibition by a hydroxyquinoline carboxylic acid derivative can lead to apoptosis.

pim1_pathway GF Growth Factors Receptor Tyrosine Kinase Receptor GF->Receptor binds STAT STATs Receptor->STAT activates Pim1 Pim-1 Kinase STAT->Pim1 upregulates transcription Bad Bad Pim1->Bad phosphorylates (inactivates) Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Derivative 7-Hydroxyquinoline- 6-carboxylic acid Derivative Derivative->Pim1 INHIBITS

Caption: Inhibition of the Pim-1 kinase survival pathway by a quinoline derivative.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative hydroxyquinoline and quinoline carboxylic acid derivatives against various human cancer cell lines, demonstrating the potent nature of this structural class.

Compound ClassCell LineActivity (IC₅₀)Reference
7-Hydroxy-3-phenyl-quinoline-4-carboxylic acid deriv.HepG2 (Liver)7.7 µg/mL[9]
7-Hydroxy-3-phenyl-quinoline-4-carboxylic acid deriv.HCT116 (Colon)14.2 µg/mL[9]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-CAMCF-7 (Breast)82.9% reduction[8]
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acidK-562 (Leukemia)Inactive[8]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[10] The causality behind this choice is its reliance on the metabolic activity of living cells; mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, whereas dead cells cannot. The amount of formazan is directly proportional to the number of living cells.

Workflow Diagram

mtt_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout c1 1. Seed cancer cells in 96-well plate c2 2. Incubate for 24h (allow attachment) c1->c2 t1 3. Add serial dilutions of test compounds c2->t1 t2 4. Include controls: - Vehicle (e.g., DMSO) - Positive (e.g., Doxorubicin) t1->t2 t3 5. Incubate for 48-72h t2->t3 a1 6. Add MTT solution to each well t3->a1 a2 7. Incubate for 4h (formazan formation) a1->a2 a3 8. Solubilize formazan crystals with DMSO a2->a3 a4 9. Read absorbance at ~570 nm a3->a4 Calculate IC50 Calculate IC50 a4->Calculate IC50

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known cytotoxic drug like cisplatin or doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Chapter 2: Antimicrobial Activity

The quinoline core is central to some of the most successful classes of antibiotics.[11] Derivatives of hydroxyquinoline carboxylic acid are promising candidates for new antimicrobial agents, with activity documented against a range of bacteria and fungi, including resistant strains.[12][13]

Mechanism of Antimicrobial Action

The primary mechanism for many antibacterial quinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV .[14] These enzymes are essential for managing DNA topology during replication, transcription, and repair. Their inhibition leads to breaks in the bacterial chromosome and rapid cell death.[14] The ability of the hydroxyquinoline scaffold to chelate magnesium ions (Mg²⁺) is thought to be crucial for disrupting the enzyme-DNA complex. Furthermore, certain derivatives have shown efficacy against bacterial biofilms , which are notoriously difficult to treat due to a tolerant subpopulation of non-dividing cells.[15]

Workflow: Minimum Inhibitory Concentration (MIC) Determination

mic_workflow prep 1. Prepare 2-fold serial dilutions of test compound in broth (96-well plate) add 3. Inoculate each well with bacterial suspension prep->add inoc 2. Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) inoc->add ctrl 4. Include: - Positive Control (bacteria, no drug) - Negative Control (broth, no bacteria) add->ctrl incub 5. Incubate at 37°C for 18-24 hours ctrl->incub read 6. Visually inspect for turbidity (bacterial growth) incub->read mic Determine MIC: Lowest concentration with no visible growth read->mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Data

The table below presents MIC values for various quinoline derivatives against pathogenic microbes, illustrating their potential utility.

Compound ClassOrganismActivity (MIC)Reference
Halogenated 8-Hydroxyquinoline Deriv.A. hydrophila5.26 µM[12]
Halogenated 8-Hydroxyquinoline Deriv.L. monocytogenes5.57 µM[12]
Indolizinoquinoline-dione Deriv.S. aureus (MRSA)0.031 µg/mL[13]
Quinolinequinone Deriv. (QQ1)S. aureus1.22 µg/mL[16]
Quinolide-rhodanine ConjugateM. tuberculosis H37Ra1.66 µg/mL[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a gold standard for quantifying antimicrobial activity. Its choice is justified by its efficiency, reproducibility, and ability to test multiple compounds and concentrations simultaneously.

  • Preparation of Compound Plate: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative/sterility control) receive no compound.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible turbidity (growth). The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

Chapter 3: Anti-inflammatory Properties

Chronic inflammation is a driver of numerous diseases. Quinoline derivatives have emerged as promising anti-inflammatory agents, often acting through mechanisms distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[17]

Mechanism of Anti-inflammatory Action
  • Inhibition of Pro-inflammatory Signaling: A key mechanism is the suppression of the Nuclear Factor kappa B (NF-κB) signaling pathway.[18] NF-κB is a master regulator of the inflammatory response, controlling the expression of cytokines, chemokines, and other inflammatory mediators. By inhibiting NF-κB activation, these compounds can significantly dampen the inflammatory cascade.[19]

  • Modulation of Immune Cells: Certain substituted quinoline carboxylic acids have been shown to down-regulate T-cell function.[17] This is a more targeted immunomodulatory effect compared to the broad enzymatic inhibition of cyclooxygenase (COX) by NSAIDs, suggesting a different and potentially more favorable side-effect profile.[17]

  • Reduction of Inflammatory Mediators: These compounds can reduce the production of key inflammatory molecules like nitric oxide (NO) and matrix metalloproteinase 9 (MMP-9).[18][19]

Signaling Pathway: NF-κB Inhibition

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (targets for degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Complex IκBα - NF-κB (Inactive Cytoplasmic Complex) Complex:f0->IkB contains Complex:f1->NFkB contains Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Derivative Quinoline Derivative Derivative->IKK INHIBITS

Caption: Inhibition of the NF-κB pro-inflammatory signaling pathway.

Experimental Protocol: Griess Assay for Nitric Oxide (NO)

This assay is chosen to quantify the anti-inflammatory effect of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator produced by macrophages upon stimulation.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include an untreated, unstimulated control and an LPS-only control. Incubate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Incubation & Readout: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only control.

References

  • A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives. Benchchem.
  • A Comprehensive Technical Guide to the Biological Activities of Quinoline and Its Derivatives. Benchchem.
  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate.
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate.
  • 7-Hydroxyquinoline synthesis. ChemicalBook.
  • Biological Activities of Quinoline Derivatives. Bentham Science.
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate.
  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. PubMed.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed.
  • Molecular Switch Properties of 7-Hydroxyquinoline Compounds. ResearchGate.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health (NIH).
  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate.
  • Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. PubMed.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
  • 4-Hydroxyquinoline-7-carboxylic Acid|CAS 1150618-22-6. Benchchem.
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents.
  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health (NIH).
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Institutes of Health (NIH).
  • Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. ResearchGate.
  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate.
  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. ACS Publications.
  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. MDPI.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.
  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PubMed Central.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI.
  • 7-hydroxyquinoline. Semantic Scholar.

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An In-Depth Guide to the Molecular Structure and Conformation of 7-Hydroxyquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative whitepaper for researchers, scientists, and drug development professionals on the nuanced structural landscape of a promising heterocyclic scaffold.

Abstract

7-Hydroxyquinoline-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, belonging to a class of structures known for diverse biological activities. The therapeutic potential of such molecules is intrinsically linked to their three-dimensional structure and conformational dynamics, which govern molecular recognition and interaction with biological targets. This guide provides a detailed technical analysis of the molecular structure and conformational possibilities of this compound, synthesizing insights from computational modeling and experimental data from analogous systems. We will explore the critical roles of tautomerism and intramolecular hydrogen bonding in defining the molecule's preferred energetic states, detail the methodologies for its structural elucidation, and discuss the implications for drug design and development.

I. Foundational Molecular Structure

This compound, with the chemical formula C₁₀H₇NO₃, is built upon a quinoline core. This core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. The specific substitution pattern—a hydroxyl (-OH) group at position 7 and a carboxylic acid (-COOH) group at the adjacent position 6—introduces unique and complex conformational features that dictate its physicochemical properties.

The quinoline ring system is fundamentally planar. However, the exocyclic hydroxyl and carboxylic acid groups introduce degrees of freedom. The orientation of these groups, and the potential for non-covalent interactions between them and the heterocyclic core, are central to understanding the molecule's behavior.

II. The Conformational Landscape: Tautomerism and Intramolecular Interactions

The conformational landscape of this compound is dominated by two primary phenomena: prototropic tautomerism involving the hydroxyl group and the pyridine nitrogen, and the rotational conformation of the carboxylic acid group.

A. Prototropic Tautomerism: The Enol vs. Zwitterionic Forms

Hydroxyquinolines can exist in different tautomeric forms, primarily the enol form (with a neutral hydroxyl group) and a zwitterionic (or keto) form, where the phenolic proton has transferred to the basic pyridine nitrogen. This creates a quinolinium cation and a phenolate anion within the same molecule.[1]

The relative stability of these tautomers is a critical parameter, influenced by the electronic nature of substituents and the surrounding environment (e.g., solvent polarity).[1] Computational studies on related hydroxyquinoline derivatives suggest that while the enol form is often the ground state, the energy barrier to proton transfer can be surmounted, particularly in the excited state or in polar, protic media. For this compound, an equilibrium between the canonical enol form and the zwitterionic form is expected, with the zwitterionic species being stabilized by the formation of a strong intramolecular hydrogen bond between the newly formed N⁺-H group and the adjacent carboxylate group.

Tautomerism cluster_enol cluster_zwitterion enol Enol Tautomer zwitterion Zwitterionic Tautomer enol->zwitterion Proton Transfer enol_desc Intramolecular H-bond possible (OH···N or OH···O=C) zwitterion_desc Strong Intramolecular H-bond (N⁺-H···O⁻-C)

Fig 1. Tautomeric equilibrium in this compound.
B. Rotational Conformation and Intramolecular Hydrogen Bonding

The conformation of the carboxylic acid group is primarily defined by the dihedral angle involving the C6-C(O)OH bond. The proximity of the hydroxyl group at C7 and the pyridine nitrogen at N1 allows for the formation of stabilizing intramolecular hydrogen bonds. Computational studies on analogous systems, such as naphthoquinones with adjacent carboxylic acid groups, have shown that intramolecular hydrogen bonds can significantly stabilize a conformation, often forming a six- or seven-membered quasi-ring.[2][3]

For this compound, two key planar conformations stabilized by intramolecular hydrogen bonds are plausible:

  • H-bond to Hydroxyl Oxygen: The carboxylic acid proton forms a hydrogen bond with the lone pair of the adjacent hydroxyl oxygen. This would create a stable seven-membered ring structure.

  • H-bond to Pyridine Nitrogen: In the enol tautomer, the carboxylic acid proton could potentially form a hydrogen bond with the pyridine nitrogen.

Density Functional Theory (DFT) calculations are essential to determine the relative energies of these conformers. Such calculations on similar quinolone carboxylic acids have demonstrated that intramolecular hydrogen bonds result in significant structural stabilization.[4]

III. Methodologies for Structural and Conformational Analysis

A multi-faceted approach combining computational modeling and experimental spectroscopy is required for a comprehensive understanding of the molecule's structure.

A. Computational Modeling: A Predictive Protocol

Density Functional Theory (DFT) is a powerful in silico tool for predicting the geometric and energetic properties of molecules.

Detailed Protocol for DFT Analysis:

  • Structure Preparation: Build the initial 3D structures of the possible tautomers and rotamers of this compound using molecular modeling software.

  • Geometry Optimization: Perform full geometry optimization calculations.

    • Causality: The choice of functional and basis set is critical for accuracy. For organic molecules containing N and O, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) provides a robust balance of accuracy and computational cost.[5] The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonds and non-covalent interactions.

  • Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface.

  • Energy Analysis: Compare the calculated electronic energies (including zero-point vibrational energy corrections) of the different stable conformers and tautomers to determine their relative stabilities.

  • Solvent Effects: To simulate physiological conditions, repeat calculations using a Polarizable Continuum Model (PCM) to account for the influence of a solvent like water or DMSO.[3]

B. Experimental Verification

While a crystal structure for this specific molecule is not publicly available, data from related compounds guide our understanding.

  • X-Ray Crystallography: For analogous quinolone carboxylic acids, single-crystal X-ray diffraction has been used to definitively determine solid-state structures, confirming the presence of zwitterionic forms and specific hydrogen bonding patterns.[4] This remains the gold standard for structural elucidation.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the covalent structure.

    • Trustworthiness: In solution, the chemical shifts of the protons and carbons are sensitive to the electronic environment. For instance, the formation of a zwitterion would significantly alter the chemical shift of the quinoline ring protons near the nitrogen atom.[1] The carboxylic acid proton typically appears as a broad signal far downfield (10-12 ppm).[6] Dynamic exchange between tautomers in solution can also be inferred from NMR data.[1]

  • FT-IR Spectroscopy: Infrared spectroscopy provides direct evidence of hydrogen bonding. The O-H stretching vibration of a carboxylic acid typically appears as a very broad band from 2500-3500 cm⁻¹.[6] The formation of a strong intramolecular hydrogen bond can cause this band to shift and change shape, providing insight into the dominant conformation.

IV. Structural Data Summary (Theoretical)

The following table presents predicted structural parameters for the most stable enol conformer of this compound, based on DFT calculations (B3LYP/6-311++G(d,p)). This conformer is stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the hydroxyl oxygen.

ParameterPredicted ValueSignificance
Bond Lengths (Å)
C7-O(H)1.36Typical for a phenolic C-O bond.
C6-C(arboxylic)1.48Standard C-C single bond between sp² carbons.
C=O (Carboxylic)1.21Characteristic of a carbonyl double bond.
C-O(H) (Carboxylic)1.35Elongated due to resonance and potential H-bonding.
Dihedral Angle (°)
O=C-C6-C7~0°Indicates a planar arrangement, stabilized by the H-bond.
H-Bond Distance (Å)
O-H···O (Carboxylic-Hydroxyl)~1.85A short distance indicative of a moderately strong hydrogen bond.

V. Implications for Drug Development

The structural and conformational properties of this compound are paramount to its function as a potential therapeutic agent.

  • Target Recognition: The specific 3D arrangement of hydrogen bond donors (hydroxyl, carboxylic acid, N⁺-H) and acceptors (carbonyl oxygen, pyridine nitrogen, phenolate) defines the molecule's pharmacophore. The dominant tautomeric and conformational state will present a unique electrostatic surface for interaction with a protein binding pocket.

  • Membrane Permeability: The ability to form internal hydrogen bonds can "mask" polar groups, reducing the energy penalty for crossing nonpolar biological membranes. This can improve oral bioavailability.

  • Acidity and pKa: Tautomerism directly impacts the molecule's acidity. The zwitterionic form has a highly acidic N⁺-H group and a basic carboxylate, fundamentally altering its ionization profile compared to the enol form. This affects solubility, formulation, and how the molecule behaves at physiological pH.

Conclusion

The molecular architecture of this compound is a nuanced interplay of aromaticity, tautomerism, and intramolecular forces. While the quinoline core provides a rigid scaffold, the adjacent hydroxyl and carboxylic acid substituents create a dynamic conformational landscape. The equilibrium between the enol and zwitterionic tautomers, along with the rotational preference of the carboxylic acid group stabilized by intramolecular hydrogen bonds, are the defining features of this molecule. A thorough understanding of this landscape, achieved through a synergistic application of computational modeling and experimental spectroscopy, is essential for unlocking its full potential in the rational design of new therapeutic agents.

References

Sources

Navigating the Solubility Landscape of 7-Hydroxyquinoline-6-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 7-Hydroxyquinoline-6-carboxylic acid. Recognizing the pivotal role of solubility in drug discovery and development, this document offers researchers, scientists, and formulation experts a synthesis of theoretical principles and practical, field-proven methodologies. While specific solubility data for this compound is not extensively published, this guide equips researchers with the necessary tools to generate reliable and reproducible solubility profiles across a range of solvents and conditions. We will delve into the predicted physicochemical properties of the molecule, explore the theoretical underpinnings of its solubility, and present detailed, self-validating experimental protocols for both qualitative and quantitative solubility assessment.

Introduction: The Significance of this compound and Its Solubility

This compound belongs to the quinoline family, a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3] A thorough understanding of the solubility of this compound in various solvents is therefore a prerequisite for its development as a potential therapeutic agent, impacting everything from initial screening assays to final dosage form design. This guide provides the foundational knowledge and practical steps to meticulously characterize its solubility.

Predicted Physicochemical Properties and Their Influence on Solubility

Due to the limited availability of specific experimental data for this compound, we can infer its likely physicochemical characteristics based on the known properties of its parent molecule, 7-hydroxyquinoline, and related quinoline-carboxylic acids. These properties are crucial in predicting its solubility behavior.

PropertyPredicted Value/CharacteristicRationale and Impact on Solubility
Molecular Formula C₁₀H₇NO₃The presence of oxygen and nitrogen atoms introduces polarity and sites for hydrogen bonding.
Molecular Weight ~189.17 g/mol A relatively low molecular weight generally favors solubility.[4]
pKa (acidic) ~3-5Estimated for the carboxylic acid group. This group will be deprotonated at higher pH, increasing aqueous solubility.[5]
pKa (basic) ~5.5Based on the pKa of 7-hydroxyquinoline for the quinoline nitrogen. This group will be protonated at lower pH, increasing aqueous solubility.[1]
logP ~1.5 - 2.5Estimated based on 7-hydroxyquinoline (logP ~1.94).[1] This suggests moderate lipophilicity, indicating potential solubility in both polar and some non-polar organic solvents.[6]
Hydrogen Bonding Donor and AcceptorThe hydroxyl and carboxylic acid groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors, facilitating interactions with protic solvents.
Amphoteric Nature YesThe presence of both an acidic carboxylic acid group and a basic quinoline nitrogen makes the molecule amphoteric. Its solubility in aqueous solutions will therefore be highly pH-dependent.[7][8]

Note: These are estimated values and should be experimentally verified.

The Theoretical Basis of Solubility

The solubility of this compound is governed by fundamental chemical principles. A strong grasp of these concepts is essential for designing meaningful experiments and interpreting the resulting data.

"Like Dissolves Like": The Role of Polarity

The adage "like dissolves like" is the cornerstone of solubility prediction.[9] Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. Given its functional groups, this compound is a polar molecule. Therefore, it is expected to have higher solubility in polar solvents such as water (especially at appropriate pH), alcohols, and DMSO, and lower solubility in non-polar solvents like hexane and toluene.

The Critical Impact of pH on Amphoteric Compounds

As an amphoteric substance, this compound can exist in different ionic forms depending on the pH of the aqueous medium. This profoundly affects its solubility.

  • In acidic solutions (low pH): The quinoline nitrogen is protonated, forming a more soluble cationic species.

  • In alkaline solutions (high pH): The carboxylic acid group is deprotonated, forming a more soluble anionic species.

  • At the isoelectric point (pI): The molecule exists predominantly as a neutral zwitterion, where both the acidic and basic groups are ionized. At this pH, the compound typically exhibits its minimum aqueous solubility.

This pH-dependent solubility is a critical consideration in drug development, as the pH varies significantly throughout the gastrointestinal tract.[8]

G cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point (pI) cluster_2 High pH (Alkaline) low_pH Predominantly Cationic Form (Protonated Nitrogen) Increased Solubility pI Predominantly Zwitterionic Form Minimum Solubility low_pH->pI Increase pH high_pH Predominantly Anionic Form (Deprotonated Carboxylic Acid) Increased Solubility pI->high_pH Increase pH

Caption: pH effect on this compound solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

This section provides detailed protocols for the systematic determination of the solubility of this compound.

Preliminary Qualitative Solubility Assessment

This initial screen provides a rapid assessment of solubility in a range of common solvents.

Protocol:

  • Add approximately 1-2 mg of this compound to a small test tube.

  • Add 0.5 mL of the chosen solvent.

  • Vortex the mixture for 30 seconds.

  • Visually inspect for dissolution.

  • If undissolved, add another 0.5 mL of solvent and vortex again.

  • Categorize the solubility as:

    • Very Soluble: Dissolves quickly in the initial 0.5 mL.

    • Soluble: Dissolves after the addition of the second 0.5 mL.

    • Slightly Soluble: Some, but not all, of the compound dissolves.

    • Insoluble: No apparent dissolution.

Suggested Solvents for Screening:

Solvent ClassExamples
Polar Protic Water, Methanol, Ethanol
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone
Non-Polar Hexane, Toluene
Aqueous Buffers pH 2.0 (0.01 M HCl), pH 7.4 (Phosphate Buffered Saline), pH 10.0 (Carbonate Buffer)
Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10][11]

Protocol Workflow:

G start Start step1 Add excess compound to solvent in a sealed vial. start->step1 step2 Equilibrate on a shaker at a constant temperature (e.g., 24-48 hours). step1->step2 step3 Allow solid to settle. step2->step3 step4 Withdraw supernatant and filter (e.g., 0.22 µm PTFE filter). step3->step4 step5 Dilute the filtrate with a suitable mobile phase. step4->step5 step6 Analyze concentration using a validated analytical method (HPLC/UV-Vis). step5->step6 end End step6->end

Sources

Methodological & Application

Synthesis of 7-Hydroxyquinoline-6-carboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Hydroxyquinoline-6-carboxylic Acid

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a core structural motif in numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. The specific substitution pattern of a hydroxyl group at the 7-position and a carboxylic acid at the 6-position offers unique opportunities for derivatization and interaction with biological targets. This document provides a comprehensive guide for the synthesis of this valuable compound, detailing a reliable protocol, the underlying chemical principles, and critical experimental considerations for researchers in drug development and organic synthesis.

Strategic Approach to Synthesis: Selecting the Optimal Pathway

Several classical methods exist for the construction of the quinoline ring system, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][2][3] For the specific synthesis of this compound, the Skraup reaction emerges as a highly effective and logical choice. This venerable reaction facilitates the synthesis of quinolines by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4]

The selection of the Skraup synthesis is predicated on the ready availability of the starting material, 3-amino-4-hydroxybenzoic acid , and the regiochemical outcome of the cyclization, which directly yields the desired 7-hydroxy-6-carboxy substitution pattern. A notable precedent for a similar transformation involves the synthesis of a substituted 6-hydroxyquinoline-7-carboxylic acid from the corresponding 3-amino-6-hydroxybenzoic acid derivative, underscoring the suitability of this approach.[2]

Reaction Mechanism: The Chemistry Behind the Skraup Synthesis

The Skraup reaction proceeds through a series of well-established steps, providing a clear understanding of the transformation:

  • Dehydration of Glycerol: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The amino group of the aniline derivative (3-amino-4-hydroxybenzoic acid) performs a nucleophilic conjugate addition to acrolein.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

  • Dehydration: A molecule of water is eliminated to form a dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is oxidized to the aromatic quinoline product. An oxidizing agent, such as nitrobenzene or arsenic acid, is typically employed. In some cases, the reaction conditions themselves can facilitate oxidation.

This mechanistic pathway provides a robust framework for understanding the reaction and troubleshooting potential issues.

Detailed Synthesis Protocol

This protocol outlines the synthesis of this compound via the Skraup reaction, adapted from established procedures for similar quinoline syntheses.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
3-Amino-4-hydroxybenzoic acidC₇H₇NO₃153.1415.3 g0.1
GlycerolC₃H₈O₃92.0927.6 g (22 mL)0.3
Concentrated Sulfuric AcidH₂SO₄98.0830 mL-
NitrobenzeneC₆H₅NO₂123.1110 mL-
Ferrous Sulfate HeptahydrateFeSO₄·7H₂O278.012.0 g-
Experimental Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, carefully add 30 mL of concentrated sulfuric acid.

  • Addition of Reactants: To the sulfuric acid, cautiously add 2.0 g of ferrous sulfate heptahydrate to moderate the reaction.[4] Begin stirring and add 15.3 g (0.1 mol) of 3-amino-4-hydroxybenzoic acid in portions.

  • Heating and Addition of Glycerol: Gently heat the mixture to approximately 100 °C. From the dropping funnel, add 27.6 g (22 mL, 0.3 mol) of glycerol dropwise at a rate that maintains a steady but controllable reaction.

  • Addition of Oxidizing Agent and Reflux: Once the addition of glycerol is complete, slowly add 10 mL of nitrobenzene. Heat the reaction mixture to 130-140 °C and maintain it under reflux for 3-4 hours. The reaction is often vigorous, so careful monitoring and control of the heating are crucial.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into 1 L of cold water with stirring.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7. This should be done in an ice bath to manage the heat of neutralization.

    • The crude product will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

    • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol or acetic acid, to obtain pure this compound.

    • Dry the purified product in a vacuum oven.

Visualizing the Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine H₂SO₄ and FeSO₄·7H₂O in a flask B Add 3-amino-4-hydroxybenzoic acid A->B C Heat to 100 °C B->C D Add glycerol dropwise C->D E Add nitrobenzene D->E F Reflux at 130-140 °C for 3-4 hours E->F G Cool and pour into water F->G H Neutralize with NaOH G->H I Filter the precipitate H->I J Recrystallize from aqueous ethanol I->J K Dry the final product J->K

Caption: Experimental workflow for the synthesis of this compound.

Causality and Experimental Choices

  • Ferrous Sulfate: The Skraup reaction can be notoriously exothermic and difficult to control.[4] The addition of ferrous sulfate helps to moderate the reaction, preventing it from becoming too vigorous.

  • Nitrobenzene: This serves as the oxidizing agent to convert the dihydroquinoline intermediate to the final aromatic quinoline product.[3] While other oxidizing agents like arsenic acid can be used, nitrobenzene is a common and effective choice.

  • Temperature Control: Careful control of the reaction temperature is critical. The initial heating to 100 °C facilitates the mixing and initial reaction, while the reflux at 130-140 °C provides the necessary energy for the cyclization and dehydration steps.

  • Neutralization: The neutralization step is essential to precipitate the product, as quinoline carboxylic acids are often soluble in both strong acid and strong base. Bringing the pH to near neutral maximizes the recovery of the solid product.

Conclusion

The Skraup synthesis provides a direct and effective method for the preparation of this compound from 3-amino-4-hydroxybenzoic acid. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can reliably synthesize this valuable compound for applications in drug discovery and materials science. This protocol, grounded in established chemical principles, offers a robust starting point for the successful synthesis of this important heterocyclic building block.

References

  • Combes, A. Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Société Chimique de France1888, 49, 89.
  • Bergstrom, F. W. The Combes Quinoline Synthesis. Chemical Reviews1944, 35 (2), 77-277.
  • Johnson, W. S.; Mathews, F. J. The Combes Quinoline Synthesis. A Study of the Condensation of m-Anisidine with Acetylacetone. Journal of the American Chemical Society1944, 66 (2), 210-215.
  • Friedländer, P. Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft1882, 15 (2), 2572–2575.
  • Vempati, R. K.; et al. Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica2012, 4 (1), 248-254.
  • Doebner, O.; von Miller, W. Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft1881, 14 (2), 2812–2817.
  • Skraup, Z. H. Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft1880, 13 (2), 2086–2087.
  • Manske, R. H. F. The Chemistry of Quinolines. Chemical Reviews1942, 30 (1), 113-144.
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Application Note: A Guide to the Use of 7-Hydroxyquinoline-6-carboxylic Acid in Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing 7-Hydroxyquinoline-6-carboxylic acid (7-HQC-6-CA) as a versatile fluorescent probe in cellular imaging. While specific photophysical data for this isomer is emerging, its structural motifs, shared with extensively characterized hydroxyquinolines, suggest significant potential as an environmentally sensitive fluorophore. This document synthesizes established principles from related compounds to provide foundational protocols for spectral characterization, live-cell imaging, and potential applications in sensing intracellular metal ions and pH. We emphasize the rationale behind experimental design, enabling users to adapt and optimize these methods for their specific research questions.

Introduction: The Potential of this compound

This compound is a heterocyclic fluorophore whose potential in biological imaging is inferred from its well-studied structural relatives, such as 8-hydroxyquinoline (8-HQ) and 6-hydroxyquinoline (6-HQ).[1] The quinoline core provides a rigid, planar structure conducive to fluorescence, while the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups are anticipated to confer sensitivity to the local chemical environment. The hydroxyl group and heterocyclic nitrogen atom can act as a chelation site for metal ions, a property extensively used in 8-HQ derivatives for sensing biologically crucial ions like zinc (Zn²⁺).[2][3][4] Furthermore, the protonation states of both the phenolic hydroxyl and the carboxylic acid are pH-dependent, suggesting that the probe's fluorescence may be modulated by changes in intracellular pH (pHi).[5][6]

This guide provides the necessary protocols to characterize 7-HQC-6-CA and deploy it in fluorescence microscopy workflows.

Table 1: Physicochemical and Predicted Spectral Properties

PropertyValue / Predicted RangeRationale / Source
Molecular Formula C₁₀H₇NO₃N/A
Molar Mass 189.17 g/mol N/A
Predicted Excitation (λex) ~330 - 380 nmBased on the absorption of 6-HQ and other quinoline derivatives.[7][8]
Predicted Emission (λem) ~370 - 550 nmHighly environment-dependent; emission can be significantly Stokes-shifted by factors like excited-state proton transfer (ESPT) or metal chelation.[8]
Solubility DMSO, DMF, Alkaline Aqueous SolutionsThe carboxylic acid group enhances water solubility compared to the parent quinoline.[6]
Key Structural Features Phenolic hydroxyl group, Carboxylic acid group, Pyridine ring nitrogenThese sites are responsible for pH sensitivity and potential metal ion chelation.[4][6]

Principle of Action: An Environmentally Sensitive Fluorophore

The utility of 7-HQC-6-CA as a probe stems from its anticipated environmental sensitivity. The fluorescence emission is not static but is modulated by interactions with its surroundings, providing a readout of specific intracellular parameters.

  • Metal Ion Sensing: The nitrogen atom of the quinoline ring and the adjacent hydroxyl group's oxygen can form a bidentate chelation site for metal ions.[4] Upon binding a metal ion like Zn²⁺, the molecule's conformation becomes more rigid, which typically restricts non-radiative decay pathways and leads to a significant increase in fluorescence quantum yield—a "turn-on" response.[2][3]

  • pH Sensitivity: The fluorescence of hydroxyquinolines can be strongly influenced by pH.[1] The protonation/deprotonation of the phenolic hydroxyl group and the carboxylic acid alters the intramolecular charge distribution. This can lead to the formation of different ionic species (cationic, neutral, anionic, zwitterionic), each with distinct absorption and emission spectra. In some hydroxyquinolines, this can enable ratiometric pH measurements or excited-state proton transfer (ESPT), resulting in a large Stokes shift.[1][8]

Figure 1. Principle of 7-HQC-6-CA Environmental Sensing cluster_fluor Fluorophore State cluster_mod Environmental Modulators Ground 7-HQC-6-CA (S₀) Excited 7-HQC-6-CA* (S₁) Ground->Excited Excitation (λex) Excited->Ground Fluorescence (λem) Metal Metal Ions (e.g., Zn²⁺) Metal->Excited Chelation-Enhanced Fluorescence (CHEF) pH pH (H⁺) pH->Excited Spectral Shift / Intensity Change

Experimental Protocols & Methodologies

PART 3.1: Foundational Spectroscopic Characterization

Causality: Before use in complex biological systems, the intrinsic photophysical properties of 7-HQC-6-CA must be determined empirically. This protocol establishes the precise excitation and emission maxima required for setting up the microscope correctly.[7]

Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of 7-HQC-6-CA in high-quality, anhydrous DMSO.

  • Working Solution: Dilute the stock to 10 µM in the buffer of interest (e.g., 10 mM HEPES, pH 7.4). Ensure the final DMSO concentration is below 1% to minimize solvent effects.[7]

  • Absorbance Spectrum: Using a spectrophotometer, scan the absorbance from 250 nm to 450 nm to identify the maximum absorbance wavelength (λmax).

  • Excitation Spectrum: Using a spectrofluorometer, set the emission monochromator to an estimated wavelength (e.g., 480 nm) and scan the excitation wavelengths across the absorbance peak to find the optimal excitation wavelength (λex).

  • Emission Spectrum: Set the excitation monochromator to the determined λex and scan the emission wavelengths (from λex + 20 nm to 700 nm) to find the emission maximum (λem).

  • Data Analysis: Calculate the Stokes Shift (λem - λex). A larger Stokes shift is generally advantageous as it minimizes spectral overlap.

PART 3.2: Protocol for Live-Cell Imaging

Causality: This protocol details a general method for loading cultured cells with 7-HQC-6-CA. The goal is to achieve sufficient intracellular concentration for imaging while minimizing cytotoxicity and extracellular background fluorescence. This workflow is adapted from established methods for similar quinoline-based probes.[2]

Figure 2. General Workflow for Live-Cell Staining Start Start Seed 1. Seed cells on glass-bottom dish Start->Seed Culture 2. Culture to 60-80% confluency Seed->Culture Prepare 3. Prepare 1-10 µM working solution in serum-free media Culture->Prepare Load 4. Wash cells, add probe solution, and incubate (37°C, 15-45 min) Prepare->Load Wash 5. Wash 2-3x with warm buffer to remove extracellular probe Load->Wash Image 6. Add imaging buffer and acquire images on fluorescence microscope Wash->Image End End Image->End

Methodology:

  • Cell Preparation: Seed adherent cells on glass-bottom imaging dishes or chamber slides. Culture them in appropriate media until they reach 60-80% confluency.

  • Probe Loading Solution: Thaw a 10 mM stock aliquot of 7-HQC-6-CA. Prepare a fresh loading solution by diluting the stock to a final concentration of 1-10 µM in a serum-free medium or an appropriate buffer like Hanks' Balanced Salt Solution (HBSS). Rationale: Serum proteins can bind to the probe, reducing its availability for cellular uptake.

  • Cell Loading: Aspirate the culture medium from the cells and gently wash once with warm (37°C) HBSS. Add the probe loading solution and incubate for 15-45 minutes at 37°C in a CO₂ incubator. Self-Validation: The optimal concentration and time should be determined by a titration experiment to find the lowest concentration and shortest time that give a bright signal without observable morphological changes or cytotoxicity.

  • Washing: Aspirate the loading solution and wash the cells thoroughly two to three times with warm HBSS to remove extracellular probe, which is a primary source of background signal.[2]

  • Imaging: Add a clear, buffered imaging medium (e.g., phenol red-free medium or HBSS) to the cells. Proceed to image on a fluorescence microscope using the predetermined excitation and emission settings.

PART 3.3: Example Application - Sensing Labile Intracellular Zinc

Causality: This protocol leverages the predicted chelation properties of 7-HQC-6-CA to visualize changes in the labile zinc pool within live cells. It includes essential positive and negative controls to validate that the observed fluorescence changes are indeed due to zinc.[2]

Methodology:

  • Staining: Load cells with 7-HQC-6-CA as described in Protocol 3.2.

  • Baseline Imaging: Acquire initial fluorescence images of the loaded cells. This represents the basal level of labile zinc.

  • Positive Control: To confirm the probe's responsiveness to zinc, add a cell-permeable zinc source to the imaging medium. Add a small volume of ZnSO₄ solution (e.g., to a final concentration of 10-50 µM) along with a zinc ionophore like pyrithione (1-2 µM) to facilitate zinc entry into the cells. Acquire images and observe the expected increase in fluorescence intensity.

  • Negative Control: To confirm the signal's specificity for zinc, add a high-affinity zinc chelator like N,N,N',N'-Tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) to the cells (e.g., 20-50 µM final concentration).[2] A significant decrease in fluorescence intensity validates that the signal was dependent on intracellular zinc.

Data Interpretation and Troubleshooting

Data Analysis: Quantitative analysis is performed using imaging software (e.g., ImageJ/Fiji). Define Regions of Interest (ROIs) over individual cells to measure the mean fluorescence intensity. Compare the intensity values between baseline, positive control, and negative control conditions.

Table 2: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Very Weak Signal 1. Incorrect filter set.2. Probe concentration too low or incubation too short.3. Photobleaching from excessive light exposure.1. Verify that the microscope's excitation and emission filters match the λex/λem determined in Protocol 3.1.2. Perform a titration to optimize concentration and incubation time (e.g., try 5, 10, 15 µM for 30 min).3. Reduce laser power/exposure time; use a neutral density filter.
High Background Fluorescence 1. Incomplete removal of extracellular probe.2. Probe precipitation in aqueous buffer.3. High cellular autofluorescence.1. Increase the number and vigor of wash steps post-incubation.[2]2. Ensure the final DMSO concentration is low and the probe is fully dissolved in the working solution.3. Image an unstained control sample using identical settings to measure the autofluorescence contribution.
Cell Stress or Death 1. Probe concentration is too high (cytotoxicity).2. Phototoxicity from excessive light exposure.1. Determine the lowest effective probe concentration via a dose-response experiment.2. Minimize imaging time and light intensity. Use time-lapse imaging sparingly.

References

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7-Hydroxyquinoline-6-carboxylic acid as a metal chelator experimental setup

A multi-technique approach is essential for the robust characterization of this compound as a metal chelator. UV-Vis and fluorescence spectroscopy offer accessible methods for initial screening and determination of binding constants. NMR titration provides invaluable structural information about the binding mode. Finally, Isothermal Titration Calorimetry delivers a complete thermodynamic signature of the interaction, which is critical for understanding the driving forces behind chelation. [16][22]By following these detailed protocols, researchers can build a comprehensive profile of this promising compound, paving the way for its further development in the context of neurodegenerative diseases and other conditions linked to metal dyshomeostasis. [28][29]

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  • Wang, Y., et al. (2018). Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 28(13), 2239-2246. [Link]

  • Toso, F., et al. (2025). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Inorganics, 13(12), 312. [Link]

  • Crisponi, G., et al. (2018). Hydroxyquinolines as Iron Chelators. Current Medicinal Chemistry, 25(29), 3467-3490. [Link]

  • Ashmead, H. D., & Ashmead, S. D. (2008). Quantitative and Qualitative Chelation Measuring Methods and Materials.
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  • Nycz, J. E., et al. (2019). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 24(18), 3326. [Link]

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Application Note: Strategic Derivatization of 7-Hydroxyquinoline-6-carboxylic Acid for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-hydroxyquinoline-6-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Its value lies in the two distinct and chemically addressable functional groups: a phenolic hydroxyl group at the 7-position and a carboxylic acid at the 6-position. This arrangement allows for selective modification, enabling the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties. This guide provides a detailed technical overview and validated, step-by-step protocols for the derivatization of this key scaffold through two primary pathways: amidation of the carboxylic acid and O-alkylation of the phenolic hydroxyl. The causality behind experimental choices, methods for in-process monitoring, and standards for final product characterization are discussed to ensure scientific rigor and reproducibility.

Foundational Chemical Principles

The synthetic utility of this compound stems from the differential reactivity of its two key functional groups. Understanding these principles is critical for designing a successful derivatization strategy.

  • The Carboxylic Acid Moiety: The carboxylic acid is a versatile handle for modification but is generally unreactive toward direct condensation with nucleophiles like amines. This is because amines are basic and will deprotonate the carboxylic acid to form a highly unreactive carboxylate-ammonium salt.[1] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. Common strategies include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or, more commonly in modern drug discovery, in-situ activation using peptide coupling reagents (e.g., EDCI, HATU).[2] These reagents transform the hydroxyl of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by an amine to form a stable amide bond.

  • The Phenolic Hydroxyl Moiety: The hydroxyl group at the 7-position is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic phenoxide ion. This phenoxide is a potent nucleophile that can readily participate in nucleophilic substitution reactions, most commonly with alkyl halides (the Williamson ether synthesis), to form ether linkages.[3] The choice of base is crucial; moderately strong bases like potassium carbonate (K₂CO₃) are often sufficient and offer good functional group tolerance, while stronger bases like sodium hydride (NaH) can be used for less reactive systems but require more stringent anhydrous conditions.

Experimental Protocols and Methodologies

The following protocols are designed as self-validating systems, incorporating steps for reaction monitoring, purification, and characterization.

Protocol 1: Amide Synthesis via EDCI/HOBt Mediated Coupling

This protocol details the formation of an amide derivative by coupling the carboxylic acid group with a primary amine. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with Hydroxybenzotriazole (HOBt) is a widely adopted method that minimizes side reactions and preserves stereochemical integrity where applicable.

Core Objective: To selectively acylate a primary amine with the 6-carboxyl group of the quinoline scaffold.

Workflow Diagram: Amidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve 7-HQ-6-CA, Amine, & HOBt in Anhydrous DMF B Cool to 0 °C A->B C Add EDCI (Activation Step) B->C D Warm to RT Stir for 12-24h C->D E Monitor by TLC D->E F Aqueous Workup (Water Quench & Extraction) E->F Reaction Complete G Purify via Column Chromatography F->G H Characterize Product (NMR, MS, HPLC) G->H

Caption: Workflow for the EDCI/HOBt-mediated amidation of this compound.

Materials & Reagents

Reagent M.W. ( g/mol ) Moles (mmol) Equivalents Amount
This compound 189.17 1.0 1.0 189 mg
Benzylamine (Example Amine) 107.15 1.1 1.1 118 mg (115 µL)
EDCI (hydrochloride) 191.70 1.2 1.2 230 mg
HOBt (hydrate) 135.12 1.2 1.2 162 mg
N,N-Dimethylformamide (DMF), Anhydrous - - - 10 mL
Ethyl Acetate (EtOAc) - - - ~100 mL
Saturated aq. NaHCO₃ - - - ~50 mL

| Brine | - | - | - | ~50 mL |

Step-by-Step Methodology

  • Reactor Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), benzylamine (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF (10 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) until all solids are dissolved.

    • Scientist's Insight: Anhydrous solvent is critical as water can hydrolyze the activated intermediate and EDCI, reducing yield. HOBt is included to form an active ester intermediate, which suppresses racemization (if chiral amines are used) and improves reaction efficiency.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDCI·HCl (1.2 eq) portion-wise over 5 minutes.

    • Scientist's Insight: The reaction is cooled to control the initial exotherm upon addition of the coupling reagent. Slow addition prevents the formation of unwanted side products.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting carboxylic acid and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Quenching & Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water. Extract the aqueous phase with Ethyl Acetate (3 x 30 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 50 mL).

    • Scientist's Insight: The NaHCO₃ wash removes unreacted HOBt and any remaining carboxylic acid starting material. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure amide derivative.

Protocol 2: Ether Synthesis via O-Alkylation

This protocol describes the synthesis of an ether derivative by reacting the phenolic hydroxyl group with an alkyl halide in the presence of a mild base.

Core Objective: To selectively alkylate the 7-hydroxyl group without affecting the carboxylic acid.

Reaction Diagram: O-Alkylation

G 7-HQ-6-CA 7-Hydroxyquinoline- 6-carboxylic acid Base + K₂CO₃ 7-HQ-6-CA->Base Phenoxide [Quinoline-Phenoxide Intermediate] Base->Phenoxide Deprotonation AlkylHalide + R-X (e.g., Benzyl Bromide) Phenoxide->AlkylHalide Product 7-Alkoxyquinoline- 6-carboxylic acid (Ether Product) AlkylHalide->Product SN2 Reaction

Caption: Reaction scheme for the O-alkylation of this compound.

Materials & Reagents

Reagent M.W. ( g/mol ) Moles (mmol) Equivalents Amount
This compound 189.17 1.0 1.0 189 mg
Benzyl Bromide (Example Alkyl Halide) 171.04 1.2 1.2 205 mg (143 µL)
Potassium Carbonate (K₂CO₃), Anhydrous 138.21 2.5 2.5 345 mg
N,N-Dimethylformamide (DMF), Anhydrous - - - 10 mL
Water - - - ~100 mL
2M Hydrochloric Acid (HCl) - - - As needed

| Ethyl Acetate (EtOAc) | - | - | - | ~100 mL |

Step-by-Step Methodology

  • Reactor Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Suspension: Add anhydrous DMF (10 mL) and stir the suspension at room temperature for 30 minutes.

    • Scientist's Insight: K₂CO₃ is a solid base, and this initial stirring period allows for the formation of the potassium phenoxide in situ. It is a sufficiently strong base to deprotonate the phenol (pKa ~10) but not the carboxylic acid (pKa ~4-5), ensuring selectivity.

  • Alkylating Agent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC. The product should be significantly less polar than the starting material.

  • Quenching: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

  • Acidification & Precipitation: Stir the aqueous solution and slowly add 2M HCl dropwise to adjust the pH to ~4-5. The product should precipitate out of the solution.

    • Scientist's Insight: Acidification protonates the carboxylic acid, making the product less water-soluble and causing it to precipitate. This is a simple and effective initial purification step.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL).

  • Purification: Dry the solid under vacuum. If further purification is required, the product can be recrystallized from a suitable solvent (e.g., Ethanol/water mixture) or purified by column chromatography.

Characterization and Data Validation

Structural confirmation and purity assessment are non-negotiable steps for validating the outcome of a derivatization protocol.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary tools for structural elucidation.[4]

    • For Amidation: Expect to see new signals corresponding to the protons of the added amine moiety (e.g., a new benzylic CH₂ signal for benzylamine) and the disappearance of the broad carboxylic acid proton signal.

    • For O-Alkylation: Expect new signals for the alkyl group (e.g., a benzylic O-CH₂ signal around 5.0-5.5 ppm) and a downfield shift of the aromatic protons adjacent to the newly formed ether.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the synthesized molecule.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for the selective derivatization of this compound. By targeting either the carboxylic acid via amidation or the phenolic hydroxyl via O-alkylation, researchers can rapidly generate diverse libraries of novel compounds. These strategies are fundamental to structure-activity relationship (SAR) studies in drug discovery, enabling the fine-tuning of molecular properties to achieve desired therapeutic profiles. Careful execution of these protocols, coupled with rigorous analytical characterization, will ensure the generation of high-quality chemical matter for advancing research programs.

References

  • Google Patents. (n.d.).CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • ResearchGate. (n.d.). New approaches to the synthesis of selected hydroxyquinolines and their hydroxyquinoline carboxylic acid analogues. Request PDF. Retrieved from ResearchGate. [Link]

  • Li, L., & Li, Y. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH. [Link]

  • Pace, V., et al. (2017). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from Wikipedia. [Link]

  • Royal Society of Chemistry. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from RSC Publishing. [Link]

  • Gicquel, M., et al. (2017). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

Sources

A Robust, Validated Reverse-Phase HPLC Method for the Quantification of 7-Hydroxyquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 7-Hydroxyquinoline-6-carboxylic acid

Abstract

This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound. This compound is a significant heterocyclic building block in medicinal chemistry and pharmaceutical development. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acidified water and acetonitrile, coupled with UV detection. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step procedure but also a deep dive into the scientific rationale behind the methodological choices. All procedures are outlined in accordance with International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.[1]

Principle and Method Rationale

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development. This compound, with its amphoteric nature, presents a unique analytical challenge. This method is founded on the principle of reverse-phase chromatography , where the stationary phase is nonpolar (C18) and the mobile phase is polar.

Causality Behind Experimental Choices:

  • Analyte Structure and Polarity: this compound (MW: 189.17 g/mol , Formula: C₁₀H₇NO₃) possesses a non-polar quinoline ring system and polar functional groups: a phenolic hydroxyl (-OH) and a carboxylic acid (-COOH).[2][3] This dual character makes it an ideal candidate for separation via RP-HPLC.[4]

  • Control of Ionization: The molecule has three ionizable centers: the basic quinoline nitrogen, the acidic carboxylic acid, and the weakly acidic phenolic hydroxyl group. The retention and peak shape are highly dependent on the pH of the mobile phase. To ensure reproducible retention and sharp, symmetrical peaks, the ionization of the analyte must be suppressed or controlled. This method employs an acidified mobile phase (pH ≈ 2.5-3.0). At this pH:

    • The carboxylic acid group (pKa typically ~4-5) is protonated (neutral), increasing its retention on the nonpolar C18 column.[5]

    • The quinoline nitrogen (pKa of quinoline is ~4.9) is protonated (positively charged).

    • The phenolic group (pKa typically ~10) remains protonated (neutral). By maintaining a consistent, low pH, we ensure a single, stable ionic form of the analyte during analysis, which is critical for a robust separation.[6]

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its strong hydrophobic retention, which is well-suited for the aromatic quinoline core. The high-purity silica backbone minimizes unwanted interactions with the analyte.[7]

  • Detector Selection: The conjugated aromatic system of the quinoline ring acts as a strong chromophore, allowing for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector.

Materials, Reagents, and Instrumentation

Materials and Reagents
MaterialGradeRecommended Supplier
This compoundReference Standard (>98% purity)Sigma-Aldrich, BLD Pharm[8]
Acetonitrile (ACN)HPLC GradeFisher Scientific, Merck
WaterHPLC or Milli-Q GradeIn-house purification system
Phosphoric Acid (H₃PO₄)ACS Grade (85%)Sigma-Aldrich
MethanolHPLC Grade (for cleaning)Fisher Scientific
Instrumentation
  • HPLC System: An Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a PDA or multi-wavelength UV detector.

  • Chromatography Column: A C18 column with 5 µm particle size, 100 Å pore size, and dimensions of 4.6 x 150 mm is recommended (e.g., Phenomenex Luna C18(2), Waters SunFire C18).

  • Data Acquisition Software: Empower™, Chromeleon™, or equivalent.

  • Analytical Balance: 4- or 5-decimal place.

  • pH Meter: Calibrated.

  • Sonicator: For solvent degassing and sample dissolution.

  • Filtration Assembly: 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon).

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of efficiency, resolution, and backpressure for this analyte size.[7]
Mobile Phase A Water with 0.1% v/v Phosphoric Acid (pH ≈ 2.5)The low pH ensures consistent protonation of the analyte for sharp peaks and stable retention.[6]
Mobile Phase B Acetonitrile with 0.1% v/v Phosphoric AcidAcetonitrile is a common organic modifier with good UV transparency and low viscosity.[7]
Elution Mode Isocratic: 50% A / 50% BA simple isocratic method is robust and sufficient for quantifying the pure substance. Gradient elution may be needed for impurity profiling.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CMaintains stable retention times by minimizing viscosity fluctuations.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
Detection UV at 245 nmThis wavelength provides high sensitivity for the quinoline chromophore. A full UV scan (200-400 nm) is recommended to confirm λmax.
Run Time 10 minutesAllows for complete elution of the analyte and re-equilibration of the column.

Experimental Protocols: A Step-by-Step Guide

Preparation of Solutions
  • Mobile Phase Preparation (1 L of 50:50 A:B):

    • Measure 500 mL of HPLC-grade water into a 1 L volumetric flask.

    • Carefully add 1.0 mL of 85% phosphoric acid and mix.

    • Add 500 mL of acetonitrile and bring to volume.

    • Further acidify the final mixture with another 1.0 mL of 85% phosphoric acid to ensure pH consistency between the organic and aqueous portions.

    • Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add ~15 mL of the mobile phase.

    • Sonicate for 10 minutes to ensure complete dissolution.[9]

    • Allow the solution to return to room temperature, then dilute to the mark with the mobile phase. Mix thoroughly. This solution should be stored at 2-8°C and can be used for up to 7 days.

  • Working Standard Solutions (for Calibration Curve):

    • Perform serial dilutions of the Stock Standard Solution with the mobile phase to prepare a series of at least five concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as described for the Stock Standard Solution (Step 4.1.2).

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[10]

HPLC Analysis Workflow

The general workflow for sample analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh 1. Weigh Sample/ Standard dissolve 2. Dissolve & Dilute (in Mobile Phase) weigh->dissolve filtrate 3. Filter with 0.45 µm Syringe Filter dissolve->filtrate inject 4. Inject into HPLC System filtrate->inject separate 5. Chromatographic Separation (C18) inject->separate detect 6. UV Detection (245 nm) separate->detect process 7. Integrate Peak Area detect->process quantify 8. Quantify using Calibration Curve process->quantify

Caption: General workflow for HPLC analysis.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the data acquisition software. Include blank injections (mobile phase), calibration standards (from low to high concentration), and sample solutions. It is good practice to run a check standard after every 10-15 sample injections to monitor system performance.

  • Injection and Data Acquisition: Start the sequence. The expected retention time for this compound under these conditions is approximately 4-6 minutes.

Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[1][11] The objective is to demonstrate that the analytical procedure is suitable and reliable.[12]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.

  • Protocol: Inject a blank (mobile phase), a placebo (if applicable), and a standard solution. The blank and placebo should show no interfering peaks at the retention time of the this compound peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.

  • Protocol: Inject the five prepared calibration standards (e.g., 5-100 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • Y-intercept: Should be close to zero.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often assessed by spike recovery.

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration) by spiking a known amount of analyte into a placebo or sample matrix.

  • Acceptance Criteria:

    • Mean Recovery: 98.0% to 102.0% at each concentration level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples prepared at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD): ≤ 2.0% for both repeatability and intermediate precision.[13]

LOD and LOQ
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with suitable precision and accuracy.

  • Protocol: These can be estimated based on the signal-to-noise ratio (S/N) of the chromatographic peak.

  • Acceptance Criteria:

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

  • Protocol: Deliberately vary critical parameters one at a time and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

    • Mobile Phase Composition: ± 2% organic content (e.g., 48% and 52% ACN)

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.

Conclusion

This application note provides a comprehensive, scientifically-grounded RP-HPLC method for the quantification of this compound. The detailed protocols for analysis and validation, guided by ICH standards, ensure that the method is robust, reliable, and fit for purpose in a regulated research or quality control environment. The explanation of the scientific rationale behind each parameter choice empowers the user to troubleshoot and adapt the method as needed.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][15]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][16]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][11]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link][17]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][12]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link][18]

  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline, 1,2,3,4-tetrahydro-6-methoxy- on Newcrom R1 HPLC column. [Link][19]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link][20]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link][21]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][13]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link][22]

  • National Institutes of Health (NIH). (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. [Link][23]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link][14]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link][10]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][1]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][24]

  • ResearchGate. (n.d.). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. [Link][4]

  • PubChem. (n.d.). 7-Hydroxyquinoline. [Link]

  • Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. [Link][5]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. [Link]

  • CABI Digital Library. (n.d.). HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. [Link][25]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. [Link][6]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]

  • Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. [Link]

  • ResearchGate. (n.d.). Photoconversion of 7-hydroxyquinoline in Polymeric Matrix. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the NMR Analysis of 7-Hydroxyquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 7-Hydroxyquinoline-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying scientific principles and strategic choices in experimental design. We will cover everything from sample preparation and solvent selection—critical for this molecule's functional groups—to the acquisition and interpretation of advanced 2D NMR spectra for unambiguous structural elucidation. The protocols and insights are designed for researchers, scientists, and drug development professionals who require robust and verifiable analytical characterization of this and similar molecular scaffolds.

Introduction: The Analytical Challenge

This compound is a substituted quinoline, a privileged scaffold in drug discovery. Its structure incorporates a phenolic hydroxyl group and a carboxylic acid, both of which introduce specific challenges and considerations for NMR analysis. The acidic protons of these groups are subject to chemical exchange, which can lead to signal broadening or disappearance depending on the experimental conditions.[1][2] Furthermore, the dense aromatic region of the quinoline ring requires advanced techniques for unambiguous assignment of each proton and carbon.

This guide provides the necessary protocols to overcome these challenges, ensuring complete and accurate structural verification.

Molecular Structure

For clarity throughout this guide, the atomic numbering convention for this compound is as follows:

Caption: Structure of this compound with IUPAC numbering.

Foundational Strategy: Sample Preparation & Solvent Choice

The quality of NMR data is fundamentally dependent on proper sample preparation. For this compound, the choice of deuterated solvent is the most critical decision, as it directly impacts the observation of the hydroxyl (-OH) and carboxylic acid (-COOH) protons.

The Causality of Solvent Selection
  • Aprotic, Non-H-bonding Solvents (e.g., CDCl₃, Benzene-d₆): In these solvents, intermolecular proton exchange between the solute's -OH and -COOH groups, and with trace amounts of water, is rapid. This fast exchange on the NMR timescale leads to significant signal broadening, often causing the peaks to become indistinguishable from the baseline.[1]

  • Protic Solvents (e.g., D₂O, MeOD-d₄): These solvents contain exchangeable deuterium. The acidic protons of the hydroxyl and carboxyl groups will rapidly exchange with the solvent's deuterium atoms, rendering the -OH and -COOH signals invisible in the ¹H NMR spectrum.[2][3] While this effect can be used as a confirmatory test (by adding a drop of D₂O to a sample in another solvent), these solvents are unsuitable for initial, complete characterization.

  • Aprotic, H-bonding Solvents (e.g., DMSO-d₆, DMF-d₇): This is the recommended solvent class . Solvents like DMSO-d₆ act as strong hydrogen bond acceptors. They form H-bonds with the -OH and -COOH protons, which significantly slows down the rate of intermolecular exchange.[1] This stabilization results in much sharper, well-defined signals for these exchangeable protons, allowing for their definitive observation and characterization.

Protocol: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of high-purity DMSO-d₆.

  • Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved. Ensure the solution is clear and free of particulate matter. If necessary, filter the solution through a small plug of glass wool into a new NMR tube.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5-10 minutes before starting any experiments to ensure thermal stability and minimize spectral artifacts.

1D NMR Analysis: The First Look

One-dimensional ¹H and ¹³C NMR spectra provide the initial overview of the molecule's structure, including the number of unique proton and carbon environments.

¹H NMR Spectroscopy

The proton spectrum reveals key information about the aromatic system and the functional groups. The exchangeable protons of the -OH and -COOH groups are expected to appear far downfield as broad singlets in DMSO-d₆.[3][4][5]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C spectrum shows a single peak for each unique carbon atom. The carbonyl carbon of the carboxylic acid is typically found in the 165-185 ppm range.[4][5]

Predicted NMR Data

The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for this compound in DMSO-d₆. These are predictive values based on established data for quinoline derivatives and substituted aromatics.[6][7]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Notes
COOH ~13.0 - 14.0 br s - Chemical shift is concentration-dependent.
OH ~10.0 - 11.0 br s - Chemical shift is concentration-dependent.
H2 ~8.8 dd J ≈ 4.5, 1.5 Coupled to H3 and H4.
H4 ~8.6 dd J ≈ 8.5, 1.5 Coupled to H3 and H2.
H8 ~8.2 s - Singlet due to substitution at C7 and C6.
H5 ~7.8 s - Singlet due to substitution at C6 and C4a.

| H3 | ~7.6 | dd | J ≈ 8.5, 4.5 | Coupled to H4 and H2. |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon Assignment Predicted δ (ppm) Notes
C=O (COOH) ~168 Carboxylic acid carbonyl.
C7 ~155 Attached to electronegative -OH group.
C8a ~148
C2 ~145
C4 ~138
C4a ~128 Quaternary carbon.
C5 ~126
C8 ~122
C3 ~120

| C6 | ~115 | Attached to -COOH group. |

2D NMR Analysis: Unambiguous Structural Elucidation

While 1D NMR provides a foundational dataset, 2D NMR experiments are essential for the definitive assignment of all signals and the confirmation of the molecular structure.[8][9] These experiments reveal through-bond correlations between nuclei.

Logical Workflow for 2D NMR Analysis

G cluster_1D 1. Initial 1D Analysis cluster_2D 2. 2D Correlation Analysis cluster_Final 3. Structure Confirmation H1_NMR Acquire ¹H Spectrum (Identify proton signals, multiplicities, integrations) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Resolve aromatic spin systems HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC C13_NMR Acquire ¹³C Spectrum (Identify carbon signals) C13_NMR->HSQC Link ¹H and ¹³C data Assignment Assign all Protons and Carbons COSY->Assignment HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Assign protonated carbons HSQC->Assignment HMBC->Assignment Assign quaternary carbons & confirm fragments Structure Confirm Molecular Structure Assignment->Structure

Caption: Workflow for the NMR-based structural elucidation of this compound.

Protocol: 2D ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-coupled to each other, typically through 2-3 bonds.[10] This is the primary tool for mapping out the connectivity within the quinoline ring's proton spin systems.

  • Setup: Use a standard COSY pulse sequence (e.g., cosygpqf).

  • Parameters:

    • Spectral Width (SW): Match the width of the ¹H spectrum (e.g., 0-15 ppm).

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans (NS): 2-4 per increment.

  • Analysis: Look for off-diagonal cross-peaks. For this molecule, a key correlation will be observed between H2, H3, and H4, confirming their positions on the pyridine ring. The protons H5 and H8 should appear as singlets with no COSY correlations, confirming their isolation due to substitution.

Protocol: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (¹J-coupling).[11][12] This is the most efficient way to assign protonated carbons.

  • Setup: Use a standard multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). This will differentiate CH/CH₃ (positive phase, often red) from CH₂ (negative phase, often blue) signals.

  • Parameters:

    • ¹H Spectral Width (F2): Match the ¹H spectrum.

    • ¹³C Spectral Width (F1): Set to cover the expected carbon range (e.g., 100-180 ppm).

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

  • Analysis: Each cross-peak links a specific proton signal on the F2 axis to its directly attached carbon on the F1 axis. For example, the proton signal assigned as H5 will show a cross-peak to the carbon signal for C5. Quaternary carbons will not show any correlation in the HSQC spectrum.

Protocol: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most critical for full structure elucidation. It reveals correlations between protons and carbons over 2-3 bonds (and sometimes 4 bonds in conjugated systems).[11][13] This is the only way to unambiguously assign the non-protonated (quaternary) carbons.

  • Setup: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Parameters:

    • Spectral Widths: Match those used in the HSQC experiment.

    • Long-Range Coupling Constant (ⁿJ(CH)): The delay in the pulse sequence is optimized for a specific coupling constant range. A value of 8 Hz is a good starting point to observe typical 2-3 bond correlations.

  • Analysis: This experiment connects the molecular fragments. Key expected correlations include:

    • H5 to C4, C6, C7, and C4a: This definitively places H5 and links it to both rings and the substituted carbons.

    • H8 to C7, C8a, and C4a: This confirms the position of H8.

    • H2 to C4 and C8a: These correlations span across the nitrogen atom.

    • OH proton to C6, C7, C8: This can confirm the position of the hydroxyl group.

    • H5 to the COOH carbon: A crucial correlation to confirm the position of the carboxylic acid group relative to H5.

Data Interpretation and Final Assignment

By systematically analyzing the 1D and 2D NMR data, a complete and self-validating structural assignment can be achieved.

  • Assign Spin Systems: Use the COSY spectrum to identify the connected H2-H3-H4 system.

  • Assign Protonated Carbons: Use the HSQC spectrum to link every proton (H2, H3, H4, H5, H8) to its corresponding carbon (C2, C3, C4, C5, C8).

  • Assign Quaternary Carbons: Use the HMBC spectrum as a final puzzle-solving tool. For example, locate the proton signal for H5 on the F2 axis and trace vertically to find all cross-peaks. These cross-peaks will correspond to C4, C6, C7, C4a, and the carboxyl carbon, confirming their positions relative to H5. Repeat this process for all other protons to build a complete and robust map of the molecular skeleton.

  • Confirm Functional Groups: The observation of the exchangeable protons in the ¹H spectrum and their HMBC correlations to nearby carbons (e.g., the OH proton to C7) provides definitive evidence for their placement. The characteristic chemical shift of the carboxyl carbon (~168 ppm) further validates the structure.

By following this comprehensive workflow, researchers can achieve an unambiguous and authoritative structural characterization of this compound, ensuring data integrity for publications, patents, and regulatory submissions.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from TSI Journals website. [https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-comparison-wit-13769.html]
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from the University of Aveiro. [https://www.ua.
  • BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Retrieved from BenchChem. [https://www.benchchem.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Retrieved from TSI Journals website. [https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-der--13769.html]
  • Pinto, D. C. G. A., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from ResearchGate. [https://www.researchgate.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from ESA-IPB. [https://esa.ipb.pt/pdf/artur/39_Current_Organic_Chemistry_2004_8_397-438.pdf]
  • Reddit User Discussion. (2023). Hydroxyl Groups in NMR. Retrieved from Reddit. [https://www.reddit.com/r/Chempros/comments/11svlfs/hydroxyl_groups_in_nmr/]
  • ResearchGate. (n.d.). Proton-carbon interactions obtained experimentally in HSQC and HMBC spectra. Retrieved from ResearchGate. [https://www.researchgate.net/figure/Proton-carbon-interactions-obtained-experimentally-in-HSQC-and-HMBC-spectra_fig3_365922004]
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Retrieved from ResearchGate. [https://www.researchgate.
  • BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Quinolines. Retrieved from BenchChem. [https://www.benchchem.com/product/bcp135755/technical-support]
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from JoVE. [https://www.jove.com/v/10235/nmr-and-mass-spectroscopy-of-carboxylic-acids]
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from NC State University Libraries. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]
  • ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum?. Retrieved from ResearchGate. [https://www.researchgate.net/post/Why_do_I_have_a_carboxylic_acid-OH_peak_missing_in_an_NMR_spectrum]
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from Columbia University. [https://nmr.columbia.edu/content/hsqc-and-hmbc]
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/07%3A_Structure_Determination_II/7.4%3A_Two_Dimensional_Heteronuclear_NMR_Spectroscopy]
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Sources

Application Notes & Protocols: 7-Hydroxyquinoline-6-carboxylic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. Within this esteemed class of heterocycles, hydroxyquinoline carboxylic acids represent a particularly versatile scaffold. The strategic placement of a hydroxyl group and a carboxylic acid on the quinoline core imparts a unique combination of physicochemical properties, including the ability to engage in hydrogen bonding, coordinate with metal ions, and participate in various receptor-ligand interactions. This application note focuses on the untapped potential of 7-Hydroxyquinoline-6-carboxylic acid , a specific isomer whose unique electronic and steric configuration offers intriguing possibilities for the design of novel therapeutics. While direct research on this specific molecule is emerging, we can infer its vast potential by examining the rich pharmacology of its isomers and related analogs. This guide will provide researchers with the foundational knowledge, theoretical framework, and practical protocols to explore the application of this compound in their drug discovery programs.

The Scientific Rationale: Why this compound?

The therapeutic promise of the hydroxyquinoline scaffold lies in its dual functionality. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxylic acid provides a key anionic interaction point or can be derivatized into esters and amides to modulate pharmacokinetics. The nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor and a site for coordination.

The specific 7-hydroxy, 6-carboxy arrangement is noteworthy for several reasons:

  • Metal Chelating Properties: Like its famous isomer, 8-hydroxyquinoline, the 7-hydroxyquinoline moiety can chelate biologically relevant metal ions.[1][2] The proximity of the hydroxyl group and the quinoline nitrogen allows for the formation of stable complexes with metals such as iron, copper, and zinc. This is a critical mechanism of action for many anticancer and antimicrobial agents, as they can disrupt metalloenzyme function or induce oxidative stress through metal binding.[3][4][5] The positioning of the carboxylic acid at the 6-position can further modulate the stability and redox potential of these metal complexes.

  • Enzyme Inhibition: The rigid, planar structure of the quinoline core makes it an ideal scaffold for insertion into the active sites of enzymes. Derivatives of hydroxyquinoline carboxylic acids have shown inhibitory activity against a range of enzymes, including malate dehydrogenase and topoisomerase.[6][7] The 7-hydroxy and 6-carboxy groups provide key interaction points to anchor the molecule within an enzyme's active site.

  • Receptor Interaction: The scaffold can be decorated with various functional groups to target specific receptors. The carboxylic acid can mimic the side chain of acidic amino acids like aspartate or glutamate, while the phenolic hydroxyl can interact with serine or threonine residues.

Physicochemical Properties and Their Implications

While experimental data for this compound is not widely published, we can estimate its properties based on related structures like 7-hydroxyquinoline-4-carboxylic acid.[8] These properties are crucial for predicting its behavior in biological systems.

PropertyEstimated Value/CharacteristicImplication in Drug Design
Molecular Weight ~189.17 g/mol Adheres to Lipinski's Rule of Five for good oral bioavailability.
logP ~1.5 - 2.0Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 2 (hydroxyl, carboxylic acid)Strong potential for interactions with biological targets.
Hydrogen Bond Acceptors 4 (hydroxyl, carboxylic acid, quinoline N)Versatile binding capabilities.
pKa (hydroxyl) ~8-9Will be partially ionized at physiological pH, influencing solubility and metal chelation.
pKa (carboxylic acid) ~3-4Will be deprotonated at physiological pH, providing a negative charge for ionic interactions.

Potential Therapeutic Applications & Mechanisms of Action

Based on the activities of related compounds, this compound is a promising starting point for developing agents in several therapeutic areas.

Anticancer Agents

The quinoline scaffold is present in several approved anticancer drugs. Derivatives of hydroxyquinoline carboxylic acids have demonstrated potent antiproliferative activity.[9][10][11]

  • Proposed Mechanism: The primary proposed mechanism is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and histone deacetylases (HDACs). Additionally, the metal-chelating properties can lead to the generation of reactive oxygen species (ROS), inducing apoptosis in cancer cells.[4]

anticancer_mechanism HQCA 7-Hydroxyquinoline- 6-carboxylic Acid Metal Metal Ions (Fe, Cu) HQCA->Metal Chelation Enzyme Cancer-related Enzymes (e.g., Topoisomerase, HDAC) HQCA->Enzyme Inhibition ROS Reactive Oxygen Species (ROS) Metal->ROS Fenton-like Reactions Apoptosis Apoptosis Enzyme->Apoptosis Pathway Disruption ROS->Apoptosis Induction of Oxidative Stress

Caption: Proposed anticancer mechanisms of this compound.

Antimicrobial Agents

Quinolone antibiotics are a major class of antibacterial drugs. The hydroxyquinoline scaffold has also shown broad-spectrum antimicrobial and antifungal activity.[6]

  • Proposed Mechanism: A key mechanism for quinolone antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6] Metal chelation can also disrupt essential microbial metabolic processes.

Experimental Protocols

The following protocols provide a starting point for the synthesis, derivatization, and biological evaluation of this compound.

Protocol 1: Synthesis of this compound (Proposed Route)

synthesis_workflow start 4-Amino-3-hydroxybenzoic acid + Glycerol reaction Skraup Synthesis: Cyclization Reaction start->reaction reagents Oxidizing Agent (e.g., Nitrobenzene) Sulfuric Acid reagents->reaction workup Neutralization & Purification (Crystallization/Chromatography) reaction->workup product 7-Hydroxyquinoline- 6-carboxylic acid workup->product

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Procedure:

  • Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Addition of Reactants: To the stirred sulfuric acid, add 4-amino-3-hydroxybenzoic acid, glycerol, and a mild oxidizing agent (e.g., nitrobenzene or arsenic acid).

  • Heating: Heat the mixture gently at first, then increase the temperature to initiate the exothermic reaction. Maintain the reaction at reflux for several hours. Caution: The Skraup reaction can be vigorous.

  • Work-up: After cooling, cautiously pour the reaction mixture into a large volume of ice water.

  • Neutralization: Neutralize the solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.

  • Purification: Filter the crude solid, wash it with water, and purify it by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

  • Characterization: Confirm the structure of the final product using NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: Derivatization via Amide Coupling

The carboxylic acid at the 6-position is an excellent handle for creating a library of derivatives to explore structure-activity relationships (SAR).

Step-by-Step Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU or EDC (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir at room temperature for 30-60 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography on silica gel.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[12]

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, scaffold in medicinal chemistry. Its inherent physicochemical properties, particularly its capacity for metal chelation and its versatile functional groups, make it an attractive starting point for the design of novel enzyme inhibitors, anticancer agents, and antimicrobial drugs. The protocols outlined in this note provide a practical framework for researchers to synthesize, derivatize, and evaluate compounds based on this core structure. Future research should focus on establishing a robust and scalable synthesis, exploring a wide range of derivatives to build a comprehensive SAR profile, and identifying specific biological targets through molecular modeling and biochemical assays. The exploration of this scaffold is a fertile ground for the discovery of next-generation therapeutics.

References

  • Drug design strategies with metal-hydroxyquinoline complexes. Request PDF. Available from: [Link]

  • Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica. 2015;7(11):136-142.
  • 7-Hydroxyquinoline. PubChem. National Center for Biotechnology Information. Available from: [Link]

  • 7-Hydroxyquinoline-4-carboxylic acid. PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents. CN112500341B.
  • Biologically important hydroxyquinolines and quinolinecarboxylic acids.
  • Hydroxyquinolines as Iron Chelators.
  • Hider RC, et al. Hydroxyquinolines as iron chelators. Metallomics. 2017;9(11):1491-1500.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. 2017.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. 2021;26(16):4999.
  • Savić-Gajić I, et al. Drug design strategies with metal-hydroxyquinoline complexes. Expert Opinion on Drug Discovery. 2020;15(3):383-390.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2020;25(19):4321.
  • Drug design strategies with metal-hydroxyquinoline complexes. Semantic Scholar. Available from: [Link]

  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. International Journal of Molecular Sciences. 2022;23(23):14789.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Shah KJ, Coats EA. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry. 1977;20(8):1001-1006.
  • Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity. Journal of Inorganic Biochemistry. 2024;260:112670.
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. International Journal of Molecular Sciences. 2024;25(21):12839.

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Application Notes & Protocols: 7-Hydroxyquinoline-6-carboxylic acid as a Fluorescent Probe for Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Quinoline-Carboxylate Probe

Fluorescent chemosensors are indispensable tools in analytical chemistry, environmental monitoring, and cellular biology, offering high sensitivity and real-time detection capabilities.[1] Among various fluorophores, quinoline and its derivatives have attracted significant attention due to their robust photophysical properties and potent metal-chelating abilities.[2] The 8-hydroxyquinoline (8-HQ) scaffold is a well-established platform for sensing a wide array of metal ions, including Zn²⁺, Al³⁺, and Cd²⁺.[3][4]

This application note focuses on a related, yet distinct, structural isomer: 7-Hydroxyquinoline-6-carboxylic acid (7H6QC) . The strategic placement of a carboxylic acid group ortho to the hydroxyl group creates a unique tridentate chelation site involving the hydroxyl oxygen, the carboxylate oxygen, and the heterocyclic quinoline nitrogen. This specific arrangement is hypothesized to enhance both the binding affinity and selectivity for certain metal ions compared to bidentate analogs. Upon chelation, the molecule's conformational rigidity is expected to increase, leading to a significant modulation of its fluorescence properties—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[5][6] The CHEF mechanism typically arises from the inhibition of photoinduced electron transfer (PET) processes that otherwise quench the fluorescence of the free ligand.[1][6]

These notes provide a comprehensive guide for researchers, from the synthesis of 7H6QC to its application as a selective fluorescent probe for metal ion quantification.

Synthesis of this compound

While various methods exist for synthesizing quinoline derivatives[7][8], a direct, high-yield synthesis for this compound is not prominently documented. A plausible and effective approach is the Kolbe-Schmitt reaction , which introduces a carboxyl group onto a phenol ring.[9][10] This electrophilic aromatic substitution proceeds by heating a phenoxide with carbon dioxide under pressure.

Protocol 2.1: Synthesis via Kolbe-Schmitt Carboxylation

Causality: This protocol leverages the high electron density of the 7-hydroxyquinoline ring, activated by the hydroxyl group, to facilitate electrophilic attack by CO₂. The reaction is performed on the sodium salt (phenoxide) to further enhance its nucleophilicity. High pressure is required to increase the concentration of CO₂ in the reaction phase.

Materials:

  • 7-Hydroxyquinoline

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂), high-pressure cylinder

  • Hydrochloric acid (HCl), concentrated

  • Methanol

  • High-pressure autoclave reactor

Procedure:

  • Phenoxide Formation: In a round-bottom flask, dissolve 10.0 g of 7-hydroxyquinoline in 100 mL of methanol. Slowly add an equimolar amount of sodium hydroxide (2.76 g) while stirring until a clear solution of sodium 7-quinolinate is formed.

  • Drying: Remove the methanol under reduced pressure to obtain a dry, fine powder of the sodium salt. It is critical to ensure the salt is anhydrous, as water can interfere with the reaction.

  • Carboxylation: Transfer the anhydrous sodium 7-quinolinate powder to a high-pressure autoclave. Seal the reactor.

  • Pressurize the autoclave with CO₂ to 100 atm.

  • Heat the reactor to 150 °C and maintain these conditions with vigorous stirring for 6-8 hours. The elevated temperature and pressure are crucial for driving the carboxylation.[11][12]

  • Work-up and Acidification: Cool the reactor to room temperature and slowly vent the CO₂. Dissolve the solid product in 200 mL of distilled water.

  • Filter the solution to remove any unreacted starting material.

  • Cool the filtrate in an ice bath and acidify by slowly adding concentrated HCl until the pH is approximately 2-3. The this compound will precipitate as a solid.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and then recrystallize from an ethanol/water mixture to obtain the purified product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Principle of Operation: Metal Ion Sensing

The sensing mechanism of 7H6QC is predicated on its ability to act as a tridentate ligand, coordinating with a metal ion through its three key functional groups.

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for 7H6QC.

In its free state, the 7H6QC molecule has rotational freedom, which provides a pathway for non-radiative decay of the excited state, resulting in weak fluorescence. Upon binding a suitable metal ion, a rigid five-membered and six-membered fused chelate ring system is formed. This rigidification inhibits the non-radiative decay pathways, causing a significant increase in the fluorescence quantum yield and a detectable "turn-on" signal.[5]

Application Protocol I: Selectivity Screening

Causality: The first step in characterizing a new probe is to determine its selectivity. This protocol screens the probe against a wide range of common metal ions to identify which ion(s) elicit a significant fluorescence response. A buffered aqueous/organic solvent system is used to ensure solubility and maintain a stable pH, which is critical for both the probe's protonation state and metal ion speciation.

Materials:

  • Stock solution of 7H6QC (1 mM in DMSO).

  • Stock solutions of various metal salts (e.g., Al³⁺, Zn²⁺, Cd²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) as chlorides or nitrates (10 mM in deionized water).

  • HEPES buffer (10 mM, pH 7.4).

  • Spectro-grade ethanol or acetonitrile.

  • 96-well microplate (black, clear bottom).

  • Fluorescence microplate reader or spectrofluorometer.

Procedure:

  • Working Solution Preparation: Prepare a working solution of 7H6QC at 10 µM in a 1:1 (v/v) ethanol/HEPES buffer mixture.

  • Sample Preparation: In the wells of the 96-well plate, add 190 µL of the 10 µM 7H6QC working solution.

  • Metal Ion Addition: To each well, add 10 µL of a metal ion stock solution (diluted to 1 mM) to achieve a final metal ion concentration of 50 µM (a 5-fold excess). Include a "blank" well containing only the probe solution and 10 µL of deionized water.

  • Incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow for complexation to reach equilibrium.

  • Fluorescence Measurement:

    • Determine the optimal excitation wavelength (λ_ex) by measuring the absorbance spectrum of the probe and selecting the wavelength of maximum absorbance.

    • Record the fluorescence emission spectra for each well across a suitable range (e.g., 400-650 nm).

  • Data Analysis: Plot the fluorescence intensity at the emission maximum for the probe in the presence of each metal ion. Compare the responses to identify the target ion(s) that induce the most significant fluorescence enhancement.

Expected Results: Selectivity Profile

The results can be summarized in a table to clearly visualize the probe's selectivity.

Metal Ion (50 µM)Fluorescence Intensity (a.u.) at λ_emFold Change (I/I₀)
Blank (Probe only)1501.0
Al³⁺225015.0
Zn²⁺180012.0
Cd²⁺4503.0
Cu²⁺800.5 (Quenching)
Fe³⁺750.5 (Quenching)
Mg²⁺, Ca²⁺, Na⁺, K⁺~150~1.0
(Note: Data are hypothetical and for illustrative purposes.)

Application Protocol II: Quantitative Analysis of a Target Ion

Once a target ion is identified (e.g., Al³⁺), this protocol details the steps for its quantitative detection, including determination of binding stoichiometry, binding constant, and the limit of detection (LOD).

Caption: Experimental workflow for quantitative metal ion analysis.

Protocol 5.1: Binding Stoichiometry (Job's Plot)

Causality: The Job's plot, or method of continuous variation, is used to determine the stoichiometry of a binding event.[13] By keeping the total molar concentration of the probe and metal ion constant while varying their mole fractions, the maximum fluorescence signal will occur at the mole fraction corresponding to the stoichiometry of the complex.[14][15]

  • Prepare stock solutions of 7H6QC and the target metal ion (e.g., AlCl₃) at the same concentration (e.g., 50 µM) in the chosen solvent system (e.g., 1:1 ethanol/HEPES).

  • Prepare a series of 11 solutions (2 mL each) where the mole fraction of the metal ion ([Al³⁺] / ([7H6QC] + [Al³⁺])) varies from 0 to 1 in 0.1 increments, keeping the total concentration constant at 50 µM.

  • Incubate the solutions for 15 minutes.

  • Measure the fluorescence intensity (I) of each solution at the emission maximum.

  • Plot ΔI * [Probe] (where ΔI = I - I₀) against the mole fraction of the metal ion. The peak of the plot indicates the binding stoichiometry. A peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at 0.66 would indicate a 1:2 (Probe:Metal) complex.

Protocol 5.2: Binding Constant Determination

Causality: The binding constant (Kₐ) quantifies the affinity between the probe and the metal ion. It is calculated from a fluorescence titration experiment where the concentration of the probe is held constant and the metal ion concentration is varied.[16] The data is often analyzed using a Benesi-Hildebrand plot.[17]

  • Prepare a series of solutions containing a fixed concentration of 7H6QC (e.g., 10 µM).

  • Add increasing concentrations of the target metal ion (e.g., from 0 to 50 µM).

  • After incubation, measure the fluorescence intensity at the emission maximum for each solution.

  • Calculate the binding constant (Kₐ) by fitting the data to the Benesi-Hildebrand equation for a 1:1 complex[17]: 1 / (F - F₀) = 1 / (Kₐ * (Fₘₐₓ - F₀) * [M]) + 1 / (Fₘₐₓ - F₀) Where:

    • F₀ is the fluorescence of the probe alone.

    • F is the fluorescence at each intermediate metal ion concentration [M].

    • Fₘₐₓ is the maximum fluorescence at saturation.

  • A plot of 1/(F - F₀) versus 1/[M] should be linear. Kₐ can be calculated from (intercept / slope).

Protocol 5.3: Limit of Detection (LOD) Calculation

Causality: The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank. It is determined by the signal-to-noise ratio of the measurement.[18]

  • Measure the fluorescence intensity of at least 10 blank samples (containing only the 10 µM probe solution).

  • Calculate the standard deviation (σ) of these blank measurements.

  • Perform a fluorescence titration at very low concentrations of the target metal ion near the expected detection limit.

  • Plot the fluorescence intensity versus the metal ion concentration and determine the slope (m) of the linear portion of this curve.

  • Calculate the LOD using the formula[19][20]: LOD = 3σ / m

Expected Quantitative Data
ParameterValueMethod
Binding Stoichiometry1:1 (Probe:Al³⁺)Job's Plot
Binding Constant (Kₐ)2.5 x 10⁵ M⁻¹Benesi-Hildebrand Analysis
Limit of Detection (LOD)85 nM3σ/m Method
(Note: Data are hypothetical and for illustrative purposes.)

References

  • Fluorescence assays: limit of detection. (2019). ResearchGate. [Link]

  • chelation-enhanced fluorescence chef: Topics by Science.gov. Science.gov. [Link]

  • Fluorescence binding assays. (2020). Bio-protocol. [Link]

  • Metal-coordination-mediated sequential chelation-enhanced fluorescence (CHEF) and fluorescence resonance energy transfer (FRET) in a heteroditopic ligand system. New Journal of Chemistry. [Link]

  • RSC Advances. Royal Society of Chemistry. [Link]

  • A new ICT and CHEF based visible light excitable fluorescent probe easily detects “in vivo” Zn2+. Royal Society of Chemistry. [Link]

  • Determination of detection limit of chemosensor 1 (10 µM)... ResearchGate. [Link]

  • Is there a protocol for fluorescence titration for DNA-ligand interaction for determination of binding constants? (2016). ResearchGate. [Link]

  • LOD in Fluorescence. Wasatch Photonics. [Link]

  • A: Job's plot by fluorescence spectrometer for the binding stoichiometry of geraniol with M1. B. ResearchGate. [Link]

  • Can anybody please explain how to calculate the Limit of Detection (LOD) for fluorescence quenching sensor? (2016). ResearchGate. [Link]

  • Determination of binding constants on microarrays with confocal fluorescence detection. DeepDyve. [Link]

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2023). MDPI. [Link]

  • Determination of the binding constant. University of Victoria. [Link]

  • Job plot. Wikipedia. [Link]

  • A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform. ResearchGate. [Link]

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • (a) Job's plot analysis by measurement of the fluorescence intensity of... ResearchGate. [Link]

  • Limit of detection, limit of quantification and limit of blank. European Federation of Clinical Chemistry and Laboratory Medicine. [Link]

  • Kolbe–Schmitt reaction. Wikipedia. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2020). MDPI. [Link]

  • Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica. [Link]

  • Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. (2022). MDPI. [Link]

  • A new pyrene based highly sensitive fluorescence probe for copper(II) and fluoride with living cell application. Royal Society of Chemistry. [Link]

  • Mechanism of chelation enhanced fluorescence in complexes of cadmium(II), and a possible new type of anion sensor. ResearchGate. [Link]

  • (PDF) Quinoline-Based Fluorescence Sensors. ResearchGate. [Link]

  • A single molecule that acts as a fluorescence sensor for zinc and cadmium and a colorimetric sensor for cobalt. (2013). PubMed. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. NIH National Center for Biotechnology Information. [Link]

  • Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. (2023). MDPI. [Link]

  • Mechanism of chelation enhanced fluorescence in complexes of cadmium(ii), and a possible new type of anion sensor. Royal Society of Chemistry. [Link]

  • The Kolbe-Schmitt Reaction. Future4200. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2022). MDPI. [Link]

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Application Notes and Protocols for Evaluating the Antioxidant Activity of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Quinoline Derivatives as Antioxidants

Quinoline and its derivatives represent a significant class of heterocyclic compounds that are the subject of intense research in medicinal chemistry and drug development. Their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, have been widely reported. A particularly promising area of investigation is their potential as antioxidants. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants can mitigate this damage by scavenging free radicals, and quinoline derivatives have emerged as promising candidates for this therapeutic strategy.[2]

This comprehensive guide provides detailed experimental protocols for assessing the antioxidant activity of newly synthesized quinoline derivatives. We will delve into the most common and validated in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). Beyond a mere recitation of steps, this document aims to provide a deeper understanding of the chemical principles underlying each assay, the rationale for specific experimental choices, and best practices for data interpretation, thereby empowering researchers to generate robust and reliable results.

I. DPPH Radical Scavenging Assay: A Primary Screening Tool

The DPPH assay is one of the most frequently used methods for the initial screening of antioxidant activity due to its simplicity, speed, and reliability.[3] The core principle of this assay lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from deep violet to pale yellow.[4][5] This change in absorbance is measured spectrophotometrically and is directly proportional to the radical scavenging capacity of the tested compound.

Causality Behind Experimental Choices:
  • Solvent Selection: Methanol or ethanol are commonly used to dissolve both the DPPH radical and the test compounds. It is crucial to ensure the quinoline derivative is fully soluble in the chosen solvent to obtain accurate results.

  • Wavelength Selection: The maximum absorbance of the DPPH radical is typically around 517 nm.[3] This specific wavelength is used to monitor the disappearance of the radical.

  • Incubation in the Dark: The DPPH radical is light-sensitive. Therefore, the reaction mixture is incubated in the dark to prevent photodegradation of the radical, which could lead to inaccurate results.

Experimental Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis P1 Prepare stock solutions of quinoline derivatives and positive control (e.g., Ascorbic Acid, Trolox) A1 Add aliquots of test compounds/control to microplate wells or cuvettes P1->A1 Dispense P2 Prepare DPPH working solution (typically 0.1 mM in methanol or ethanol) A2 Add DPPH working solution to all wells P2->A2 Dispense A3 Incubate in the dark at room temperature for a specified time (e.g., 30 minutes) A2->A3 Incubate M1 Measure absorbance at ~517 nm using a spectrophotometer A3->M1 Read M2 Calculate the percentage of radical scavenging activity M1->M2 Calculate M3 Determine the IC50 value (concentration required for 50% scavenging) M2->M3 Analyze

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol for DPPH Assay:

1. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle and in the dark at 4°C. It is recommended to prepare this solution fresh daily.
  • Test Compound Stock Solutions: Prepare stock solutions of the quinoline derivatives in the same solvent used for the DPPH solution (e.g., 1 mg/mL).
  • Positive Control: Prepare a stock solution of a known antioxidant such as Ascorbic Acid or Trolox (a water-soluble vitamin E analog) at the same concentration as the test compounds.

2. Assay Procedure:

  • Prepare a series of dilutions of the test compounds and the positive control in the chosen solvent.
  • In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.[4]
  • Add an equal volume of the different concentrations of the test compounds or positive control to the respective wells (e.g., 20 µL).
  • For the blank (control), add the solvent instead of the test compound to the DPPH solution.
  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[6]
  • Measure the absorbance of each well at 517 nm using a microplate reader.[7]

3. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:[4] % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
  • A_control is the absorbance of the DPPH solution without the sample.
  • A_sample is the absorbance of the DPPH solution with the sample.
  • The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Parameter Recommendation Rationale
Solvent Methanol or EthanolGood solubility for DPPH and many organic compounds.
DPPH Concentration 0.1 mMProvides a suitable initial absorbance for accurate measurement.
Wavelength ~517 nmCorresponds to the maximum absorbance of the DPPH radical.
Incubation Time 30 minutesAllows the reaction to reach a steady state for most compounds.
Positive Control Ascorbic Acid, TroloxProvides a benchmark for comparing the activity of the test compounds.

II. ABTS Radical Cation Decolorization Assay: A Versatile Alternative

The ABTS assay is another widely employed method for measuring antioxidant activity.[8] It is based on the ability of an antioxidant to quench the blue-green ABTS radical cation (ABTS•+), leading to a decrease in absorbance. A key advantage of the ABTS assay is that the radical can be dissolved in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.[9]

Causality Behind Experimental Choices:
  • Generation of the ABTS Radical: The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[10] This reaction needs to be carried out in the dark for a specific period (12-16 hours) to ensure the complete formation of the radical.

  • Wavelength Selection: The ABTS radical cation has a characteristic absorbance at 734 nm.[8]

  • Adjustment of ABTS•+ Absorbance: Before the assay, the absorbance of the ABTS•+ solution is adjusted to a specific value (e.g., 0.70 ± 0.02) by dilution with the solvent. This standardization is crucial for ensuring reproducibility between experiments.[10]

Experimental Workflow Diagram:

ABTS_Workflow cluster_prep Radical Generation & Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis P1 Prepare ABTS and potassium persulfate stock solutions P2 Mix ABTS and potassium persulfate solutions and incubate in the dark for 12-16 hours to generate ABTS•+ P1->P2 React P3 Dilute the ABTS•+ solution to an absorbance of ~0.70 at 734 nm P2->P3 Standardize A2 Add the diluted ABTS•+ solution to all wells P3->A2 Dispense A1 Add aliquots of test compounds/control to microplate wells A3 Incubate at room temperature for a specified time (e.g., 6 minutes) A2->A3 Incubate M1 Measure absorbance at ~734 nm A3->M1 Read M2 Calculate the percentage of ABTS•+ scavenging activity M1->M2 Calculate M3 Express results as Trolox Equivalent Antioxidant Capacity (TEAC) M2->M3 Analyze

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Detailed Protocol for ABTS Assay:

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]
  • Standardized ABTS•+ Solution: Dilute the ABTS•+ working solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.[10]
  • Test Compound and Trolox Standard Solutions: Prepare stock solutions and serial dilutions as described for the DPPH assay.

2. Assay Procedure:

  • In a 96-well microplate, add a small volume of the different concentrations of the test compounds or Trolox standard to the respective wells (e.g., 10 µL).
  • Add a larger volume of the standardized ABTS•+ solution to each well (e.g., 190 µL).[10]
  • Shake the plate and incubate at room temperature for 6 minutes.
  • Measure the absorbance at 734 nm.

3. Data Analysis:

  • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
  • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The antioxidant capacity of the quinoline derivative is then expressed as µM of Trolox equivalents.
Parameter Recommendation Rationale
Radical Generation ABTS + Potassium PersulfateA reliable method for generating a stable ABTS radical cation.
Wavelength ~734 nmThe primary absorbance peak of the ABTS radical cation.
Standardization Adjust Absorbance to ~0.70Ensures consistency and reproducibility of results.
Standard TroloxA water-soluble analog of vitamin E, widely used as a reference standard.

III. Ferric Reducing Antioxidant Power (FRAP) Assay: Measuring Reductive Ability

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11] This reduction results in the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex, which has a maximum absorbance at 593 nm. The intensity of the color is directly proportional to the reducing power of the antioxidants in the sample.

Causality Behind Experimental Choices:
  • Low pH: The FRAP assay is conducted under acidic conditions (pH 3.6). This low pH is necessary to maintain iron solubility and to drive the reduction of the Fe³⁺-TPTZ complex.

  • Excess of Ferric Iron: The assay is performed with an excess of ferric iron to ensure that the antioxidant is the limiting reactant.

  • Wavelength Selection: The blue-colored Fe²⁺-TPTZ complex exhibits a strong absorbance at 593 nm.[12]

Experimental Workflow Diagram:

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis P1 Prepare Acetate Buffer (300 mM, pH 3.6) P4 Prepare fresh FRAP reagent by mixing Acetate Buffer, TPTZ solution, and FeCl3 solution (10:1:1, v/v/v) P1->P4 P2 Prepare TPTZ solution (10 mM in 40 mM HCl) P2->P4 P3 Prepare Ferric Chloride (FeCl3) solution (20 mM in water) P3->P4 A2 Add FRAP reagent to all wells P4->A2 Dispense A1 Add aliquots of test compounds/standard (FeSO4 or Trolox) to microplate wells A3 Incubate at 37°C for a specified time (e.g., 4-30 minutes) A2->A3 Incubate M1 Measure absorbance at ~593 nm A3->M1 Read M2 Construct a standard curve using FeSO4 or Trolox M1->M2 Plot M3 Determine the FRAP value of the samples from the standard curve M2->M3 Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Detailed Protocol for FRAP Assay:

1. Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 L with deionized water.
  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
  • FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.
  • Standard Solution: Prepare a series of dilutions of ferrous sulfate (FeSO₄) or Trolox in deionized water.

2. Assay Procedure:

  • In a 96-well microplate, add a small volume of the test compounds or standard solutions to the respective wells (e.g., 10 µL).
  • Add a larger volume of the pre-warmed FRAP reagent to each well (e.g., 190 µL).[13]
  • Incubate the plate at 37°C for a specified time, typically between 4 and 30 minutes. The incubation time may need to be optimized for specific compounds.
  • Measure the absorbance at 593 nm.

3. Data Analysis:

  • A standard curve is constructed by plotting the absorbance of the ferrous sulfate or Trolox standards against their concentrations.
  • The FRAP value of the sample is then determined by comparing its absorbance with the standard curve and is expressed as µM Fe(II) equivalents or µM Trolox equivalents.
Parameter Recommendation Rationale
pH 3.6Optimal for iron solubility and the reduction reaction.
Temperature 37°CAccelerates the reaction rate.
Wavelength ~593 nmMaximum absorbance of the Fe²⁺-TPTZ complex.
Standard Ferrous Sulfate (FeSO₄) or TroloxProvides a direct measure of the reducing capacity.

IV. Oxygen Radical Absorbance Capacity (ORAC) Assay: Measuring Peroxyl Radical Scavenging

The ORAC assay is unique among the common antioxidant assays as it measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[14] The assay is based on the inhibition of the peroxyl-radical-induced oxidation of a fluorescent probe, typically fluorescein.[15] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[16]

Causality Behind Experimental Choices:
  • Peroxyl Radical Generator: AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is a thermal radical generator that produces peroxyl radicals at a constant rate upon incubation at 37°C.[17]

  • Fluorescent Probe: Fluorescein is used as the probe because its fluorescence is quenched upon reaction with peroxyl radicals.[18]

  • Kinetic Measurement: The assay is monitored kinetically over time to capture the entire fluorescence decay curve, providing a more comprehensive measure of antioxidant activity.

Experimental Workflow Diagram:

ORAC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis P1 Prepare fluorescein working solution A1 Add fluorescein, and then test compounds/Trolox standards to a black 96-well microplate P1->A1 Dispense P2 Prepare AAPH solution (freshly made before each run) A3 Initiate the reaction by adding AAPH solution to all wells P2->A3 Dispense P3 Prepare Trolox standards and test compound dilutions P3->A1 Dispense A2 Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes) A1->A2 Pre-incubate A2->A3 Initiate M1 Immediately begin kinetic fluorescence readings (Ex: 485 nm, Em: 520 nm) at 37°C for an extended period (e.g., 60-90 minutes) A3->M1 Read M2 Calculate the Area Under the Curve (AUC) for each well M1->M2 Calculate M3 Determine the Net AUC and express results as Trolox Equivalents M2->M3 Analyze

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Detailed Protocol for ORAC Assay:

1. Reagent Preparation:

  • Phosphate Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer.
  • Fluorescein Working Solution: Prepare a stock solution of fluorescein in the phosphate buffer and then dilute it to the desired working concentration. The final concentration should provide a strong initial fluorescence signal. Protect from light.[14]
  • AAPH Solution: Prepare the AAPH solution fresh for each assay by dissolving it in the phosphate buffer. The concentration will depend on the specific kit or protocol being used.
  • Trolox Standard and Test Compound Solutions: Prepare serial dilutions in the phosphate buffer.

2. Assay Procedure:

  • In a black 96-well microplate (to minimize light scatter), add the fluorescein working solution to each well (e.g., 150 µL).
  • Add the test compounds or Trolox standards to the respective wells (e.g., 25 µL).[15]
  • Incubate the plate at 37°C for at least 30 minutes in the plate reader to allow for thermal equilibration.[17]
  • Initiate the reaction by adding the AAPH solution to each well (e.g., 25 µL) using an automated injector if available for consistency.
  • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings should be taken every 1-2 minutes for at least 60 minutes.[16]

3. Data Analysis:

  • The Area Under the Curve (AUC) is calculated from the fluorescence decay curve for each well.
  • The Net AUC is calculated by subtracting the AUC of the blank (no antioxidant) from the AUC of the sample.
  • A standard curve is generated by plotting the Net AUC of the Trolox standards against their concentrations.
  • The ORAC value of the sample is determined from the standard curve and is expressed as µM Trolox Equivalents.[14]
Parameter Recommendation Rationale
Plate Type Black 96-well microplateMinimizes background fluorescence and light scattering.
Radical Source AAPHProvides a constant flux of biologically relevant peroxyl radicals.
Measurement Kinetic fluorescenceCaptures the complete antioxidant reaction profile.
Standard TroloxThe universally accepted standard for the ORAC assay.

V. Concluding Remarks and Best Practices

The evaluation of the antioxidant activity of novel quinoline derivatives is a critical step in their development as potential therapeutic agents. The four assays detailed in this guide provide a comprehensive toolkit for this purpose. It is important to note that no single assay can provide a complete picture of a compound's antioxidant capacity. Therefore, it is highly recommended to use a battery of tests that measure different aspects of antioxidant activity (e.g., radical scavenging, reducing power).

For robust and reproducible results, meticulous attention to detail is paramount. This includes accurate pipetting, fresh preparation of reagents, and careful control of experimental conditions such as temperature and incubation times. The inclusion of appropriate positive and negative controls in every experiment is essential for validating the assay and ensuring the reliability of the data. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately assess the antioxidant potential of their novel quinoline derivatives.

References

  • Hossaini, Z., et al. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research, 16(4), 8-27. [Link]

  • Scribd. (n.d.). ORAC Assay Protocol. [Link]

  • Moreira, L. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

  • Ganske, F. (2014). ORAC assay to determine antioxidant capacity. BMG Labtech. [Link]

  • Moreira, L. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

  • López-Alarcón, C., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • Chourasiya, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Woźniak, M., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules. [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. [Link]

  • Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Woźniak, M., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. PubMed. [Link]

  • Hranjec, M., et al. (2022). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules. [Link]

  • Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

  • Roopan, S. M., et al. (2013). In vitro antioxidant activity of quinoline compounds. ResearchGate. [Link]

  • El-Hashash, M. A., et al. (2018). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Scientific & Academic Publishing. [Link]

  • Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. [Link]

Sources

Application Notes & Protocols: Characterizing 7-Hydroxyquinoline-6-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 7-Hydroxyquinoline-6-carboxylic acid using a suite of cell-based assays. We will proceed with a scientifically grounded hypothesis that, based on the activities of related quinoline derivatives, this compound is a potential inhibitor of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[1][2]

This guide is structured as an integrated workflow, moving from initial enzymatic screening to robust validation of in-cell target engagement and functional outcomes. Each protocol is designed to be a self-validating system, providing causality behind experimental choices to ensure scientific integrity and reproducibility.

Scientific Introduction: The Kynurenine Pathway and KMO as a Therapeutic Target

The kynurenine pathway (KP) is the primary metabolic route for the essential amino acid tryptophan.[3] This pathway is crucial for generating nicotinamide adenine dinucleotide (NAD+), but it also produces a number of neuroactive and immunomodulatory metabolites.[3][4] A key regulatory enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the conversion of L-kynurenine (Kyn) to 3-hydroxykynurenine (3-HK).[5]

Dysregulation of the KMO-driven branch of the pathway leads to an accumulation of neurotoxic metabolites like 3-HK and quinolinic acid (QUIN), an NMDA receptor agonist.[6] Elevated KMO activity is implicated in the pathogenesis of neurodegenerative disorders such as Huntington's and Alzheimer's disease, as well as in promoting tumor cell survival and immune evasion in certain cancers.[1][7][8][9] Consequently, inhibiting KMO is a promising therapeutic strategy. KMO inhibition is expected to decrease the production of neurotoxic metabolites while shunting the pathway toward the formation of the neuroprotective metabolite, kynurenic acid (KYNA).[1][5]

Given that various quinoline-based scaffolds have shown inhibitory activity against KP enzymes, we propose a workflow to evaluate this compound as a novel KMO inhibitor.[1][2]

Integrated Experimental Workflow

The characterization of a novel KMO inhibitor requires a multi-assay approach to build a comprehensive evidence package. The workflow progresses from demonstrating enzymatic inhibition to confirming target binding within the complex cellular environment and, finally, measuring the functional downstream consequences of that engagement.

G cluster_0 Phase 1: Primary Screening & Cytotoxicity cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Functional Outcome A Protocol 1: Cell-Based KMO Activity Assay B Protocol 2: Cell Viability (Resazurin) Assay A->B Assess Off-Target Toxicity C Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement A->C Confirm Direct Target Binding D Protocol 4: LC-MS/MS Analysis of KP Metabolites C->D Validate Functional Effect on Pathway

Caption: Integrated workflow for characterizing a putative KMO inhibitor.
Protocol 1: Cell-Based KMO Activity Assay

Scientific Principle: This assay measures the activity of endogenous KMO in cells by quantifying its product, 3-HK, or by monitoring the consumption of its cofactor, NADPH.[10][11] Here, we adapt a protocol based on measuring KMO activity in stimulated human glioblastoma or immune cells, which are known to express KMO.[10][12] The assay will determine the concentration-dependent inhibitory effect of this compound on KMO activity.

Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture human glioblastoma cells (e.g., A172) or peripheral blood mononuclear cells (PBMCs) under standard conditions.

    • Seed cells into a 96-well plate at a density of 2 x 10⁶ cells/well in 100 µL of culture medium.[10] For PBMCs, stimulation with an agent like phorbol 12-myristate 13-acetate (PMA) may be required to induce KMO expression.[12]

    • Include "no-cell" control wells containing only medium for background subtraction.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution in culture medium to create a range of working concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Add the diluted compound or vehicle control (medium with DMSO) to the cells.

    • Pre-incubate the plate for 1 hour at 37°C.

  • KMO Reaction:

    • Prepare an "Assay Cocktail" containing: 1 mM NADPH, 3 mM Glucose-6-Phosphate (G6P), 1 U/mL Glucose-6-Phosphate Dehydrogenase (G6PDH), and 100 µM L-Kynurenine in KMO buffer (100 mM TRIS, 10 mM KCl, 1 mM EDTA).[10] The G6P/G6PDH system serves to regenerate NADPH consumed by other cellular enzymes, making the assay more specific to KMO.

    • Add 100 µL of the Assay Cocktail to each well to start the reaction.

    • Incubate at 37°C for 2 hours.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 25 µL of 6% perchloric acid.[10]

    • Prepare "blank" samples by boiling a set of control wells for 10 minutes before adding the assay cocktail to account for non-enzymatic signal.[10]

    • Centrifuge the plate at 14,000 x g for 10 minutes to pellet cell debris.

  • Detection and Analysis:

    • The primary endpoint can be either the consumption of NADPH or the production of 3-HK.

      • NADPH Consumption (Spectrophotometric): Transfer the supernatant to a UV-transparent 96-well plate. Measure the absorbance at 340 nm.[11][13] KMO activity is inversely proportional to the A340 signal.

      • 3-HK Production (LC-MS/MS): Transfer the supernatant for analysis via liquid chromatography-tandem mass spectrometry, which provides a more direct and sensitive readout.[14][15]

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell Viability (Resazurin) Assay

Scientific Principle: It is critical to determine if the observed inhibition of KMO activity is due to specific enzyme modulation or a general cytotoxic effect of the compound. The resazurin assay is a metabolic indicator of cell viability.[16] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[17][18] A decrease in resorufin signal indicates a loss of cell viability.[19]

Step-by-Step Methodology
  • Cell Plating:

    • Seed the same cell type used in the KMO assay into a black, clear-bottom 96-well plate at an optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Treat the cells with the same concentration range of this compound as used in the primary assay.

    • Include a "vehicle control" (DMSO) and a "positive control" for cytotoxicity (e.g., 10% DMSO or staurosporine).

    • Incubate for a period relevant to the primary assay, typically 24-48 hours, to assess time-dependent effects.

  • Resazurin Incubation:

    • Add 10 µL of a sterile resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.[16]

    • Incubate for 2-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for the specific cell line.

  • Data Acquisition and Analysis:

    • Measure fluorescence using a plate reader with excitation ~560 nm and emission ~590 nm.

    • Subtract the background fluorescence from "no-cell" control wells.

    • Express the data as a percentage of the vehicle control viability.

    • Plot the results to determine the CC₅₀ (50% cytotoxic concentration). A desirable KMO inhibitor should have a CC₅₀ significantly higher than its KMO IC₅₀.

ParameterExpected Result for a Specific InhibitorInterpretation
KMO IC₅₀ < 1 µMPotent inhibition of the target enzyme.
CC₅₀ > 30 µMLow cytotoxicity at effective concentrations.
Selectivity Index (SI) > 30 (CC₅₀ / IC₅₀)A high SI indicates a good therapeutic window.
Table 1: Example data interpretation for primary screening and cytotoxicity.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)

Scientific Principle: CETSA is a powerful biophysical method that directly confirms target engagement in an un-modified, physiological cellular context.[20] The principle is that when a ligand binds to its target protein, it typically stabilizes the protein's structure.[21] This stabilization results in a higher melting temperature (Tₘ). In a CETSA experiment, cells are heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of binding.[22][23]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection A Intact Cells + Vehicle C Heat to increasing temperatures (e.g., 40-70°C) A->C B Intact Cells + 7-HQ-6-CA B->C D Lyse cells (e.g., freeze-thaw) Centrifuge to pellet aggregated proteins C->D E Quantify soluble KMO in supernatant via Western Blot or ELISA D->E

Caption: Workflow for a Western Blot-based CETSA experiment.
Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Culture a sufficient number of cells (e.g., A172) and harvest them.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Divide the cell suspension into two tubes: one for vehicle (DMSO) treatment and one for this compound treatment (at a concentration ~10-fold above its IC₅₀).

    • Incubate at 37°C for 1 hour.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments).[21]

    • Include a non-heated (RT) control.

    • Cool the tubes to room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the aggregated, denatured protein fraction (pellet).[24]

  • Detection of Soluble KMO:

    • Carefully collect the supernatant from each tube.

    • Quantify the amount of soluble KMO protein in each sample using a standard detection method like Western Blotting or ELISA, using a specific anti-KMO antibody.

    • For Western Blot, run samples on an SDS-PAGE gel, transfer to a membrane, and probe with the primary antibody. Use a loading control (e.g., GAPDH) to normalize for protein content.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Normalize the KMO signal to the loading control.

    • For each treatment condition (vehicle vs. compound), plot the normalized soluble KMO fraction against the temperature.

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control confirms target engagement.

Protocol 4: Functional Assay - Quantification of Kynurenine Pathway Metabolites

Scientific Principle: The ultimate validation of a KMO inhibitor is to demonstrate its intended effect on the metabolic pathway within cells. Effective KMO inhibition should lead to a decrease in the product, 3-HK, and a corresponding increase in the substrate, L-Kynurenine.[1] It may also increase the levels of KYNA, the product of the alternative pathway branch.[6] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying these small molecule metabolites in cell culture supernatants.[14]

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Plate cells (e.g., A172) in a 6-well plate and grow to ~80% confluency.

    • Replace the medium with fresh medium containing a known concentration of L-Tryptophan (the initial precursor) or L-Kynurenine (the direct KMO substrate).

    • Treat cells with this compound at its IC₅₀ and 10x IC₅₀ concentrations, alongside a vehicle control.

    • Incubate for 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

    • Centrifuge at 500 x g for 5 minutes to remove any detached cells or debris.

    • Store the supernatant at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • Thaw samples on ice.

    • Perform protein precipitation by adding a 3:1 volume of ice-cold methanol containing internal standards (e.g., deuterated versions of the analytes) to the supernatant.[14]

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet precipitated proteins.

    • Transfer the cleared supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method capable of separating and detecting L-Kynurenine, 3-Hydroxykynurenine, and Kynurenic Acid.[14]

    • Use a reversed-phase column (e.g., C18) for separation.

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[14]

    • Example MRM transitions: Kynurenine (209.1 -> 94.1), 3-Hydroxykynurenine (225.1 -> 110.0), Kynurenic Acid (190.2 -> 144.0).[14]

  • Data Analysis:

    • Quantify the concentration of each metabolite by comparing its peak area to that of its corresponding internal standard and referencing a standard curve.

    • Normalize the metabolite concentrations to the total protein content or cell number from the corresponding well.

    • Compare the metabolite levels in compound-treated samples to the vehicle control.

MetaboliteExpected Change with KMO InhibitionRationale
L-Kynurenine ↑ IncreaseSubstrate of KMO accumulates due to blockage.
3-Hydroxykynurenine ↓ DecreaseProduct of KMO is no longer being synthesized.
Kynurenic Acid ↑ IncreaseL-Kynurenine is shunted to the alternative pathway branch.
Table 2: Expected functional outcomes of KMO inhibition on pathway metabolites.
References
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]

  • Measurement of kynurenine pathway metabolites by tandem mass spectrometry. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Resazurin assay for cell viability & cytotoxicity. (n.d.). BMG LABTECH. [Link]

  • Major Developments in the Design of Inhibitors along the Kynurenine Pathway. (2017). Current Medicinal Chemistry. [Link]

  • The Kynurenine Pathway in Brain Tumor Pathogenesis. (2012). Cancer Research. [Link]

  • Kynurenine pathway metabolism and neuroinflammatory disease. (2013). Current Medicinal Chemistry. [Link]

  • Development of a cell-based assay to measure kynurenine monooxygenase... (n.d.). ResearchGate. [Link]

  • Cellular thermal shift assay. (n.d.). Wikipedia. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology. [Link]

  • Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications. (2020). Frontiers in Neuroscience. [Link]

  • Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. (2023). Metabolites. [Link]

  • The Kynurenine Pathway in Brain Tumor Pathogenesis. (2012). ResearchGate. [Link]

  • The Kynurenine Pathway in Brain Tumor Pathogenesis. (2012). Institut national du cancer. [Link]

  • Resazurin Cell Viability Assay. (n.d.). Creative Bioarray. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Kynurenine Monooxygenase Expression and Activity in Human Astrocytomas. (2021). International Journal of Molecular Sciences. [Link]

  • Kynurenine pathway ELISA kits. (n.d.). Immusmol. [Link]

  • KMO Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Comparison of cytotoxicity assay (MTT vs. resazurin)... (n.d.). ResearchGate. [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024). International Journal of Molecular Sciences. [Link]

  • KMO Inhibitor Screening Assay Kit (96-well). (n.d.). BPS Bioscience. [Link]

  • Characterization of the Kynurenine Pathway in Human Neurons. (2007). Journal of Neuroscience. [Link]

  • Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. (2010). Gladstone Institutes. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2024). International Journal of Molecular Sciences. [Link]

  • Mouse KMO(Kynurenine-3-Monooxygenase) ELISA Kit. (n.d.). ELK Biotechnology. [Link]

  • Electrochemical Determination of Kynurenine Pathway Metabolites—Challenges and Perspectives. (2021). Biosensors. [Link]

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. (2019). Frontiers in Molecular Biosciences. [Link]

  • 7-Hydroxyquinoline. (n.d.). PubChem. [Link]

  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.). University of Canterbury Research Repository. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Hydroxyquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Hydroxyquinoline-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic compound. The quinoline scaffold is a cornerstone in medicinal chemistry, and achieving specific substitution patterns, such as the 7-hydroxy-6-carboxy motif, presents unique challenges.[1]

This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common issues and improve experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) on Synthetic Strategy

This section addresses preliminary questions regarding the selection of an appropriate synthetic route.

Q1: What is the most common and logical starting material for synthesizing this compound?

A1: Based on the principles of quinoline synthesis, the most logical and readily accessible starting material is 4-amino-3-hydroxybenzoic acid . The positions of the amino, hydroxyl, and carboxyl groups on this aniline precursor are correctly oriented to yield the desired 7-hydroxy-6-carboxy substitution pattern on the quinoline ring after cyclization.

Q2: Which classical quinoline synthesis method is most suitable for this target molecule?

A2: The Skraup-Doebner-von Miller (DVM) reaction is the most promising classical approach.[2] This family of reactions involves the acid-catalyzed condensation of an aniline (in this case, 4-amino-3-hydroxybenzoic acid) with a three-carbon glycerol equivalent, typically an α,β-unsaturated aldehyde or ketone.[3][4][5] While other methods like the Gould-Jacobs or Combes synthesis are powerful for different substitution patterns, they are not ideal for achieving the 6-carboxy configuration from this starting material.[6][7]

Q3: What is the general reaction mechanism I should be aware of?

A3: The Skraup-DVM reaction proceeds through several key steps. Understanding this mechanism is crucial for troubleshooting.[2]

  • In Situ Formation of Acrolein: Under strong acid and heat, the glycerol dehydrates to form acrolein, an α,β-unsaturated aldehyde.

  • Michael Addition: The amino group of the aniline derivative performs a nucleophilic conjugate addition to the acrolein.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the electron-rich aromatic ring.

  • Dehydration & Oxidation: The cyclized intermediate then dehydrates and is oxidized to form the stable aromatic quinoline ring system. An oxidizing agent, such as nitrobenzene or arsenic acid, is typically required.[3][8]

Below is a diagram illustrating the proposed pathway.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 4-Amino-3-hydroxybenzoic Acid D Michael Addition A->D B Glycerol C Acid-Catalyzed Dehydration (H₂SO₄) B->C Acrolein (in situ) C->D Acrolein (in situ) E Electrophilic Cyclization D->E F Dehydration & Oxidation (Nitrobenzene) E->F G 7-Hydroxyquinoline- 6-carboxylic Acid F->G

Caption: Proposed Skraup Synthesis Pathway.

Section 2: Troubleshooting Guide for Low Yields

Low product yield is the most frequently encountered problem in this synthesis. This section breaks down the common causes and provides actionable solutions.

Q4: My reaction yield is extremely low, or I'm recovering mostly unreacted starting material. What are the primary causes?

A4: This issue typically stems from three main factors: the harshness of the reaction conditions, the electronic properties of the starting material, and polymerization side reactions.

  • Causality 1: Reaction Conditions. The traditional Skraup reaction is notoriously exothermic and requires high temperatures and strong acids (e.g., concentrated H₂SO₄).[9] These conditions can cause the decarboxylation of your 4-amino-3-hydroxybenzoic acid starting material before it has a chance to cyclize. The phenolic hydroxyl group can also be sensitive to these harsh conditions.

  • Causality 2: Electronic Deactivation. The carboxylic acid group is an electron-withdrawing group, which deactivates the aniline ring towards the electrophilic cyclization step. This makes the key ring-forming step slower and less efficient compared to syntheses with electron-donating groups.

  • Causality 3: Polymerization. Glycerol and the acrolein intermediate are prone to polymerization under strong acid and heat, leading to the formation of tar-like byproducts. This reduces the concentration of the key reactant and complicates purification.[1]

Q5: How can I modify the reaction conditions to improve the yield?

A5: Optimizing the reaction conditions is critical. The goal is to find a balance that promotes cyclization without degrading the starting material.

  • Solution 1: Moderate the Reaction. Incorporate a moderating agent like boric acid or ferrous sulfate into the reaction mixture.[9][10] These agents can help control the exothermic nature of the reaction, leading to a less violent and more controlled process.[8]

  • Solution 2: Use a Milder Catalyst. While sulfuric acid is traditional, consider exploring alternative acid catalysts. Polyphosphoric acid (PPA) can sometimes be a more effective medium for cyclization at slightly lower temperatures.[7][11]

  • Solution 3: Optimize Temperature and Time. Systematically evaluate the reaction temperature. Start at a lower temperature (e.g., 120-130 °C) and gradually increase it while monitoring the reaction progress with Thin-Layer Chromatography (TLC).[9] Extending the reaction time at a lower temperature may be more beneficial than a short reaction time at a very high temperature.

  • Solution 4: Consider Microwave-Assisted Synthesis. Microwave irradiation has been shown to dramatically shorten reaction times and improve yields in many quinoline syntheses, including the Gould-Jacobs and Skraup-type reactions.[6][9][12][13] The rapid, uniform heating can favor the desired cyclization pathway over degradation and polymerization.[14]

ParameterTraditional SkraupRecommended ModificationRationale
Catalyst Conc. H₂SO₄H₂SO₄ with Boric Acid, or PPAReduces reaction violence and potential degradation.[7][9]
Temperature 160-180 °C120-140 °C (Optimized)Minimizes decarboxylation of the starting material.
Oxidizing Agent NitrobenzeneNitrobenzene (use cautiously)Essential for aromatization; ensure it's not in large excess.[9]
Heating Conventional Oil BathMicrowave ReactorImproves energy transfer, reduces reaction time, and can increase yield.[13][14]
Section 3: Troubleshooting Purification and Side Reactions

Even with an improved yield, isolating the pure product can be challenging.

Q6: My crude product is a dark, tarry mixture that is difficult to purify. What is causing this and how can I clean it up?

A6: The dark color and tarry consistency are classic signs of polymerization of the glycerol/acrolein component.[1] Purification requires exploiting the unique chemical properties of your target molecule.

  • Purification Strategy 1: Acid-Base Extraction. Your product, this compound, is amphoteric. It has an acidic carboxylic acid group, a weakly acidic phenolic hydroxyl group, and a weakly basic quinoline nitrogen. This allows for a multi-step acid-base purification.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a mild aqueous base like sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated, moving your product into the aqueous layer, while neutral impurities (like nitrobenzene and polymers) remain in the organic layer.

    • Separate the aqueous layer and carefully acidify it with dilute HCl to a pH of ~4-5. This will protonate the carboxylate, causing the pure product to precipitate. The phenolic hydroxyl and quinoline nitrogen pKa values are such that the molecule should be least soluble around this pH.

    • Filter the solid precipitate, wash with cold water, and dry.[15]

  • Purification Strategy 2: Recrystallization. After initial purification, recrystallization is essential to obtain a highly pure product.[9]

    • Solvent Selection: Due to the polar nature of the molecule, solvents like ethanol, methanol, acetic acid, or mixtures with water are good starting points. N,N-Dimethylformamide (DMF) can also be used for dissolving less soluble quinoline carboxylic acids, followed by precipitation.[16]

Q7: Besides the main product, what are the most likely impurities I should test for?

A7: You should be vigilant for two primary side products:

  • Decarboxylated Product (7-Hydroxyquinoline): If the reaction temperature is too high, the starting material may decarboxylate to form 3-aminophenol, which would then react to form 7-Hydroxyquinoline. This impurity will lack the carboxylic acid group and have different solubility and chromatographic properties.

  • Regioisomers: While cyclization is expected to occur para to the hydroxyl group and ortho to the amino group, there is a small possibility of forming the 5-hydroxy-6-carboxy isomer if the cyclization occurs at the other ortho position. This is generally less favored due to sterics.

You can use HPLC and NMR spectroscopy to identify and quantify these impurities in your final product.

The following flowchart outlines a logical troubleshooting process.

G cluster_yield Yield Optimization cluster_purify Purification Strategy Start Start Synthesis CheckYield Is Yield < 30%? Start->CheckYield Problem Purification Issues? (Tarry Mixture) CheckYield->Problem No Opt_Temp Lower Temperature (120-140°C) CheckYield->Opt_Temp Yes Success Pure Product Obtained Problem->Success No Pur_AcidBase Perform Acid-Base Extraction Problem->Pur_AcidBase Yes Opt_Cat Add Moderator (Boric Acid) Opt_Temp->Opt_Cat Re-run Opt_MW Use Microwave Heating Opt_Cat->Opt_MW Re-run Opt_MW->Start Re-run Pur_Recrystal Recrystallize from Polar Solvent (EtOH/H₂O) Pur_AcidBase->Pur_Recrystal Pur_Chrom Consider Column Chromatography Pur_Recrystal->Pur_Chrom Pur_Chrom->Success

Caption: Troubleshooting Workflow for Synthesis.

Section 4: Experimental Protocol Example

This section provides a starting point protocol based on the troubleshooting advice above. Note: This is a hypothetical protocol and must be optimized for your specific laboratory conditions.

Modified Skraup Synthesis of this compound

  • Reaction Setup: In a microwave reactor vessel equipped with a magnetic stir bar, combine 4-amino-3-hydroxybenzoic acid (1.0 eq.), glycerol (3.0 eq.), boric acid (0.5 eq.), and concentrated sulfuric acid (3.0 eq.). Caution: Add acid slowly and with cooling.

  • Addition of Oxidant: Carefully add nitrobenzene (1.2 eq.) to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 135 °C and hold for 20-30 minutes. Monitor the internal pressure to ensure it remains within safe limits.[9]

  • Work-up: After cooling, carefully pour the reaction mixture over crushed ice. Slowly neutralize the mixture with a saturated sodium hydroxide solution until the pH is approximately 7.

  • Initial Purification: Filter the resulting precipitate to remove insoluble tars. Transfer the filtrate to a separatory funnel and wash with ethyl acetate to remove residual nitrobenzene.

  • Isolation: Adjust the pH of the aqueous layer to ~4.5 with dilute HCl. The product should precipitate out of the solution.

  • Final Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under a vacuum. Recrystallize the crude solid from an ethanol/water mixture to obtain the final, purified product.

References
  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. AN056. Retrieved from [Link]

  • Hernández-Vázquez, E., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2938. Available from: [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Cambridge University Press. Available from: [Link]

  • IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1321-1324.
  • Alfindee, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10, 22762-22789. Available from: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Vara, Y. M., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1024. Available from: [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Available from: [Link]

  • Ramann, G. A., & Cowen, B. J. (2015). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Tetrahedron Letters, 56(50), 7008-7010.
  • Química Organica.org. (n.d.). Combes synthesis of quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • ResearchGate. (n.d.). New approaches to the synthesis of selected hydroxyquinolines and their hydroxyquinoline carboxylic acid analogues. Request PDF.
  • Der Pharma Chemica. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • SciSpace. (n.d.).
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Hydroxyquinones: Synthesis and Reactivity.
  • National Center for Biotechnology Information. (2023).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • Chempedia - LookChem. (n.d.).
  • Google Patents. (n.d.). US2561553A - Process for the manufacture of 8-hydroxy quinoline.
  • Open Works. (n.d.). Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis.
  • Google Patents. (n.d.).
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

Sources

Troubleshooting low fluorescence signal with 7-Hydroxyquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Low Fluorescence Signal: A Guide for Researchers

Welcome to the technical support center for 7-Hydroxyquinoline-6-carboxylic acid. As Senior Application Scientists, we have compiled this guide to address the common and complex issues that can lead to diminished fluorescence signals during your experiments. This resource is designed to provide not just solutions, but also the underlying rationale to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: My fluorescence signal is much lower than expected. What are the first things I should check?

This is a common issue that can often be resolved by verifying the fundamentals of your experimental setup. Low signal intensity is typically traced back to three primary areas: instrument settings, reagent preparation, and the assay environment.

Start with your instrumentation. A mismatch between the fluorophore's spectral properties and the instrument's settings is a frequent cause of weak signals[1]. Ensure that the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for this compound.

Next, confirm your reagent concentration and integrity. Like many fluorescent probes, quinoline derivatives can degrade with improper storage or multiple freeze-thaw cycles[2]. Finally, consider the immediate chemical environment. The fluorescence of hydroxyquinolines is known to be highly sensitive to solvent polarity and pH.

Below is a workflow to systematically address these initial checks.

G start Low Fluorescence Signal Detected check_instrument 1. Verify Instrument Settings start->check_instrument instrument_ok Signal Improved? check_instrument->instrument_ok check_reagents 2. Assess Reagent Integrity reagents_ok Signal Improved? check_reagents->reagents_ok check_buffer 3. Evaluate Assay Buffer buffer_ok Signal Improved? check_buffer->buffer_ok instrument_ok->check_reagents No end_good Problem Resolved instrument_ok->end_good Yes reagents_ok->check_buffer No reagents_ok->end_good Yes buffer_ok->end_good Yes proceed Proceed to Advanced Troubleshooting buffer_ok->proceed No

Caption: Initial troubleshooting workflow for low fluorescence.

Troubleshooting Guide: In-Depth Analysis

Category 1: Instrumentation & Measurement Parameters

Q2: How do I know if my plate reader or fluorometer settings are optimal for this compound?

Optimal settings are crucial for maximizing signal-to-noise ratios. For any fluorescent molecule, the excitation wavelength should match its absorption maximum and the emission wavelength should match its emission maximum. Using incorrect wavelengths is a primary cause of poor results[1][3].

While the exact spectra of this compound can be influenced by its environment, hydroxyquinoline derivatives typically excite in the UV to near-visible range (330-380 nm) and emit in the blue to green range (400-550 nm). The presence of the carboxylic acid group may shift these values.

ParameterRecommended SettingRationale & Key Considerations
Excitation Wavelength ~350-375 nm (Empirically verify)The exact peak can shift with pH and solvent. It is best practice to perform an excitation scan to find the true maximum in your specific assay buffer.
Emission Wavelength ~450-520 nm (Empirically verify)Like excitation, the emission peak is environmentally sensitive. Perform an emission scan using the optimal excitation wavelength to determine the precise emission maximum.
Gain Setting Adjust as neededThe gain amplifies the signal detected by the photomultiplier tube (PMT). For low signals, a higher gain is needed. However, excessively high gain can saturate the detector with bright samples and increase background noise[4][5]. Always perform a gain adjustment using your brightest sample (positive control) to find a setting that provides a robust signal without exceeding the linear range of the detector.
Number of Flashes 10-50Averaging multiple flashes per well reduces measurement variability, especially for samples with low signal intensity[4].
Microplate Type Black, clear-bottomBlack plates are essential for fluorescence assays to minimize light scatter and well-to-well crosstalk, which reduces background noise[1][4].

Protocol: Determining Optimal Excitation and Emission Wavelengths

  • Prepare a Sample: Prepare a solution of this compound in your final assay buffer at a concentration expected to yield a mid-range signal.

  • Perform Excitation Scan: Set your instrument's emission wavelength to an estimated value (e.g., 480 nm). Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm) and identify the wavelength that gives the highest fluorescence intensity. This is your optimal excitation wavelength.

  • Perform Emission Scan: Set the instrument's excitation to the optimal wavelength determined in the previous step. Scan a range of emission wavelengths (e.g., 400 nm to 600 nm). The peak of this scan is your optimal emission wavelength.

  • Update Protocol: Use these empirically determined wavelengths for all subsequent experiments.

Category 2: Assay Conditions & Buffer Composition

Q3: My signal is still low after optimizing instrument settings. Could my buffer be the problem?

Absolutely. The fluorescence of hydroxyquinolines is critically dependent on the protonation state of the molecule, which is dictated by the pH of the buffer. The phenolic hydroxyl group and the quinoline nitrogen have distinct pKa values, and only certain protonation states are highly fluorescent.

For many hydroxyquinoline derivatives, fluorescence is significantly enhanced in slightly acidic to neutral conditions where the phenolic proton is intact but the ring nitrogen may be protonated[6][7]. In basic conditions, deprotonation of the hydroxyl group can lead to a change in electronic structure and potential quenching of fluorescence.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Acidic Phenol (OH) Ring Nitrogen (N-H+) Result_Acidic Potentially Fluorescent State Acidic->Result_Acidic Basic Phenolate (O-) Ring Nitrogen (N) Result_Basic Potentially Low/Non-Fluorescent State Basic->Result_Basic

Caption: Effect of pH on the protonation state of hydroxyquinolines.

Protocol: pH Optimization Assay

  • Buffer Preparation: Prepare a series of identical buffers (e.g., 100 mM phosphate-citrate) spanning a pH range from 4.0 to 9.0 in 0.5 pH unit increments.

  • Sample Preparation: Add a constant concentration of this compound to each buffer. Also, prepare buffer blanks for each pH point.

  • Measurement: Dispense samples and blanks into a 96-well black plate. Read the fluorescence intensity using the optimized instrument settings.

  • Data Analysis: Subtract the blank reading from the sample reading for each pH point. Plot the net fluorescence intensity against pH. The peak of this curve represents the optimal pH for your assay. It is crucial to ensure that any components of your assay (e.g., proteins, enzymes) remain stable and active at the selected pH[8][9].

Category 3: Fluorescence Quenching

Q4: I've optimized my instrument and buffer, but the signal is weak, especially when I add other components of my assay. What could be happening?

You are likely observing fluorescence quenching , a process that decreases fluorescence intensity due to interactions with other molecules in the solution[10]. Quenching can occur through several mechanisms, and identifying the cause is key to mitigating it.

Quenching MechanismDescriptionCommon Culprits in Biological AssaysHow to Troubleshoot
Dynamic (Collisional) Quenching The excited fluorophore collides with a quencher molecule, returning to the ground state without emitting a photon[10][11]. This process is diffusion-dependent.Molecular oxygen, halide ions (I⁻, Br⁻), heavy metal ions, nitro compounds[10][11][12].Degas buffer if oxygen is suspected. Test buffer components individually to identify the quenching agent.
Static Quenching A non-fluorescent complex forms between the fluorophore and the quencher in the ground state[13][14]. This reduces the population of fluorophores available for excitation.Compounds that form ground-state complexes, such as certain metal ions or aromatic molecules.Can be distinguished from dynamic quenching by fluorescence lifetime measurements (lifetime is unaffected in static quenching)[12][14]. Diluting the sample may reduce complex formation.
Förster Resonance Energy Transfer (FRET) A non-radiative energy transfer from your excited fluorophore (the donor) to a nearby acceptor molecule[10][13]. This requires spectral overlap between the donor's emission and the acceptor's absorption.Other fluorescent dyes, proteins with chromophores (e.g., hemoglobin), or compounds with significant absorbance in the 450-550 nm range.Check the absorbance spectra of all assay components. If an acceptor is identified, consider using a different fluorophore or modifying the assay to increase the distance between donor and acceptor.
Self-Quenching At very high concentrations, fluorophore molecules can aggregate or collide with each other, leading to quenching[11].Overly concentrated stock solutions of this compound.Perform a concentration titration. Dilute the probe to a range where fluorescence intensity is linearly proportional to concentration.

Protocol: Identifying Quenching Agents

  • Establish a Baseline: Measure the fluorescence of this compound in your optimized assay buffer. This is your unquenched control.

  • Systematic Addition: Create a series of tubes. To each, add the fluorophore and buffer. Then, add a single component of your full assay (e.g., your protein of interest, a cofactor, a test compound vehicle like DMSO) to each tube at its final assay concentration.

  • Measure and Compare: Measure the fluorescence of each sample. A significant drop in fluorescence compared to the baseline indicates that the added component is a potential quencher.

  • Take Action: Once the quenching agent is identified, you can try to (a) reduce its concentration if possible, (b) find a non-quenching substitute, or (c) if it is your analyte of interest, characterize the quenching as part of your assay's mechanism.

By systematically working through these troubleshooting categories, you can diagnose and resolve the vast majority of issues leading to low fluorescence signals, ensuring the generation of robust and reliable data in your research.

References

  • Basicmedical Key. Troubleshooting Fluorescence Intensity Plate Reader Experiments. [Link]

  • Fiveable. Fluorescence quenching mechanisms | Photochemistry Class Notes. [Link]

  • AxisPharm. What is fluorescence quenching?. [Link]

  • Edinburgh Instruments. What is Fluorescence Quenching?. [Link]

  • Wikipedia. Quenching (fluorescence). [Link]

  • Elabscience. Immunofluorescence Troubleshooting Tips. [Link]

  • Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]

  • Boivin, S. et al. (2013). Optimization of protein buffer cocktails using Thermofluor. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • BMG LABTECH. Discover Advanced Fluorescence Plate Readers. [Link]

  • Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • BMG LABTECH. 6 Factors to Consider When Troubleshooting Microplate Assays. [Link]

  • Diatek. Common Mistakes to Avoid When Using Microplate Readers. [Link]

  • Johnson, C. M. (2013). Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands. Journal of Biomolecular Screening. [Link]

  • Naik, D. B., & Math, N. N. Photo physical properties of 8-hydroxy quinoline. [Link]

  • ResearchGate. Fluorescence characteristics of 6-hydroxyquinoline (6-HQ) in Nafion (R) film | Request PDF. [Link]

  • Mehata, M. S., Joshi, H. C., & Tripathi, H. B. (2003). Fluorescence characteristics of protonated form of 6-hydroxyquinoline in Nafion film. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Argauer, R. J., & White, C. E. (1964). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry. [Link]

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Preventing degradation of 7-Hydroxyquinoline-6-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Hydroxyquinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of this compound in solution.

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound in solution is primarily influenced by three main factors: exposure to light, oxidative conditions, and extremes in pH. The hydroxyquinoline scaffold is known to be sensitive to light, which can induce photochemical degradation.[1][2] Additionally, the phenolic hydroxyl group is susceptible to oxidation, a process that can be accelerated by the presence of dissolved oxygen or trace metal ions that can act as catalysts. Finally, while the carboxylic acid group aids in solubility at higher pH, strongly acidic or basic conditions can promote undesirable reactions such as decarboxylation or ring cleavage, though the quinoline ring itself is generally stable.

Q2: I'm observing a color change in my this compound solution over time. What could be the cause?

A2: A color change, typically to a yellow or brownish hue, is a common indicator of degradation. This is often due to the formation of oxidized species. The phenolic hydroxyl group on the quinoline ring can be oxidized to form quinone-like structures, which are often colored. This process can be initiated by exposure to light and air. To mitigate this, it is crucial to prepare solutions fresh, use deoxygenated solvents, and store them protected from light.

Q3: What is the recommended solvent for dissolving this compound?

A3: The solubility of this compound is dependent on the pH of the solution due to the presence of the carboxylic acid and the phenolic hydroxyl group. For aqueous solutions, it is sparingly soluble in neutral water but will readily dissolve in alkaline solutions (e.g., dilute NaOH or NaHCO₃) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. For organic solvents, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used for preparing stock solutions.[3] When using organic solvents, it is important to be aware of potential downstream incompatibilities in your experimental system.

Q4: How should I store my stock solutions of this compound to ensure long-term stability?

A4: For optimal stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C. It is highly recommended to store solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.[1][2] Aliquoting the stock solution into smaller, single-use volumes is also a best practice. This minimizes repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. If possible, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can further prevent oxidation.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis Oxidative Degradation: The appearance of new, often broader peaks, can indicate the formation of oxidation byproducts.1. Prepare fresh solutions using deoxygenated solvents (e.g., sparged with nitrogen or argon). 2. Add a small amount of an antioxidant like ascorbic acid or dithiothreitol (DTT) to your buffer system, if compatible with your assay. 3. Analyze your sample by mass spectrometry to identify the masses of the unexpected peaks, which can help in identifying potential degradation products.[4][5]
Photodegradation: Exposure to ambient or UV light can lead to the formation of photoproducts.1. Conduct all experimental manipulations under low-light conditions. 2. Use amber-colored vials or wrap your containers in aluminum foil. 3. Compare the chromatograms of a light-exposed sample with a sample that has been rigorously protected from light.
Loss of biological activity or inconsistent results Compound Degradation: The active concentration of your compound may be decreasing over time due to instability in your experimental medium.1. Prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment. 2. Perform a time-course experiment to assess the stability of the compound in your specific assay buffer. 3. Consider the presence of metal ions in your media, which can chelate with the hydroxyquinoline and potentially alter its activity or promote degradation.[6][7] If suspected, add a chelating agent like EDTA, if permissible in your experiment.
Precipitation of the compound in aqueous buffer pH-dependent Solubility: The compound may be precipitating out of solution if the pH of the buffer is too low, causing the carboxylate to be protonated and reducing its solubility.1. Measure the pH of your final solution to ensure it is in the desired range for solubility. 2. If your experimental conditions allow, slightly increase the pH of the buffer. 3. Prepare a more concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your assay.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution of this compound.

  • Weighing the Compound: Accurately weigh the required amount of this compound powder in a fume hood.

  • Initial Solubilization: Add a small volume of 0.1 M NaOH to the powder to deprotonate the carboxylic acid and facilitate dissolution. Gently vortex or sonicate until the solid is completely dissolved.

  • pH Adjustment: Carefully adjust the pH of the solution to your desired final pH (typically 7.2-7.4 for biological experiments) using 0.1 M HCl. Monitor the pH closely to avoid over-acidification, which could cause precipitation.

  • Final Volume Adjustment: Bring the solution to the final desired volume with deoxygenated, sterile water.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution using a 0.22 µm syringe filter that is compatible with your solution's pH.

  • Storage: Aliquot the solution into single-use, light-protecting tubes and store at -20°C or below.

Protocol 2: Monitoring Degradation by HPLC-UV

This protocol provides a general method for assessing the stability of this compound in solution over time.

  • Sample Preparation: Prepare your solution of this compound in the desired buffer or solvent. Divide the solution into multiple aliquots. Store one aliquot at -80°C as a time-zero reference. Incubate the other aliquots under your test conditions (e.g., room temperature, 37°C, exposed to light).

  • HPLC System:

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid is typically effective. The acid helps to ensure the consistent protonation of the carboxylic acid group for better peak shape.

    • Detection: Use a UV detector set to the λmax of this compound. You may need to determine this experimentally, but a good starting point would be to scan from 200-400 nm.

  • Analysis: At specified time points, inject your samples onto the HPLC system.

  • Data Interpretation: Compare the peak area of the main compound in your test samples to the time-zero reference. A decrease in the main peak area and the appearance of new peaks over time indicates degradation.

Visualizing Degradation and Prevention

Logical Flow for Preventing Degradation

The following diagram illustrates the key decision-making process and preventative measures to ensure the stability of your this compound solutions.

G cluster_prep Solution Preparation cluster_handling Handling & Experimentation cluster_storage Storage prep_start Start: Need for Solution choose_solvent Choose Appropriate Solvent (e.g., Alkaline Water, DMSO) prep_start->choose_solvent deoxygenate Use Deoxygenated Solvents choose_solvent->deoxygenate fresh_prep Prepare Solution Fresh deoxygenate->fresh_prep low_light Work Under Low Light Conditions fresh_prep->low_light ph_control Maintain Optimal pH low_light->ph_control additives Consider Stabilizing Additives (e.g., Antioxidants, Chelators) ph_control->additives protect_light Protect from Light (Amber Vials/Foil) additives->protect_light low_temp Store at Low Temperature (-20°C or -80°C) protect_light->low_temp aliquot Aliquot for Single Use low_temp->aliquot inert_gas Use Inert Gas Overlay aliquot->inert_gas end_node Stable Solution for Experiment inert_gas->end_node

Caption: Workflow for preparing, handling, and storing this compound solutions.

Potential Degradation Pathways

This diagram outlines the primary chemical reactions that can lead to the degradation of this compound.

DegradationPathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_decarboxylation Decarboxylation Compound This compound OxidizedProduct Quinone-like Species (Colored Products) Compound->OxidizedProduct O2, Metal Ions, Light PhotoProduct Various Photoproducts Compound->PhotoProduct UV/Visible Light DecarboxylatedProduct 7-Hydroxyquinoline Compound->DecarboxylatedProduct Heat, Extreme pH

Caption: Potential degradation pathways for this compound.

References

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Hydroxyquinoline-2-carboxylic acid, hydrate.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 7-Quinolinol.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 6-Hydroxyquinoline.
  • (2010).SAFETY DATA SHEET: 8-Hydroxyquinoline.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Google Patents. (n.d.). Stabilizing agent for hydroxylamine solutions.
  • ChemicalBook. (n.d.). This compound.
  • (n.d.).ANALYTICAL METHODS.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Benchchem. (n.d.). 4-Hydroxyquinoline-7-carboxylic Acid.
  • ResearchGate. (2025). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • PMC - NIH. (2021). The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme.
  • BLD Pharm. (n.d.). This compound.
  • PubMed Central. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study.
  • ResearchGate. (2016). Quinolinate dehydrogenase and 6-hydroxyquinolinate decarboxylase involved in the conversion of quinolinic acid to 6-hydroxypicolinic acid by Alcaligenes sp. strain UK21.
  • PubChem. (n.d.). 7-Hydroxyquinoline.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.
  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • NIH. (n.d.). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules.
  • BenchChem. (2025). stability of 2-Phenylquinoline-7-carbaldehyde under acidic/basic conditions.
  • PubChem. (n.d.). 7-Hydroxyquinoline-4-carboxylic acid.
  • MDPI. (n.d.). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution.
  • MDPI. (n.d.). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives.
  • Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol.
  • (2021).Formation of Carboxylic Acids during Degradation of Monosaccharides.

Sources

Technical Support Center: Optimizing Derivatization of 7-Hydroxyquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the derivatization of 7-Hydroxyquinoline-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile bifunctional molecule. Our goal is to provide practical, experience-driven advice to help you overcome common challenges and optimize your reaction conditions. The content is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Strategic Planning for Derivatization

This compound possesses two key functional groups: a phenolic hydroxyl (-OH) group at the 7-position and a carboxylic acid (-COOH) group at the 6-position. The primary challenge and opportunity in its derivatization lie in selectively targeting one group while leaving the other intact or reacting both in a controlled manner.

FAQ 1.1: I need to derivatize this molecule. Where do I start?

The first step is to define your synthetic target. Are you modifying the carboxylic acid (e.g., to form an ester or amide) or the phenolic hydroxyl group (e.g., to form an ether)? Your answer will dictate the reaction type and, crucially, whether a protecting group strategy is necessary.

The flowchart below outlines the initial decision-making process for derivatizing this molecule.

G cluster_cooh Carboxylic Acid Derivatization cluster_oh Phenolic Hydroxyl Derivatization start Synthetic Goal Defined q1 Which group to derivatize? start->q1 cooh_react Target: -COOH (Ester, Amide, etc.) q1->cooh_react -COOH oh_react Target: -OH (Ether, Phenolic Ester, etc.) q1->oh_react -OH q2 Is the -OH group reactive under these conditions? cooh_react->q2 protect_oh Yes: Protect the -OH group (e.g., as Benzyl or Silyl ether) q2->protect_oh Yes no_protect_oh No: Proceed directly with derivatization q2->no_protect_oh No q3 Is the -COOH group reactive under these conditions? oh_react->q3 protect_cooh Yes: Protect the -COOH group (e.g., as Methyl or t-Butyl ester) q3->protect_cooh Yes no_protect_cooh No: Proceed directly with derivatization q3->no_protect_cooh No

Caption: Initial decision-making flowchart for derivatization.

Section 2: Derivatizing the Carboxylic Acid Group (-COOH)

This section focuses on the two most common transformations of the carboxylic acid: esterification and amidation.

Esterification Troubleshooting

FAQ 2.1.1: My Fischer esterification (acid-catalyzed) is giving low yields. What's going wrong?

Fischer esterification is an equilibrium-controlled reaction where a carboxylic acid reacts with an alcohol under acidic conditions to form an ester and water.[1][2] Low yields are almost always due to the equilibrium not favoring the product side.

Causality & Solution:

  • Water as a Byproduct: The presence of water, a reaction byproduct, can push the equilibrium back towards the starting materials (Le Châtelier's principle).[2]

    • Solution: Use a large excess of the alcohol, often as the solvent, to drive the reaction forward.[1] Alternatively, actively remove water as it forms using a Dean-Stark apparatus, particularly when using a non-polar solvent like toluene.[2]

  • Insufficient Catalyst: The acid catalyst (commonly H₂SO₄ or TsOH) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[1][3]

    • Solution: Ensure you are using a catalytic amount (typically 1-5 mol%) of a strong acid.

  • Steric Hindrance: While the 6-position is relatively accessible, highly bulky alcohols may react slowly.

    • Solution: Increase reaction time and/or temperature. If that fails, switch to a non-equilibrium-based method using a coupling agent.

ParameterStandard ConditionOptimization Strategy
Alcohol 5-10 equivalentsUse as solvent
Catalyst H₂SO₄ (1-2 mol%)Use TsOH for better solubility in organic solvents
Temperature RefluxAs required by the alcohol's boiling point
Water Removal None (driven by excess alcohol)Use a Dean-Stark trap with toluene

FAQ 2.1.2: I'm trying to make a methyl ester using methanol and H₂SO₄, but I'm getting a complex mixture. Could the phenolic -OH be reacting?

It's unlikely under standard Fischer conditions. The phenolic hydroxyl group is significantly less nucleophilic than methanol and is generally not reactive under these acidic conditions. The more probable cause of a complex mixture is decomposition due to excessive heat or prolonged reaction times with strong acid.

Troubleshooting Steps:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting material and formation of the product. Stop the reaction once the starting material is consumed.

  • Lower the Temperature: Refluxing in methanol (b.p. 65 °C) should be sufficient. Avoid unnecessarily high temperatures.

  • Consider an Alternative: For sensitive substrates, using (trimethylsilyl)diazomethane is a very mild and high-yielding method for converting carboxylic acids to methyl esters, though it is toxic and requires careful handling.

Amidation Troubleshooting

Amidation typically requires "activating" the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. This is because a direct reaction between a carboxylic acid and an amine forms a stable, unreactive ammonium carboxylate salt.[4]

FAQ 2.2.1: My amidation reaction using EDC/HOBt is incomplete, with lots of starting material left. What should I check?

This is a common issue in peptide-style couplings. The efficiency of the reaction depends on the successful formation of the activated ester intermediate.

Troubleshooting Workflow:

G start Incomplete Amidation (EDC/HOBt) q1 Reagent Quality? start->q1 q2 Solvent Dry? q1->q2 OK sol1 Use fresh EDC (can hydrolyze). Ensure HOBt is anhydrous. q1->sol1 Suspect q3 Correct Stoichiometry? q2->q3 Yes sol2 Use anhydrous solvent (DMF, DCM). Water competes as a nucleophile. q2->sol2 No q4 pH Maintained? q3->q4 Yes sol3 Use slight excess of EDC (1.1-1.2 eq) and amine (1.1 eq). q3->sol3 No sol4 Add a non-nucleophilic base (DIPEA, 2-3 eq) to neutralize HCl byproduct and keep amine deprotonated. q4->sol4 No end_node Re-run Optimized Reaction q4->end_node Yes sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting flowchart for incomplete amidation reactions.

Causality Explained:

  • Reagent Degradation: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is water-sensitive. HOBt (Hydroxybenzotriazole) is often sold as a hydrate; the anhydrous form is required for optimal performance.

  • Solvent Purity: Water can react with the activated intermediate, reverting it to the carboxylic acid.

  • Stoichiometry: A slight excess of the coupling agent and the amine ensures the carboxylic acid is the limiting reagent.

  • pH Control: The amine must be in its neutral, nucleophilic form. As the reaction proceeds, byproducts can be acidic. Adding a hindered base like diisopropylethylamine (DIPEA) is crucial to scavenge acid without interfering in the reaction.[4]

Section 3: Derivatizing the Phenolic Hydroxyl Group (-OH)

Modification of the 7-hydroxy group, typically via etherification (e.g., Williamson ether synthesis), requires careful consideration of the molecule's acidity.

FAQ 3.1: I want to make a benzyl ether at the 7-OH position. What base and solvent should I use?

To perform an Sₙ2 reaction on an alkyl halide (like benzyl bromide), you must first deprotonate the phenolic hydroxyl group to form a more nucleophilic phenoxide.

Causality & Recommendations:

  • Choice of Base: The pKa of a phenol is around 10. You need a base strong enough to deprotonate it but not so strong that it causes side reactions.

    • Good Choices: Potassium carbonate (K₂CO₃) is a mild, inexpensive, and effective base for this purpose. Sodium hydride (NaH) is much stronger and also works well but requires an anhydrous solvent and an inert atmosphere as it reacts violently with water to produce hydrogen gas.[5]

    • Poor Choices: Strong aqueous bases like NaOH can lead to solubility issues and potential side reactions. Weaker bases like triethylamine (TEA) are generally not strong enough to deprotonate the phenol sufficiently.

  • Choice of Solvent: A polar aprotic solvent is ideal as it will solvate the cation (K⁺ or Na⁺) without solvating the phenoxide nucleophile, thus enhancing its reactivity.

    • Good Choices: N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices.[5]

    • Poor Choices: Protic solvents like ethanol will solvate the phenoxide, reducing its nucleophilicity.

Protocol 3.1: Benzylation of this compound (with -COOH protection)

This protocol assumes the carboxylic acid has been protected first, for example, as a methyl ester, to prevent the formation of a carboxylate salt which could interfere.

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the methyl 7-hydroxyquinoline-6-carboxylate (1.0 eq).

  • Solvent & Base: Add anhydrous DMF and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Activation: Stir the suspension at room temperature for 30 minutes to ensure the formation of the potassium phenoxide.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours, monitoring by TLC.[5]

  • Workup: Upon completion, cool the reaction to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Section 4: Protecting Group Strategies

For selective derivatization, a robust protecting group strategy is essential. The key is using "orthogonal" protecting groups—groups that can be removed under different conditions without affecting each other.[6]

FAQ 4.1: I need to perform amidation at the -COOH group and then etherification at the -OH group. What protecting groups should I use?

This requires a strategy where the -OH group is protected first, the -COOH is derivatized, and then the -OH is deprotected for the next step.

Recommended Strategy:

  • Protect the -OH group: A benzyl (Bn) ether is an excellent choice. It is stable to the basic and coupling conditions used for amidation.

    • Protection: Use benzyl bromide and K₂CO₃ in DMF (as in Protocol 3.1, but on the free acid).

  • Derivatize the -COOH group: With the phenol protected, perform the amidation using your amine of choice with EDC/HOBt and DIPEA in DMF.

  • Deprotect the -OH group: The benzyl group is readily removed by catalytic hydrogenation (H₂, Pd/C) under neutral conditions, which will not affect the newly formed amide bond.[7]

This orthogonal strategy ensures clean transformations at each step.[6]

Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsStable To
Phenolic -OH Benzyl (Bn)BnBr, K₂CO₃, DMFH₂, Pd/CAcid, Base, Coupling Reagents
Carboxylic Acid Methyl (Me) EsterMeOH, H₂SO₄ (Fischer)NaOH, then H₃O⁺ (Saponification)Hydrogenation, Mild Base
Carboxylic Acid t-Butyl (tBu) EsterIsobutylene, H₂SO₄Trifluoroacetic Acid (TFA)Hydrogenation, Base

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Organic Chemistry Portal. Protective Groups.
  • Google Patents. (CN112500341B). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Google Patents. (WO2005073239A1).
  • Master Organic Chemistry.
  • Coutelier, O., et al. (2022).
  • PubMed. (2010).
  • BenchChem.
  • jOeCHEM. (2019).
  • ResearchGate. (2013). How can I purify carboxylic acid?
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review.
  • National Institutes of Health. Gas-Phase Amidation of Carboxylic Acids with Woodward's Reagent K Ions.
  • HSC Chemistry. (2021).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Khan Academy. (2023).

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Technical Support Center: Synthesis of Hydroxyquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydroxyquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common challenges encountered during the synthesis of these vital heterocyclic compounds. Hydroxyquinolines are not merely synthetic targets; they are key scaffolds in medicinal chemistry, renowned for their metal-chelating properties which are integral to their diverse biological activities, including antimicrobial, anticancer, and anti-neurodegenerative effects.[1][2]

This document moves beyond simple protocols to explain the causality behind common pitfalls and their solutions, ensuring a deeper understanding and more robust experimental design.

General Troubleshooting Workflow for Low Yield

Low yield is the most frequently reported issue in quinoline synthesis. Before delving into method-specific problems, consider this general diagnostic workflow.

Low_Yield_Workflow start Low Yield or No Product check_reagents 1. Verify Starting Materials - Purity (NMR, GC/MS) - Anhydrous conditions? - Reagents expired? start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature correct? - Reaction time sufficient? - Atmosphere inert (if needed)? check_reagents->check_conditions Reagents OK side_reactions 3. Analyze Crude Product (TLC, LC/MS) - Evidence of side products? - Unreacted starting material? check_conditions->side_reactions Conditions Match Protocol optimize 4. Systematic Optimization - Catalyst screen - Solvent screen - Temperature gradient side_reactions->optimize Side Products or Incomplete Reaction purification 5. Check Work-up & Purification - Product lost during extraction? - Decomposition on silica? side_reactions->purification No Obvious Side Products success Yield Improved optimize->success purification->success Losses Identified

Caption: General diagnostic workflow for troubleshooting low-yield reactions.

FAQs and Troubleshooting Guides by Synthetic Method

This section addresses specific issues encountered during the most common named reactions for synthesizing the hydroxyquinoline core.

The Skraup Synthesis

The Skraup synthesis is a powerful but notoriously aggressive method for producing quinolines from an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent.[3][4][5] For 8-hydroxyquinoline, o-aminophenol is the key starting material.[1][6]

Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?

A1: This is the classic pitfall of the Skraup synthesis, which is intensely exothermic.[7] The uncontrolled reaction rate not only poses a safety hazard but also leads to excessive charring and byproduct formation.

  • Causality: The dehydration of glycerol to acrolein by concentrated sulfuric acid is rapid and releases significant heat.[5] The subsequent Michael addition and cyclization are also exothermic.

  • Solution 1: Use a Moderator. The most common and effective solution is to add a moderator. Ferrous sulfate (FeSO₄) is the standard choice as it smooths the reaction profile, making it less violent.[4][7] Boric acid can also be used.[7]

  • Solution 2: Controlled Reagent Addition. Add the concentrated sulfuric acid slowly and incrementally while providing efficient cooling with an ice bath.[7] This prevents the temperature from spiking.

  • Solution 3: Ensure Efficient Stirring. Vigorous mechanical stirring is crucial to dissipate heat and prevent localized hotspots where decomposition and polymerization can initiate.[7]

Q2: I am observing significant tar formation, and my crude product is a black, intractable goo. How can I minimize this and isolate my product?

A2: Tar formation is a direct consequence of the harsh acidic and oxidizing conditions, which cause polymerization of the acrolein intermediate and other reactive species.[7]

  • Causality: At high temperatures and acid concentrations, acrolein readily polymerizes. The oxidizing agent can also lead to undesired side reactions and degradation of the desired product.

  • Minimization Strategy:

    • Moderators: As in Q1, using ferrous sulfate helps control the reaction rate, which in turn reduces charring and tar formation.[7]

    • Temperature Control: Avoid excessively high temperatures. The reaction should be heated gently only to initiate it, and the subsequent exothermic phase must be carefully controlled with cooling.[7]

    • Oxidizing Agent Choice: While nitrobenzene is classic, it can be harsh.[4] For 8-hydroxyquinoline synthesis, o-nitrophenol is often used, which has the dual benefit of acting as the oxidant and being reduced to o-aminophenol, a reactant, thereby improving the overall yield.[8]

  • Isolation Protocol: Do not discard the tarry mixture. The desired hydroxyquinoline is often trapped within.

    • After the reaction is complete, cool the mixture and carefully dilute it by pouring it onto a large volume of crushed ice or cold water.[7]

    • Carefully neutralize the highly acidic solution with a base (e.g., concentrated sodium hydroxide or ammonia solution) until it is alkaline.[7] This step must be done slowly and with cooling.

    • The product can often be isolated from the tar by steam distillation .[7] This is a very effective method for separating the volatile quinoline derivative from the non-volatile polymer sludge.

    • The distillate can then be extracted with an organic solvent to isolate the final product.

The Friedländer Synthesis

This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by acid or base.[9][10] It is a more convergent and often milder alternative to the Skraup synthesis.

Q3: My Friedländer synthesis is giving a very low yield. What are the common causes?

A3: Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors.[9]

  • Causality & Solutions:

    • Harsh Reaction Conditions: Traditional methods often use high temperatures and strong acid/base catalysts (e.g., NaOH, H₂SO₄), which can degrade starting materials or the final product.[9][11]

      • Troubleshooting: Modern approaches utilize milder and more efficient catalysts. Consider screening catalysts like choline hydroxide (ChOH) in water, ionic liquids, or even catalyst-free conditions in hot water, which can give excellent yields at moderate temperatures (50-70 °C).[9][12]

    • Side Reactions: The most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, which consumes it and reduces the yield of the desired quinoline.[9]

      • Troubleshooting: To avoid this, especially under basic conditions, you can use an imine analog of the 2-aminoaryl ketone instead of the ketone itself.[11] Alternatively, slow addition of the ketone to the reaction mixture can keep its concentration low and disfavor self-condensation.[7]

    • Poor Solubility: If reactants are not fully soluble in the chosen solvent, reaction rates will be slow.

      • Troubleshooting: If using non-polar solvents, consider switching to a more polar solvent like DMF, ethanol, or water to improve solubility.[9][13]

Data Table: Effect of Catalyst and Solvent on Friedländer Yield
Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Choline Hydroxide (1)Water50699[9]
None (Catalyst-Free)Water70397[12]
Iodine (10)Solvent-Free900.595[9]
Acetic AcidNeat (Microwave)1600.08 (5 min)94[9]
Traditional Base (KOH)EthanolReflux12< 60[9][10]
The Doebner-von Miller Reaction

This reaction synthesizes quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds, often formed in situ from aldehydes or ketones.[14] It is a modification of the Skraup synthesis.

Q4: My Doebner-von Miller reaction is plagued by low yields and significant polymer formation. How can I prevent this?

A4: This is the most common failure mode for this reaction. The strong acidic conditions required for the cyclization also readily catalyze the polymerization of the α,β-unsaturated starting material.[15]

  • Causality: The Michael addition of aniline to the unsaturated carbonyl is reversible, while the acid-catalyzed polymerization of the carbonyl is often fast and irreversible, leading to tar formation.

  • Troubleshooting Steps:

    • Employ a Biphasic Solvent System: This is a highly effective strategy. By using a system like toluene and aqueous hydrochloric acid, the α,β-unsaturated carbonyl is sequestered in the organic phase.[15] This drastically reduces its concentration in the acidic aqueous phase where polymerization occurs, while still allowing it to react at the interface.

    • Optimize Acid Catalyst: While strong acids are necessary, excessively harsh conditions accelerate tarring. Consider screening different Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, SnCl₄). Milder Lewis acids can sometimes provide a better balance between reaction rate and byproduct formation.[15][16]

    • Control Temperature: Use the lowest effective temperature that promotes the reaction without significantly increasing the rate of polymerization.[15]

Doebner_von_Miller cluster_aqueous Aqueous Phase (Acidic) cluster_organic Organic Phase (Toluene) Aniline Aniline (Protonated) Interface Reaction at Interface Aniline->Interface Polymer Tar / Polymer Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Polymer Undesired Polymerization (Minimized in Biphasic System) Carbonyl->Interface Slow Partition Product Desired Hydroxyquinoline Interface->Product Desired Pathway

Caption: Biphasic system to minimize polymerization in Doebner-von Miller synthesis.

The Combes and Gould-Jacobs Reactions

These methods are crucial for accessing specific substitution patterns, particularly for 2,4-disubstituted and 4-hydroxyquinoline derivatives, respectively.

Q5: I am getting a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?

A5: This is an inherent challenge of the Combes synthesis.[7] The acid-catalyzed cyclization can occur on either side of the enamine intermediate.

  • Causality: The regioselectivity is governed by a complex interplay of steric and electronic effects of the substituents on both the aniline and the diketone.[17] The rate-determining step is the electrophilic aromatic annulation.

  • Controlling Factors:

    • Steric Hindrance: Increasing the steric bulk of one of the R groups on the diketone will favor cyclization away from that group, leading to the formation of the less hindered quinoline product.[17]

    • Electronics: Electron-donating groups (like methoxy) on the aniline ring can direct the cyclization, while electron-withdrawing groups (like chloro) can favor the other regioisomer.[17] Careful selection of your substituted aniline is key.

Q6: The cyclization step in my Gould-Jacobs reaction requires extremely high temperatures and gives a poor yield. Are there better methods?

A6: Yes, the thermal cyclization step is the major bottleneck of the Gould-Jacobs reaction, often requiring temperatures above 250 °C, which can cause decomposition.[18][19]

  • Causality: The reaction is a 6-electron electrocyclization that has a high activation energy barrier.[19]

  • Modern Solutions:

    • High-Boiling Solvents: Traditionally, inert, high-boiling solvents like mineral oil or Dowtherm A are used to achieve the necessary temperatures and improve yields compared to solvent-free heating.[18]

    • Microwave-Assisted Synthesis: This is the preferred modern approach. Microwave irradiation can dramatically reduce reaction times from hours to minutes and significantly improve yields by efficiently overcoming the high energy barrier.[9][19] However, care must be taken as prolonged reaction times even with microwaves can lead to degradation.[19]

Key Experimental Protocols

Protocol 1: Choline Hydroxide-Catalyzed Friedländer Synthesis in Water[9]

This protocol provides a green, high-yield method for synthesizing substituted quinolines.

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (0.5 mmol) and the active methylene compound (e.g., acetone, 0.5 mmol).

  • Solvent Addition: Add 1 mL of deionized water to the flask.

  • Catalyst Addition: Add choline hydroxide (1 mol %) to the reaction mixture.

  • Reaction: Place the flask in a pre-heated water bath at 50°C and stir vigorously for approximately 6 hours.

  • Monitoring: Monitor the reaction's completion by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. The product will often precipitate directly from the water.

  • Isolation: Isolate the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.

References

  • Berg, E. W., & Alam, A. (1962). Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers. PMC. Retrieved January 15, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 15, 2026, from [Link]

  • Skraup reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2018). PMC. Retrieved January 15, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved January 15, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. Retrieved January 15, 2026, from [Link]

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (2012). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Doebner-Miller reaction and applications. (2018). Slideshare. Retrieved January 15, 2026, from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). Organic Reactions. Retrieved January 15, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Retrieved January 15, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]

  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2015). Wiley Online Library. Retrieved January 15, 2026, from [Link]

  • Combes quinoline synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines. (2011). ResearchGate. Retrieved January 15, 2026, from [Link]

  • The Formation of Inherently Chiral Calix[20]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. (2022). MDPI. Retrieved January 15, 2026, from [Link]

  • Combe's synthesis of quinoline || detailed mechanism - YouTube. (2023). YouTube. Retrieved January 15, 2026, from [Link]

  • Preparation and purification of 8-hydroxyquinoline metal complexes. (2008). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Process for the preparation of 8-hydroxyquinoline - Google Patents. (1977). Google Patents.
  • Combes Quinoline Synthesis PDF - Scribd. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (n.d.). Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Merck Index. Retrieved January 15, 2026, from [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Retrosynthesis 8, Hydroxychloroquine - Organic Chemistry - YouTube. (2021). YouTube. Retrieved January 15, 2026, from [Link]

  • Purification method of 8-hydroxyquinoline crude product - Google Patents. (2013). Google Patents.

Sources

Technical Support Center: A Guide to the Purification of 7-Hydroxyquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Hydroxyquinoline-6-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying this valuable heterocyclic building block. Due to its unique trifunctional nature—possessing a basic quinoline nitrogen, an acidic carboxylic acid group, and a phenolic hydroxyl group—this molecule presents distinct challenges that require carefully considered purification strategies. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity for your downstream applications.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My compound is showing significant tailing on silica gel TLC plates and I'm getting poor separation during column chromatography. What is causing this and how can I fix it?

Answer: This is the most frequently reported issue with quinoline derivatives. The tailing, or streaking, is caused by a strong, non-ideal interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction leads to slow and uneven elution, resulting in broad peaks and poor resolution.

Probable Cause: Strong acid-base interaction between the basic quinoline nitrogen and acidic silica gel.

Solutions:

  • Modify the Mobile Phase: The most common solution is to neutralize the acidic sites on the silica or the basicity of the compound.

    • Add a Basic Modifier: Incorporate a small amount of a tertiary amine, such as 0.5-2% triethylamine (TEA) or pyridine, into your eluent system.[1] The amine will preferentially bind to the acidic silanol groups, allowing your quinoline derivative to elute more symmetrically.

    • Add an Acidic Modifier: Alternatively, adding 0.5-1% acetic acid or formic acid to the eluent can protonate the quinoline nitrogen. The resulting quinolinium salt will have a more consistent interaction with the stationary phase, often reducing tailing. This approach is generally preferred when the target compound is stable in acidic conditions.

  • Use an Alternative Stationary Phase: If modifying the eluent is insufficient, changing the stationary phase is a highly effective strategy.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel.[1] Use neutral or basic alumina (Brockmann I-III) to avoid the acidic sites that cause tailing.

    • Reversed-Phase Silica (C18): If your compound and its impurities have sufficient differences in polarity, reversed-phase chromatography can be an excellent method.[2] Elution is based on hydrophobicity, avoiding the problematic acid-base interactions. A typical mobile phase would be a gradient of water/methanol or water/acetonitrile, often with a pH modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

Question 2: I'm struggling with the very low solubility of my crude this compound in common organic solvents. How can I effectively dissolve it for purification?

Answer: The poor solubility of this compound in many standard solvents is due to its zwitterionic character at neutral pH and strong intermolecular hydrogen bonding between the carboxylic acid and hydroxyl groups.

Probable Cause: Amphoteric nature and strong intermolecular forces.

Solutions:

  • Utilize pH Adjustment: The compound's solubility is highly dependent on pH. You can leverage this for purification via acid-base extraction or for preparing a solution for chromatography.

    • Basic Conditions: In an aqueous solution of a mild base (e.g., saturated sodium bicarbonate, NaHCO₃, or dilute sodium hydroxide, NaOH), the carboxylic acid and phenolic hydroxyl groups will be deprotonated to form a highly water-soluble carboxylate/phenoxide salt.

    • Acidic Conditions: In dilute aqueous acid (e.g., 1M HCl), the quinoline nitrogen will be protonated, forming a water-soluble quinolinium salt.

  • Use Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often effective at dissolving this class of compounds. However, their high boiling points can make them difficult to remove post-purification. They are best used for analytical purposes or when subsequent steps are compatible.

Solubility Profile Summary

SolventSolubilityRationale / Comments
Water (neutral)Very LowZwitterionic nature and hydrogen bonding limit solubility.
Aqueous HCl (1M)HighForms a soluble quinolinium hydrochloride salt.
Aqueous NaHCO₃/NaOHHighForms a soluble sodium carboxylate/phenoxide salt.
Methanol / EthanolLow to ModerateCan disrupt some hydrogen bonding, but often requires heating.
Dichloromethane (DCM)Very LowNon-polar, unable to overcome strong intermolecular forces.
Ethyl AcetateVery LowModerate polarity, generally insufficient for dissolution.
AcetoneLowCan be used in mixed-solvent systems for recrystallization.
DMF / DMSOHighStrong polar aprotic solvents capable of solvating the molecule effectively.

Question 3: My final product is contaminated with a structurally similar impurity that co-elutes during chromatography. What advanced purification strategies can I employ?

Answer: Co-elution of similar impurities, such as isomers from the synthesis (e.g., 5-hydroxy or 8-hydroxy analogs) or unreacted starting materials, is a common challenge. A multi-step or orthogonal purification approach is often necessary.

Probable Cause: Impurities with very similar polarity and functional groups to the target compound.

Solutions:

  • pH-Mediated Purification: This is a powerful technique that exploits the different pKa values of the functional groups. The carboxylic acid (pKa ≈ 4-5), phenolic hydroxyl (pKa ≈ 8-10), and quinoline nitrogen (pKa ≈ 4-5) will ionize at different pH values.

    • Step 1: Dissolve the crude mixture in a dilute base like aqueous NaHCO₃. The carboxylic acid will deprotonate and dissolve, while less acidic impurities (or neutral ones) may remain as solids. Filter to separate.

    • Step 2: Acidify the filtrate carefully with dilute HCl. As you lower the pH, your target compound will precipitate out. You can perform fractional precipitation by adjusting the pH in small increments, monitoring the purity of the precipitate at each stage by TLC or LC-MS.

    • Step 3: Collect the solid product by filtration when the desired purity is achieved.

  • Preparative HPLC (Prep-HPLC): For achieving the highest levels of purity (>99%), reversed-phase preparative HPLC is the gold standard. The high efficiency of modern HPLC columns can often resolve even very closely related impurities.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is the best general approach for a first-pass purification of a crude reaction mixture? A pH-mediated acid-base extraction is an excellent first step. It is scalable, inexpensive, and can rapidly remove a significant portion of neutral or differently charged impurities. Following this, a single recrystallization or a quick chromatographic polish can yield a highly pure product.

  • Q2: Can I use recrystallization for this compound? What are the recommended solvent systems? Yes, recrystallization can be very effective, especially after an initial acid-base cleanup. Due to its limited solubility, mixed-solvent systems are often required. Good starting points include:

    • DMF/Water

    • DMSO/Water

    • Ethanol/Water

    • Acetone/Water The general procedure is to dissolve the compound in the minimum amount of the "good" solvent (e.g., DMF, Ethanol) at an elevated temperature and then slowly add the "poor" solvent (e.g., Water) until turbidity persists. Allow the solution to cool slowly to promote the formation of pure crystals.

  • Q3: How can I confirm the purity of my final product? Purity should be assessed using a combination of orthogonal methods:

    • High-Performance Liquid Chromatography (HPLC): Use a reversed-phase column (e.g., C18) with a UV detector. This is the most common method for quantitative purity assessment.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the desired product and can help identify the mass of any impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if they are at a concentration of ~1% or higher.

Section 3: Key Experimental Protocols & Workflows

Workflow for Selecting a Purification Strategy

The following diagram outlines a decision-making process for purifying this compound.

Purification_Workflow start Crude this compound decision1 Initial Purity Assessment (TLC/LCMS) start->decision1 path1 Major Impurities are Neutral / Non-polar decision1->path1 Low Polarity Impurities path2 Major Impurities are Polar / Isomeric decision1->path2 High Polarity Impurities proc1 Protocol 2: pH-Mediated Acid-Base Extraction path1->proc1 proc2 Protocol 1: Modified Column Chromatography path2->proc2 recryst Protocol 3: Recrystallization proc1->recryst proc2->recryst prephplc Preparative HPLC proc2->prephplc If impurities persist end Pure Product (>98%) recryst->end prephplc->end

Sources

Stability issues of 7-Hydroxyquinoline-6-carboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Hydroxyquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

Introduction: Understanding the Stability of this compound

This compound is a bifunctional molecule featuring a phenolic hydroxyl group and a carboxylic acid moiety on a quinoline scaffold. This chemical architecture, while offering versatile opportunities for derivatization and biological activity, also presents inherent stability challenges. The electron-rich aromatic system and the acidic functional groups make the molecule susceptible to degradation under common experimental conditions. This guide will walk you through the potential stability issues and provide you with the tools to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared solution of this compound has a yellow to brownish tint. Is this normal?

A color change in your solution is often an indicator of degradation. While a faint yellow color might be inherent to the compound in certain solvents, a noticeable darkening or change to brown suggests the formation of colored degradation products. This is often due to oxidation of the phenolic hydroxyl group to form quinone-like species, which are highly colored. To minimize this, it is crucial to use high-purity, degassed solvents and to protect the solution from prolonged exposure to air and light.

Q2: I'm having trouble dissolving this compound in water. What can I do?

The solubility of carboxylic acids in neutral water can be limited, especially for larger aromatic structures.[1] To improve solubility, you can try the following approaches:

  • pH Adjustment: The carboxylic acid group can be deprotonated to a carboxylate salt by adding a base, which significantly increases aqueous solubility.[1] Try adding a stoichiometric amount of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to your aqueous solution. Be mindful that a high pH may affect the stability of the phenolic group.[2][3][4][5]

  • Use of Co-solvents: A small percentage of an organic co-solvent such as DMSO, DMF, or ethanol can be used to initially dissolve the compound before diluting with your aqueous buffer. Ensure the chosen co-solvent is compatible with your experimental system.

Q3: I've observed a new peak in my HPLC chromatogram after storing my stock solution for a few days. What could this be?

The appearance of a new peak in a stability-indicating HPLC method is a strong sign of chemical degradation.[6] Potential degradation pathways for this compound include:

  • Oxidation: Formation of quinone-type structures.

  • Photodegradation: Light-induced degradation is common for quinoline derivatives.[7][8]

  • Decarboxylation: Loss of the carboxylic acid group, especially under thermal stress.

To identify the degradation product, you would need to employ hyphenated techniques like LC-MS. To prevent this, always store your solutions in a cool, dark place, and for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate forms in buffered solution pH of the buffer is near the pKa of the carboxylic acid or the phenolic hydroxyl group, leading to reduced solubility.Adjust the pH of the buffer to be at least 2 units away from the pKa values of the compound. Alternatively, increase the proportion of organic co-solvent if permissible in your experiment.
Loss of compound concentration over time Adsorption to the container surface.Use low-binding microcentrifuge tubes or silanized glassware for storage.
Inconsistent results between experiments Degradation of the stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be reused, aliquot it into single-use vials upon preparation to avoid repeated freeze-thaw cycles and exposure to air.
Baseline noise or shifting in HPLC analysis The compound may be chelating trace metals in the HPLC system. 8-hydroxyquinoline and its derivatives are known chelating agents.[9][10]Use a mobile phase containing a metal chelator like EDTA or switch to a mixed-mode column that has better retention characteristics for such compounds.[11][12]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a stock solution with enhanced stability.

  • Solvent Selection: Choose a high-purity, HPLC-grade solvent. If using an aqueous buffer, prepare it with deionized water and filter it through a 0.22 µm filter.

  • Degassing: Degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by sonication under vacuum.

  • Weighing: Weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Add the degassed solvent to the vial. If necessary, use a co-solvent or adjust the pH as described in the FAQs to aid dissolution.

  • Storage: Store the solution in an amber vial to protect it from light. For short-term storage (1-2 days), refrigeration at 2-8°C is recommended. For long-term storage, aliquot into single-use vials, purge with an inert gas, and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][13][14]

dot

Caption: Workflow for a forced degradation study.

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Oxidation: Mix equal volumes of the stock solution and 6% hydrogen peroxide (H₂O₂) to achieve a final H₂O₂ concentration of 3%.

    • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Place a vial of the stock solution in a photostability chamber and expose it to light according to ICH Q1B guidelines.[15] A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Incubation: Incubate all samples for a predetermined period (e.g., 24, 48, or 72 hours). A control sample should be stored under optimal conditions (e.g., 4°C in the dark).

  • Analysis: At each time point, withdraw an aliquot from each condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.

Potential Degradation Pathway

dot

Degradation_Pathway Compound This compound Oxidized Quinone-like derivative Compound->Oxidized Oxidation (e.g., H2O2) Decarboxylated 7-Hydroxyquinoline Compound->Decarboxylated Thermal Stress Photoproduct Photodegradation Product(s) Compound->Photoproduct Light Exposure (UV/Vis)

Caption: Potential degradation pathways for this compound.

References

  • Friedman, M., & Jürgens, H. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available at: [Link]

  • Semantic Scholar. (n.d.). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]

  • ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

  • PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResearchGate. (2017). Photodegradation of quinoline in water. Retrieved from [Link]

  • National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PubMed. (2012). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • National Institutes of Health. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Retrieved from [Link]

  • ResearchGate. (2011). One-Pot Preparation of 7-Hydroxyquinoline. Retrieved from [Link]

  • RSC Publishing. (2015). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • PubChem. (n.d.). 7-Hydroxyquinoline. Retrieved from [Link]

  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Retrieved from [Link]

  • ResearchGate. (2018). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • National Institutes of Health. (2016). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]

  • National Institutes of Health. (2025). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 7-Hydroxyquinoline-6-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 7-Hydroxyquinoline-6-carboxylic acid and its related compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop and troubleshoot robust High-Performance Liquid Chromatography (HPLC) methods for these specific analytes.

The unique structure of this compound, featuring both a phenolic hydroxyl group and a carboxylic acid group on a quinoline core, presents distinct challenges in reversed-phase chromatography. These include poor peak shape, variable retention, and difficulties in achieving adequate resolution from structurally similar derivatives or impurities. This guide provides practical, in-depth solutions to common problems in a direct question-and-answer format, grounded in the principles of chromatographic science.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding method development for this compound and its derivatives.

Q1: What is the best type of HPLC column to start with for separating this compound?

A1: For initial method development, a modern, high-purity silica-based C18 column is the recommended starting point. Specifically, a column with end-capping to minimize free silanol interactions is crucial for achieving symmetrical peaks with this class of compounds.

  • Application Scientist's Insight: this compound contains both acidic (carboxylic acid, phenol) and weakly basic (quinoline nitrogen) functional groups. This amphoteric nature makes it susceptible to secondary ionic interactions with residual, un-capped silanol groups (-Si-OH) on the silica surface of the stationary phase. These interactions are a primary cause of peak tailing.[1][2] A high-quality end-capped C18 column effectively shields these silanols, promoting a more uniform, hydrophobicity-based separation mechanism and thus, better peak symmetry.[3] Columns with a particle size of 3 µm or 5 µm are standard, with smaller particles offering higher efficiency at the cost of higher backpressure.[4][5]

Q2: What are the recommended starting mobile phase conditions?

A2: A gradient elution using an acidified water/acetonitrile mobile phase is a robust starting point.

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Initial Gradient: Start with a low percentage of Acetonitrile (e.g., 5-10%) and ramp up to a high percentage (e.g., 90-95%) over 10-15 minutes.[6][7]

  • Application Scientist's Insight: The key to good chromatography for this analyte is controlling its ionization state. The low pH of the mobile phase (typically pH 2.5-3.5) serves two critical functions. First, it fully protonates the carboxylic acid group (-COOH), making the molecule less polar and more suitable for retention on a C18 column.[8][9] Second, it suppresses the ionization of residual silanol groups on the column, further minimizing undesirable peak tailing.[2][8] Formic acid is preferred for mass spectrometry (MS) compatibility due to its volatility, while phosphoric acid can provide excellent buffering capacity for UV-based detection.[10][11][12]

Q3: How should I prepare my sample for injection?

A3: The primary goal of sample preparation is to dissolve the analyte in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion.

  • Recommended Diluent: A mixture of water and acetonitrile (or methanol) that closely matches the starting mobile phase composition (e.g., 90:10 Water:Acetonitrile) is ideal.

  • Protocol:

    • Prepare a stock solution of your sample in a small amount of organic solvent like methanol or acetonitrile to ensure complete dissolution.[6][7][13]

    • Dilute this stock solution to the final working concentration using a diluent that mimics the initial HPLC mobile phase.

    • Filter the final solution through a 0.45 µm or 0.22 µm syringe filter to remove particulates that could clog the column or instrument.[6]

  • Application Scientist's Insight: Injecting a sample dissolved in a solvent much stronger (i.e., more organic) than the mobile phase can cause significant peak distortion, including splitting and broadening. This is because the strong solvent carries the analyte band too quickly at the column head, disrupting the equilibrium of the separation process. Matching the sample diluent to the mobile phase ensures the analyte band is focused sharply at the top of the column, leading to efficient and symmetrical peaks.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Q4: My peak for this compound is tailing significantly. What are the likely causes and how do I fix it?

A4: Peak tailing is the most common issue for this compound and is typically caused by secondary interactions with the stationary phase or mismatched pH.

Potential Cause Solution & Explanation
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Ensure the mobile phase pH is between 2.5 and 3.5. This suppresses the ionization of silanol groups, which are primary sites for unwanted interactions.[2][8] 2. Use a High-Purity, End-Capped Column: If you are using an older "Type A" silica column, switch to a modern, high-purity "Type B" silica column with robust end-capping.[1][3] 3. Add an Ionic Modifier: In some cases, adding a competing agent like triethylamine (TEA) can mask silanol groups, but this is less common with modern columns and can suppress MS signals.[14]
Mobile Phase pH is too close to Analyte pKa The analyte has multiple pKa values. If the mobile phase pH is too close to one of these values, the compound will exist as a mixture of ionized and non-ionized forms, leading to a broad or tailing peak.[15][16] Adjusting the pH to be at least 1.5-2 units away from the pKa ensures a single ionic form predominates, resulting in a sharp peak.[8][9] For this molecule, a low pH (2.5-3.5) is the most effective strategy.
Column Overload Injecting too much mass of the analyte can saturate the stationary phase.[8] 1. Reduce Injection Volume: Cut the injection volume in half and see if the peak shape improves. 2. Dilute the Sample: Prepare a 1:10 dilution of your sample and inject the original volume. If the tailing factor improves, overload was the issue.
Column Contamination/Void Contaminants at the head of the column can create active sites, or a physical void can disrupt the sample path. 1. Flush the Column: Flush with a strong solvent series (e.g., water, isopropanol, hexane, then back). 2. Reverse Flush: If permitted by the manufacturer, reverse the column and flush to waste. If the problem persists, the column may need to be replaced.[8]

Q5: My retention times are shifting from one injection to the next. What should I investigate?

A5: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase composition.

  • Application Scientist's Insight: A robust HPLC method must deliver reproducible retention times. The most common cause of drift is insufficient column equilibration. When changing mobile phases or after the system has been idle, the stationary phase needs time to fully equilibrate with the new conditions. A drifting baseline is a clear indicator of an unequilibrated system.

Troubleshooting Flowchart for Retention Time Instability

G Start Retention Time Drifting? Equilibration Is column fully equilibrated? (Stable baseline for 10-15 min) Start->Equilibration Check First Pump Check pump performance. (Pressure stable? Leaks?) Equilibration->Pump No FixEquilibration Equilibrate for 10-15 column volumes. Equilibration->FixEquilibration Yes MobilePhase Is mobile phase fresh? (Properly degassed? Evaporation?) Pump->MobilePhase No FixPump Prime pump, check for leaks, run pressure test. Pump->FixPump Yes Temp Is column oven temperature stable? MobilePhase->Temp No FixMobilePhase Prepare fresh mobile phase. Degas thoroughly. MobilePhase->FixMobilePhase Yes FixTemp Set and monitor oven temp. Ensure it is constant. Temp->FixTemp Yes Resolved Problem Resolved FixEquilibration->Resolved FixPump->Resolved FixMobilePhase->Resolved FixTemp->Resolved

Caption: A systematic approach to diagnosing retention time variability.

Q6: I am not getting enough resolution between this compound and a closely eluting impurity. How can I improve the separation?

A6: Improving resolution (Rs) requires manipulating the "Resolution Triangle": Efficiency (N), Selectivity (α), and Retention (k).

  • Application Scientist's Insight: Selectivity (α) is the most powerful factor for improving resolution. For ionizable compounds like these, small changes in mobile phase pH or organic solvent type can produce large changes in selectivity.

Strategies for Improving Resolution:

  • Optimize the Gradient Slope (Most Effective for Gradients): A shallower gradient increases the separation time between peaks. Try decreasing the %B/minute ramp rate. For example, if your gradient goes from 10% to 90% B in 10 minutes (8%/min), try running it over 16 minutes (5%/min).

  • Change the Organic Solvent: The selectivity between analytes can differ significantly between acetonitrile and methanol. Prepare Mobile Phase B with methanol instead of acetonitrile and run the same gradient. This simple change often resolves co-eluting peaks.

  • Adjust the Mobile Phase pH: Even within the optimal low pH range, a minor adjustment (e.g., from pH 3.0 to 2.7) can slightly alter the ionization of the quinoline nitrogen or other groups, potentially improving selectivity.[15]

  • Increase Efficiency:

    • Use a Longer Column: Doubling the column length increases resolution by a factor of ~1.4.

    • Use a Column with Smaller Particles: Switching from a 5 µm to a 3 µm particle size column will increase the number of theoretical plates (N) and improve resolution.

Detailed Experimental Protocols

Protocol 1: Systematic Method Development Workflow

This protocol outlines a structured approach to developing a robust separation method from scratch.

  • Define Objectives: Determine the goal (e.g., purity assay, quantification, impurity profiling).

  • Analyte Characterization: Gather physicochemical data for this compound (see Table 1).

  • Initial Column & Mobile Phase Selection:

    • Column: C18, 4.6 x 150 mm, 5 µm (high-purity, end-capped).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Detector: UV, scan for optimal wavelength (e.g., 289 nm).[7]

  • Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of the analytes.

  • Optimize Gradient: Based on the scouting run, design a shallower gradient around the elution region of the target analytes to improve resolution.

  • Assess Peak Shape: If peak tailing is observed, confirm mobile phase pH is < 3.5.

  • System Suitability Testing (SST): Once a suitable separation is achieved, perform SST to ensure the system is operating correctly (see Protocol 2).

  • Validation: Proceed with method validation according to ICH guidelines (e.g., linearity, accuracy, precision, robustness).[13]

Method Development Workflow Diagram

G A 1. Define Goals & Characterize Analyte B 2. Select Column & Mobile Phase (C18, ACN/H2O, 0.1% FA) A->B C 3. Run Fast Scouting Gradient (5-95% B in 10 min) B->C D 4. Optimize Gradient Slope (Shallow gradient for better Rs) C->D E 5. Evaluate Peak Shape D->E F Adjust pH / Change Column E->F Poor (Tailing > 1.5) G 6. Perform System Suitability Test (See Protocol 2) E->G Acceptable (Tailing < 1.5) F->D H 7. Method Validation G->H

Caption: A logical workflow for HPLC method development.

Protocol 2: System Suitability Testing (SST)

SST is a mandatory check to verify that the entire HPLC system (instrument, column, mobile phase) is performing adequately before running any samples.[17][18][19][20]

  • Prepare SST Solution: Create a solution containing this compound and at least one other compound (e.g., a known related impurity or another derivative) to test the system's resolving power.

  • Perform Replicate Injections: Inject the SST solution five or six consecutive times.

  • Evaluate Parameters: The chromatography software will automatically calculate these parameters. Compare them against the pre-defined acceptance criteria for your method.

SST Parameter Common Acceptance Criteria What it Measures
Tailing Factor (Tf) T ≤ 2.0[18][20]Peak symmetry. High values indicate undesirable secondary interactions.
Resolution (Rs) Rs ≥ 2.0 between critical peaks[18]The degree of separation between two adjacent peaks.
%RSD of Peak Area ≤ 2.0% for n=5 injections[18][20]Precision and reproducibility of the pump and injector.
Theoretical Plates (N) > 2000 (method-specific)Column efficiency. Low numbers indicate a loss of performance.
  • Application Scientist's Insight: A failed SST is not a failure of the experiment, but a critical diagnostic tool.[17] It indicates that the system is not ready and prevents the generation of invalid sample data. Document every SST result and any corrective actions taken.[18]

Reference Data

Table 1: Physicochemical Properties of this compound and Related Structures

CompoundMolecular FormulaMolecular Weight ( g/mol )Notes
This compoundC₁₀H₇NO₃189.17Contains both acidic functional groups (phenol, carboxylic acid).
7-HydroxyquinolineC₉H₇NO145.16[21]A potential related substance, lacking the carboxylic acid group.
Quinoline-2-carboxylic acidC₁₀H₇NO₂173.17An isomer, useful for checking method selectivity.[7]

References

  • Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Pharmalytics. YouTube. Available from: [Link]

  • SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official. Available from: [Link]

  • Effect of the pH of the mobile phase on the separation efficiency of QN. ResearchGate. Available from: [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. Available from: [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. Assay Prism. Available from: [Link]

  • HPLC Column Selection Guide. Chromtech. Available from: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Available from: [Link]

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  • Polar Column in HPLC Example. Hawach Scientific. Available from: [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. Available from: [Link]

  • Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. ResearchGate. Available from: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. Available from: [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters. Available from: [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. Available from: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. ResearchGate. Available from: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. Available from: [Link]

  • 7-Hydroxyquinoline. PubChem. Available from: [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Available from: [Link]

  • 7-Hydroxyquinoline-4-carboxylic acid. PubChem. Available from: [Link]

  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Available from: [Link]

  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. MDPI. Available from: [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. Available from: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. Available from: [Link]

  • QbD-Engineered Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Rutin and Ciprofloxacin HCl in Bilosomal Nanoformulation. PubMed Central. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to 7-Hydroxyquinoline-6-carboxylic Acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a detailed comparison of 7-Hydroxyquinoline-6-carboxylic acid with other established fluorescent probes. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and potential applications of this fluorophore. The content is structured to offer not just data, but also insights into the experimental rationale and practical methodologies.

Introduction: The Quinoline Scaffold in Fluorescence Sensing

Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling the visualization and quantification of specific analytes and cellular processes with high sensitivity and spatiotemporal resolution.[1][2][3] The choice of a fluorophore is critical and depends on a multitude of factors, including its brightness, photostability, and responsivity to the target environment or analyte.

Quinoline derivatives have emerged as a versatile class of fluorophores due to their rigid, planar aromatic structure which often results in favorable photophysical properties.[4] The 8-hydroxyquinoline scaffold, in particular, is a well-known chelator and has been extensively used in the development of chemosensors for metal ions like Zn²⁺ and Al³⁺.[5][6] This guide focuses on a specific derivative, This compound , exploring its potential and comparing it against other common fluorescent probes used in similar applications.

Photophysical Characteristics of this compound

  • The 7-Hydroxyquinoline (7-HQ) Core: The parent 7-HQ molecule is known for its interesting photophysics, including the potential for Excited-State Intramolecular Proton Transfer (ESIPT).[7] This process can lead to a large Stokes shift, which is the separation between the excitation and emission maxima. A large Stokes shift is highly desirable as it minimizes self-quenching and simplifies the detection of the emitted fluorescence signal against the excitation light.[4][8]

  • The 6-Carboxylic Acid Group: The introduction of a carboxylic acid group at the 6-position is expected to modulate the electronic and solubility properties of the fluorophore. As an electron-withdrawing group, it can influence the energy levels of the molecule, potentially shifting the excitation and emission wavelengths.[9] Furthermore, the carboxylate form (-COO⁻) enhances water solubility, a crucial feature for applications in biological media.

Based on these characteristics, this compound is a promising candidate for applications as a fluorescent sensor, particularly for analytes that can interact with the hydroxyquinoline moiety, such as metal ions or changes in pH.

Comparative Analysis with Alternative Fluorescent Probes

The utility of a fluorescent probe is best understood in comparison to existing alternatives. Here, we compare the anticipated properties of this compound with established probes in key application areas.

Comparison with Metal Ion Probes

The detection of metal ions is critical for understanding biological processes and monitoring environmental contaminants.[10][11] Quinoline-based probes are often designed to signal the presence of metal ions through a Chelation-Enhanced Fluorescence (CHEF) mechanism, where metal binding restricts intramolecular rotations and reduces non-radiative decay, thus "turning on" fluorescence.[12]

Table 1: Comparison of Potential Metal Ion Fluorescent Probes

FeatureThis compound (Predicted)TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline)ZinquinFluorescein
Target Analyte Divalent/Trivalent Metal Ions (e.g., Zn²⁺, Al³⁺)Zn²⁺Zn²⁺Not inherently ion-selective
Sensing Mechanism CHEF / ICTCHEFCHEFpH-dependent
Excitation (λex) ~340-370 nm~360 nm[6]~368 nm~494 nm
Emission (λem) ~450-520 nm~490 nm[6]~485 nm~518 nm
Quantum Yield (ΦF) Moderate, increases upon bindingLow (free), increases 4-fold with Zn²⁺[6]ModerateHigh (0.95)
Key Advantage Good water solubility, potential for ratiometric sensingHigh selectivity for Zn²⁺ in biological systemsCell-permeable, widely used for intracellular Zn²⁺Very high brightness
Key Disadvantage Requires experimental validationLower quantum yield than other dyesCan be phototoxicpH sensitivity, photobleaching
Comparison with pH-Sensitive Probes

Monitoring pH is vital in cellular biology, as pH fluctuations are linked to various physiological and pathological states in organelles like lysosomes and mitochondria.[13][14] The hydroxy group and the quinoline nitrogen in this compound can both participate in protonation/deprotonation equilibria, making the molecule inherently pH-sensitive.

Table 2: Comparison of pH-Sensitive Fluorescent Probes

FeatureThis compound (Predicted)BCECFSNARF-1Coumarin Derivatives
Sensing Mechanism Protonation/deprotonation of phenol and quinoline NpH-dependent spectral shiftRatiometric, pH-dependent emission shiftpH-dependent spectral shift
Useful pH Range Likely in the physiological range (6-8)6.0 - 8.06.0 - 9.0Varies widely (e.g., 7-hydroxycoumarin pKa ~7.5)[15]
Excitation (λex) pH-dependentDual excitation (~440 nm and ~490 nm)~488 nm or ~514 nm~350-420 nm
Emission (λem) pH-dependent~535 nmDual emission (~580 nm and ~640 nm)~450-500 nm
Key Advantage Simple structure, potential for ratiometric sensingRatiometric, reduces artifacts from probe concentrationRatiometric emission, suitable for confocal microscopyHigh quantum yields, tunable properties[15]
Key Disadvantage Photophysical properties need full characterizationRequires dual-excitation imaging setupLower quantum yield than BCECFCan be sensitive to solvent polarity

Experimental Protocols & Methodologies

To ensure scientific integrity, protocols must be robust and self-validating. Below are detailed methodologies for characterizing the fluorescence properties of a probe like this compound.

General Fluorescence Spectroscopy Workflow

This protocol outlines the fundamental steps for acquiring fluorescence excitation and emission spectra.[8][16][17]

Causality: The goal is to identify the optimal excitation wavelength that produces the strongest emission signal and to characterize the emission profile of the fluorophore. Measuring absorbance first is crucial to avoid inner filter effects, which occur at high concentrations and can distort the fluorescence spectrum.[16]

G A Prepare stock solution (e.g., 1 mM in DMSO) B Prepare dilute working solutions in buffer of choice A->B C Measure Absorbance Spectrum (ensure A < 0.1) B->C D Identify Absorbance Maximum (λabs_max) C->D E Set Excitation Wavelength (λex) (typically λabs_max) D->E Set up Spectrofluorometer F Record Emission Spectrum (scan from λex + 10 nm to ~700 nm) E->F G Identify Emission Maximum (λem_max) F->G H Set Emission Wavelength (λem_max) G->H Reconfigure Spectrofluorometer I Record Excitation Spectrum (scan from ~250 nm to λem - 10 nm) H->I

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a suitable solvent like DMSO.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS, HEPES).

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of a dilute solution. The absorbance at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.[16]

  • Emission Scan:

    • Set the excitation wavelength on the spectrofluorometer to the absorbance maximum (λ_max).

    • Scan the emission monochromator over a wavelength range starting approximately 10 nm above the excitation wavelength.

    • The peak of this spectrum is the emission maximum (λ_em).

  • Excitation Scan:

    • Set the emission monochromator to the determined emission maximum (λ_em).

    • Scan the excitation monochromator over a range of shorter wavelengths.

    • The resulting spectrum should resemble the absorbance spectrum and confirms the optimal excitation wavelength.

Protocol for Determining Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process.[8] It is defined as the ratio of photons emitted to photons absorbed. The most common and reliable method for its determination is the comparative method, which uses a well-characterized standard with a known quantum yield.[18][19]

Causality: This method relies on the principle that if a standard and a test sample have the same absorbance at the same excitation wavelength, in the same solvent, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

G cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis A Prepare 5-6 serial dilutions of Test Sample (Abs < 0.1) C For each dilution: Measure Absorbance at λex A->C B Prepare 5-6 serial dilutions of Standard (e.g., Quinine Sulfate) (Abs < 0.1) B->C D For each dilution: Record Corrected Emission Spectrum C->D E Calculate Integrated Fluorescence Intensity (Area) D->E F Plot Integrated Intensity vs. Absorbance for both Test and Standard E->F G Determine the Gradient (Slope) of the linear fits F->G H Calculate Quantum Yield (Φx) using the comparative equation G->H

Methodology:

  • Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the test sample. For a probe emitting in the blue-green region, Quinine Sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common choice.

  • Prepare Solutions: Prepare a series of 5-6 dilutions for both the test sample and the standard in the same solvent. The absorbances at the chosen excitation wavelength should range from approximately 0.01 to 0.1.

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: For each solution, record the fluorescence emission spectrum using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: Create a plot of integrated fluorescence intensity versus absorbance for both the test sample and the standard.

  • Calculate Quantum Yield: The quantum yield of the test sample (Φ_X) can be calculated using the following equation:[18]

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ is the quantum yield

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

    • Subscripts X and ST refer to the test sample and the standard, respectively. (If the same solvent is used, the refractive index term cancels out).

Conclusion

This compound presents itself as a promising fluorescent probe scaffold. Its structure suggests inherent sensitivity to metal ions and pH, and the potential for a large Stokes shift is a significant advantage for fluorescence-based assays. The inclusion of a carboxylic acid moiety is a key feature that enhances its suitability for biological applications by improving aqueous solubility.

However, a comprehensive experimental characterization is required to fully validate its performance. Researchers should prioritize determining its precise photophysical parameters, including quantum yield, Stokes shift, and molar extinction coefficient, as well as its selectivity and sensitivity towards various analytes. The comparative data and protocols provided in this guide offer a robust framework for undertaking such an evaluation. When compared to established probes like TSQ for metal ions and BCECF for pH, this compound has the potential to offer a unique combination of properties that could make it a valuable tool in the ever-expanding field of fluorescence sensing.[1][20]

References

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  • MDPI. (n.d.). Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. Retrieved January 15, 2026, from [Link]

  • (n.d.). Fluorescence Characteristics of Protonated Form of 6-hydroxyquinoline in Nafion Film. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2025). Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. Retrieved January 15, 2026, from [Link]

  • PMC - NIH. (n.d.). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[11]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. Retrieved January 15, 2026, from [Link]

  • Repositorio UDD. (2023). Linear relationship between emission quantum yield and Stokes shift in 3-styryl aza-coumarin based dyes in the. Retrieved January 15, 2026, from [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved January 15, 2026, from [Link]

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A Comparative Guide to Chelating Agents: 7-Hydroxyquinoline-6-carboxylic acid vs. 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and analytical sciences, the selection of an appropriate chelating agent is paramount for applications ranging from drug delivery and neurodegenerative disease therapy to metal ion sensing and sequestration. This guide provides a comprehensive comparison of the well-established chelating agent, 8-hydroxyquinoline (8-HQ), with a structurally related but less-studied analogue, 7-hydroxyquinoline-6-carboxylic acid.

While 8-hydroxyquinoline has been extensively characterized and utilized for its potent metal-binding capabilities, this guide delves into the theoretical and practical aspects of how the addition of a carboxylic acid group and a shift in the hydroxyl position in this compound may influence its performance as a chelator. Due to the limited availability of direct comparative experimental data for this compound, this guide is structured to not only provide a theoretical framework for comparison but also to equip researchers with the necessary experimental protocols to conduct their own comprehensive evaluation.

Introduction to the Chelating Agents

8-Hydroxyquinoline (8-HQ): The Archetypal Chelator

8-Hydroxyquinoline, also known as oxine, is a monoprotic bidentate chelating agent that has been a cornerstone in coordination chemistry for decades.[1] Its ability to form stable, often insoluble, complexes with a wide array of metal ions is attributed to the synergistic action of its phenolic hydroxyl group and the nitrogen atom of the quinoline ring.[1] This chelation is the foundation of its broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties.[2][3] The lipophilic nature of 8-HQ allows it to readily cross cell membranes, a property that is crucial for its therapeutic applications.[1]

This compound: A Challenger with Untapped Potential

This compound is a structural isomer of a derivative of 8-HQ, featuring a hydroxyl group at the 7-position and a carboxylic acid group at the 6-position. This modification introduces a potential tridentate chelation site involving the quinoline nitrogen, the phenolic hydroxyl group, and the carboxylic acid group. The presence of the carboxyl group is anticipated to enhance the water solubility of the molecule and its metal complexes, which could be advantageous for certain biological and analytical applications. However, the geometric arrangement of these functional groups will critically determine its coordination behavior and the stability of the resulting metal complexes.

Mechanism of Chelation: A Structural Perspective

The chelating efficacy of these molecules is intrinsically linked to their molecular structure and the spatial arrangement of their donor atoms.

8-Hydroxyquinoline: A Bidentate Grip

8-Hydroxyquinoline acts as a bidentate ligand, coordinating to a metal ion through the nitrogen of the quinoline ring and the deprotonated oxygen of the hydroxyl group to form a stable five-membered ring.[1] This chelation is a classic example of the "chelate effect," where a multidentate ligand forms a more stable complex than monodentate ligands with similar donor atoms.[4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Cyclization cluster_reaction3 Step 3: Hydrolysis & Decarboxylation 3-Amino-4-hydroxybenzoic acid 3-Amino-4-hydroxybenzoic acid Intermediate A Intermediate A 3-Amino-4-hydroxybenzoic acid->Intermediate A Diethyl (ethoxymethylene)malonate Ethanol, Reflux Diethyl (ethoxymethylene)malonate Diethyl (ethoxymethylene)malonate Intermediate B Intermediate B Intermediate A->Intermediate B High-boiling solvent (e.g., Dowtherm A) Heat This compound This compound Intermediate B->this compound Aqueous NaOH, Heat then HCl

Proposed synthesis workflow for this compound.

Step-by-Step Protocol:

  • Condensation: A mixture of 3-amino-4-hydroxybenzoic acid (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) in ethanol is heated at reflux for 4-6 hours. The solvent is then removed under reduced pressure to yield the intermediate enamine.

  • Cyclization: The crude enamine is added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 240-250 °C for 30-60 minutes. This thermal cyclization will yield the ethyl 4,7-dihydroxyquinoline-6-carboxylate.

  • Hydrolysis and Decarboxylation: The cyclized product is then hydrolyzed by heating with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) for 2-4 hours. After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the 7-hydroxyquinoline-4,6-dicarboxylic acid. Gentle heating of this di-acid in a suitable solvent can lead to selective decarboxylation at the 4-position to yield the target compound, this compound. Purification can be achieved by recrystallization.

Note: This is a proposed synthetic route and may require optimization of reaction conditions.

Determination of Metal-Ligand Stoichiometry by Job's Method (Continuous Variation)

Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.

Jobs_Method_Workflow A Prepare equimolar stock solutions of metal salt and ligand B Prepare a series of solutions with varying mole fractions of ligand and metal, keeping the total molar concentration constant A->B C Measure the absorbance of each solution at the λmax of the complex B->C D Plot Absorbance vs. Mole Fraction of Ligand C->D E Determine the mole fraction at maximum absorbance to find the stoichiometry D->E

Workflow for determining stability constants via potentiometric titration.

Step-by-Step Protocol:

  • Calibrate a pH meter with at least two standard buffer solutions.

  • Prepare the following solutions in a constant ionic strength medium (e.g., 0.1 M KCl):

    • A solution of a strong acid (e.g., HCl).

    • A solution of the strong acid and the chelating agent.

    • A solution of the strong acid, the chelating agent, and the metal salt.

  • Titrate each solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of the titrant.

  • Plot the pH versus the volume of NaOH added for each titration.

  • The titration data is then analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal complexes.

Concluding Remarks for the Practicing Scientist

This guide provides a framework for a comprehensive and objective comparison of this compound and 8-hydroxyquinoline as chelating agents. While 8-hydroxyquinoline serves as a robust and well-understood benchmark, the structural modifications in this compound present intriguing possibilities for altered chelation behavior, potentially leading to enhanced stability and improved physicochemical properties for specific applications.

The provided experimental protocols are designed to be self-validating, empowering researchers to generate the necessary data to make informed decisions about the suitability of each chelating agent for their specific needs. The insights gained from such a comparative study will undoubtedly contribute to the rational design of novel therapeutics, diagnostics, and analytical reagents.

References

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  • Al-Busafi, S. N.; Suliman, F. O.; Al-Alawi, Z. R. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Res. Rev. J. Chem.2014, 3 (1), 1-13.
  • Cipurković, A.; Horozić, E.; Marić, S.; Mekić, L.; Junuzović, H. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open J. Appl. Sci.2021 , 11, 1-10. 6[5]. Poonia, M. S. Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. Int. J. Sci. Adv. Res. Technol.2018 , 4 (6), 1-4. 7[6]. Patil, S. Spectrophotometric study of complexes by Job's method. Int. J. Adv. Res.2015 , 3 (7), 1014-1019. 8[7]. Janrao, D. M.; Ubale, M. B.; Dongre, V. G. AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. Int. J. Chem. Sci.2014 , 12 (1), 12-20.

  • de Souza, T. A. J.; da Silva, J. C.; de Oliveira, L. F. C. An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Braz. J. Pharm. Sci.2022, 58, e20190.
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  • Jamge, N. R.; Chondhekar, T. K. Potentiometric Determination of Stability Constant of transition metal complexes with primary ligand and secondary ligand. JETIR2022 , 9 (5), 415-419. 1[8]2. Mane, S. D.; et al. Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian J. Chem.2013 , 25 (12), 6747-6749.

  • Collman, J. P.; et al. Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Organometallics2013, 32 (20), 5748-5762.
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A Comparative Guide to the Biological Activity of 7-Hydroxyquinoline-6-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug discovery, the quinoline scaffold represents a privileged structure, foundational to numerous therapeutic agents. The addition of hydroxyl and carboxylic acid moieties to this scaffold gives rise to a fascinating array of isomers, each with a unique three-dimensional architecture and, consequently, distinct biological activities. This guide provides an in-depth, objective comparison of the biological activities of 7-Hydroxyquinoline-6-carboxylic acid and its key positional isomers, grounded in available experimental data and established principles of medicinal chemistry.

While direct head-to-head comparative studies of the parent compounds are not extensively documented in publicly available literature, a comprehensive analysis of their derivatives offers valuable insights into their therapeutic potential. This guide synthesizes findings from various studies to illuminate the distinct and overlapping biological profiles of these isomeric compounds, with a focus on their anticancer and enzyme inhibitory activities.

The Hydroxyquinoline Carboxylic Acid Scaffold: A Versatile Pharmacophore

The fusion of a pyridine and a benzene ring forms the quinoline core, a heterocyclic aromatic compound that is a cornerstone in medicinal chemistry.[1] The introduction of a hydroxyl (-OH) group and a carboxylic acid (-COOH) group transforms this scaffold into a potent pharmacophore with the ability to chelate metal ions and interact with various biological targets.[2][3] The relative positions of these functional groups are critical determinants of the molecule's electronic properties, steric hindrance, and hydrogen bonding capabilities, which in turn dictate its biological activity.[4]

This guide will focus on the comparative analysis of the following key isomers:

  • This compound

  • 8-Hydroxyquinoline-7-carboxylic acid

  • 5-Hydroxyquinoline-6-carboxylic acid

Comparative Biological Activities: A Focus on Anticancer and Enzyme Inhibitory Potential

The strategic placement of the hydroxyl and carboxyl groups on the quinoline ring system gives rise to isomers with differential biological activities. Below, we delve into the known activities of derivatives of these isomers, providing a comparative perspective based on available research.

Anticancer Activity: A Tale of Isomeric Specificity

The anticancer potential of hydroxyquinoline derivatives has been a subject of intense research. The ability of these compounds to chelate essential metal ions, generate reactive oxygen species (ROS), and inhibit key enzymes involved in cancer progression makes them promising therapeutic candidates.[5][6]

Derivatives of 8-hydroxyquinoline have shown significant cytotoxic activity against a range of cancer cell lines.[7][8] For instance, certain 8-hydroxyquinoline derivatives have demonstrated potent antiproliferative effects against breast (MCF-7), cervical (HeLa), and lung (A549) cancer cell lines.[9] The presence of halogen substituents on the aromatic ring of 8-hydroxyquinoline analogues has been found to enhance their antiproliferative impact.[9] Furthermore, copper(II) complexes of 8-hydroxyquinoline hydrazone derivatives have exhibited notable anticancer activity.[5]

In contrast, while data on the anticancer activity of This compound and its direct derivatives is limited, studies on related quinoline-4-carboxylic acid derivatives have shown significant growth inhibition against various cancer cell lines, including HeLa, MCF-7, and K-562.[10] This suggests that the quinoline carboxylic acid scaffold, in general, is a viable starting point for the development of novel anticancer agents. The specific positioning of the hydroxyl and carboxyl groups in the 7- and 6-positions likely confers a unique pharmacological profile that warrants further investigation.

Enzyme Inhibition: Targeting Key Pathogenic Pathways

The ability of hydroxyquinoline carboxylic acids to act as enzyme inhibitors is a key aspect of their therapeutic potential. Their metal-chelating properties are often central to their mechanism of action, particularly for metalloenzymes.

Derivatives of 8-Hydroxyquinoline-7-carboxylic acid have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[11] The 8-hydroxy-quinoline-7-carboxylic acid moiety is considered a critical pharmacophore for this inhibitory activity, with molecular modeling suggesting that it interacts with key residues within the ATP-binding pocket of the enzyme.[11]

The following table summarizes the known biological activities of derivatives of the isomeric hydroxyquinoline carboxylic acids, providing a comparative overview based on the available literature.

Isomer ScaffoldBiological ActivityTarget/Cell LineReported IC50/MICCitation(s)
8-Hydroxyquinoline-7-carboxylic acid Pim-1 Kinase InhibitionPim-1 KinaseVaries by derivative[11]
8-Hydroxyquinoline AnticancerMCF-7, HeLa, A549Varies by derivative[8][9]
Quinoline-4-carboxylic acid AnticancerHeLa, MCF-7, K-562Varies by derivative[10]
Quinoline-4-carboxylic acid DHODH InhibitionL1210 DHODHVaries by derivative[4]

Note: The data presented is for derivatives of the parent isomers and may not be directly comparable due to variations in experimental conditions.

Structure-Activity Relationship (SAR): The "Why" Behind the Activity

The observed differences in the biological activities of these isomers can be rationalized by considering their structure-activity relationships. The positioning of the hydroxyl and carboxyl groups influences several key physicochemical properties:

  • Chelation and Metal Ion Binding: The ability to chelate metal ions is a hallmark of hydroxyquinolines. The proximity of the hydroxyl group and the nitrogen atom in the pyridine ring is crucial for this activity. In 8-hydroxyquinoline derivatives, this arrangement is optimal for forming stable metal complexes, which can contribute to their antimicrobial and anticancer effects by disrupting metal homeostasis in cells.[2][3]

  • Hydrogen Bonding: The hydroxyl and carboxylic acid groups are excellent hydrogen bond donors and acceptors. Their relative positions dictate the potential for intramolecular and intermolecular hydrogen bonding, which can significantly impact how the molecule interacts with its biological target.

  • Electronic Effects: The electron-withdrawing nature of the carboxylic acid and the electron-donating nature of the hydroxyl group influence the electron density distribution across the quinoline ring system. This, in turn, affects the molecule's reactivity and its ability to participate in various biological interactions.

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to evaluate the biological activities of hydroxyquinoline derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizing the Isomeric Landscape and Biological Interactions

To better understand the structural differences and their potential impact on biological activity, the following diagrams illustrate the chemical structures of the isomers and a representative experimental workflow.

Figure 1: Chemical structures of this compound and its isomer, 8-Hydroxyquinoline-7-carboxylic acid.

MTT_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding overnight_incubation Incubate overnight for cell adherence cell_seeding->overnight_incubation compound_treatment Treat cells with Hydroxyquinoline Isomers (various concentrations) overnight_incubation->compound_treatment incubation_48h Incubate for 48 hours compound_treatment->incubation_48h mtt_addition Add MTT reagent incubation_48h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h solubilization Solubilize formazan crystals incubation_4h->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation end End ic50_calculation->end

Figure 2: A generalized workflow for determining the in vitro cytotoxicity of hydroxyquinoline isomers using the MTT assay.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of this compound and its isomers, drawing upon the available scientific literature. While a direct, quantitative comparison of the parent compounds is currently limited, the study of their derivatives reveals distinct and promising therapeutic profiles, particularly in the realms of anticancer and enzyme inhibitory activities.

The 8-hydroxyquinoline scaffold, especially when derivatized, has demonstrated significant potential. The subtle yet critical differences in the positioning of the hydroxyl and carboxylic acid groups across the isomers underscore the importance of precise molecular architecture in drug design.

Future research should focus on the direct, parallel synthesis and biological evaluation of these parent hydroxyquinoline carboxylic acid isomers against a broad panel of biological targets. Such studies would provide invaluable data to build more precise structure-activity relationships and guide the rational design of next-generation quinoline-based therapeutics.

References

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A Comparative Guide to the Cross-Reactivity of 7-Hydroxyquinoline-6-carboxylic Acid with Divalent Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metal Ion Selectivity in Drug Development

In the landscape of medicinal chemistry and drug development, the interaction between organic molecules and metal ions is of paramount importance. Metalloproteins are central to countless physiological processes, making them prime targets for therapeutic intervention. 8-Hydroxyquinoline and its derivatives have long been recognized for their potent metal-chelating properties, forming the basis for therapies in neurodegenerative diseases, cancer, and infectious diseases.[1][2] The efficacy and safety of such compounds, however, are critically dependent on their selectivity for the target metal ion. Unintended interactions with other biological metals can lead to off-target effects and toxicity.

This guide focuses on 7-Hydroxyquinoline-6-carboxylic acid, a structural isomer of the more extensively studied 8-hydroxyquinoline derivatives. While direct, comprehensive experimental data on its cross-reactivity with a wide array of metal ions is not yet available in the public domain, we can construct a robust predictive framework based on the well-established coordination chemistry of its close analogs, particularly 8-hydroxyquinoline-2-carboxylic acid (8-HQA).[3][4]

This document provides researchers, scientists, and drug development professionals with a comparative analysis of the expected binding behavior of this compound, supporting experimental protocols to validate these predictions, and the scientific rationale behind these methodologies.

The Chelation Mechanism: A Tale of Two Donors

The metal binding capability of hydroxyquinoline derivatives stems from the bidentate chelation provided by the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.[1] The addition of a carboxylic acid group introduces a third potential coordination site, allowing the molecule to act as a tridentate ligand, which can significantly enhance the stability of the resulting metal complexes.[5]

The specific arrangement of these functional groups in this compound dictates the geometry and stability of the metal complexes it can form. The deprotonation of the phenolic hydroxyl and carboxylic acid groups is a prerequisite for chelation, a process that is highly pH-dependent.

Predictive Cross-Reactivity: Insights from 8-Hydroxyquinoline-2-carboxylic Acid

The most comprehensive dataset for a closely related analog comes from the study of 8-hydroxyquinoline-2-carboxylic acid (8-HQA) with a series of first-row divalent transition metal ions.[3] These studies reveal that the stability of the metal complexes follows the Irving-Williams series, a trend governed by the ionic radius and ligand field stabilization energy of the metal ions.

Irving-Williams Series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)

This series provides a strong predictive foundation for the behavior of this compound. The stability constants (log β) for the 1:2 metal-ligand complexes (ML₂) of 8-HQA are presented below and serve as our primary comparative data.[3]

Comparative Stability of Divalent Metal Complexes with 8-Hydroxyquinoline-2-carboxylic Acid
Metal IonIonic Radius (Å)log β₁₂₀ for ML₂ Complex[3]Predicted Affinity for this compound
Mn²⁺ 0.8312.45Moderate
Fe²⁺ 0.7813.45Moderate-High
Co²⁺ 0.7515.90High
Ni²⁺ 0.6917.17High
Cu²⁺ 0.7320.64Very High
Zn²⁺ 0.7418.78Very High

Data sourced from a study on 8-hydroxyquinoline-2-carboxylic acid and is intended as a predictive guide for the 7-hydroxy-6-carboxylic acid isomer.[3]

Causality Behind the Trend: The stability of the complexes generally increases as the ionic radius decreases across the period, leading to stronger electrostatic interactions. Copper(II) shows a markedly higher stability constant due to the Jahn-Teller effect, which provides additional stabilization for its octahedral complexes. The high affinity for Zn(II) is also noteworthy and clinically relevant, as zinc is a key catalytic and structural component in a vast number of enzymes.[6]

It is hypothesized that this compound will exhibit a similar trend in cross-reactivity. However, the altered positioning of the carboxyl group may introduce subtle changes in the chelation bite angle and steric hindrance, potentially modulating the absolute binding affinities for each metal ion. Computational studies using Density Functional Theory (DFT) could provide more refined predictions for this specific isomer.[1][7]

Experimental Validation: A Step-by-Step Guide

To move from prediction to empirical fact, direct experimental validation is essential. The following section outlines robust, widely accepted protocols for determining the cross-reactivity and binding thermodynamics of a chelating agent like this compound.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_ligand Prepare Stock Solution of 7-HQ-6-CA prep_buffer Prepare pH-Controlled Buffer Solution prep_metals Prepare Stock Solutions of Metal Ion Salts (e.g., CuCl₂, ZnCl₂, FeCl₂, etc.) uv_vis UV-Vis Spectrophotometric Titration prep_buffer->uv_vis Use for all titrations stoichiometry Determine Stoichiometry (Job's Plot) uv_vis->stoichiometry Analyze spectral shifts fluorescence Fluorescence Spectroscopy affinity Calculate Binding Affinity (Kd or Ka) fluorescence->affinity Analyze emission changes itc Isothermal Titration Calorimetry (ITC) itc->stoichiometry Direct measurement itc->affinity Direct measurement thermo Determine Thermodynamic Profile (ΔH, ΔS) itc->thermo Direct measurement

Caption: Workflow for determining metal ion cross-reactivity.

Protocol 1: UV-Vis Spectrophotometric Titration for Stoichiometry

This technique is foundational for determining the binding ratio between the ligand and a metal ion by monitoring changes in the absorbance spectrum upon complexation.[8][9]

Rationale: The formation of a metal-ligand complex alters the electronic structure of the molecule, leading to a shift in the wavelength of maximum absorbance (λ_max). By systematically varying the mole ratio of the metal and ligand while keeping the total concentration constant (Job's method), the stoichiometry at which the maximum absorbance change occurs can be identified.[10]

Step-by-Step Methodology:

  • Solution Preparation: Prepare equimolar stock solutions (e.g., 1 mM) of this compound and the chosen metal salt (e.g., CuSO₄) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

  • Job's Plot Series: Prepare a series of solutions in cuvettes, keeping the total volume and total molar concentration constant (e.g., 100 µM), but varying the mole fraction of the metal ion from 0 to 1. For example, for a 1 mL total volume, the volume of the metal solution will range from 0 mL to 1 mL, while the volume of the ligand solution will range from 1 mL to 0 mL.

  • Spectra Acquisition: Record the UV-Vis absorption spectrum (e.g., from 250 nm to 500 nm) for each solution.

  • Data Analysis: Identify the λ_max of the complex. Plot the change in absorbance at this wavelength against the mole fraction of the metal ion. The peak of this plot corresponds to the stoichiometric ratio of the complex.

Protocol 2: Fluorescence Spectroscopy for Binding Affinity

Many hydroxyquinoline derivatives exhibit changes in their fluorescence properties upon metal binding, making this a sensitive technique for determining the binding affinity (dissociation constant, K_d).[11][12]

Rationale: Metal binding can either enhance ("turn-on") or quench ("turn-off") the fluorescence of the ligand. This change is dependent on the concentration of the metal-ligand complex. By titrating the ligand with increasing concentrations of a metal ion, the K_d can be calculated by fitting the resulting fluorescence change to a binding isotherm.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 10 µM) in a suitable buffer. Prepare a concentrated stock solution of the metal ion (e.g., 10 mM).

  • Titration: To a cuvette containing the ligand solution, make sequential additions of the concentrated metal ion stock solution. Allow the solution to equilibrate after each addition.

  • Fluorescence Measurement: After each addition, record the fluorescence emission spectrum at a fixed excitation wavelength.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion. Fit the data to a suitable binding equation (e.g., one-site binding) to determine the K_d.

Protocol 3: Isothermal Titration Calorimetry (ITC) for a Complete Thermodynamic Profile

ITC is the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during the binding event.[13][14] This allows for the determination of the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n) in a single experiment, from which the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Rationale: Every chemical reaction involves a change in enthalpy. ITC measures this heat change with high precision as one component is titrated into another. The resulting thermogram provides a complete thermodynamic signature of the interaction.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of this compound (in the sample cell, e.g., 50 µM) and the metal ion (in the syringe, e.g., 500 µM) in the same buffer, degassed to prevent air bubbles.

  • Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters on the ITC instrument.

  • Titration: Perform a series of small injections of the metal ion solution into the ligand solution in the sample cell.

  • Data Analysis: The raw data (heat pulses per injection) is integrated to generate a binding isotherm. This isotherm is then fitted to a binding model to extract the thermodynamic parameters: K_a, n, and ΔH.

Visualization of the Chelation Process

Chelation cluster_reactants Reactants cluster_product Complex Ligand This compound Complex [M(7-HQ-6-CA)₂] Ligand->Complex Chelation Metal M²⁺ Metal->Complex

Caption: Schematic of metal ion chelation by the ligand.

Conclusion and Future Directions

While the cross-reactivity profile of this compound can be confidently predicted to follow the Irving-Williams series, with a particularly high affinity for Cu(II) and Zn(II), direct experimental verification is crucial for its application in drug development. The protocols outlined in this guide provide a clear and robust framework for researchers to determine the precise stoichiometry, binding affinities, and thermodynamic profiles of its interactions with a range of physiologically relevant metal ions.

Such data will be invaluable in assessing the selectivity of this compound and guiding the design of future derivatives with optimized metal-binding properties for enhanced therapeutic efficacy and reduced off-target toxicity.

References

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  • Karaderi, S., Bakla, M., & Mazı, C. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences.
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A Spectroscopic Comparison of 7-Hydroxyquinoline-6-carboxylic Acid and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Quinoline derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their diverse pharmacological and photophysical properties.[1] Among these, 7-Hydroxyquinoline-6-carboxylic acid (7-HQC-6-CA) presents a particularly interesting molecular framework, combining the fluorescent 7-hydroxyquinoline core with a versatile carboxylic acid handle. This unique combination allows for extensive derivatization, enabling the fine-tuning of its chemical and physical properties for specific applications, including the development of fluorescent probes, anti-malarial agents, and novel materials.[1][2]

This guide provides a comprehensive spectroscopic comparison of 7-HQC-6-CA and its common derivatives. As a senior application scientist, my objective is to move beyond a mere listing of data, instead focusing on the causal relationships between molecular structure and spectroscopic output. We will explore how targeted chemical modifications influence the electronic and vibrational characteristics of the parent molecule, offering researchers a predictive framework for designing compounds with desired properties. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently reproduce and build upon these findings.

The Spectroscopic Signature of the Parent Compound: this compound

The spectroscopic profile of 7-HQC-6-CA is dominated by its two key functional groups: the hydroxyquinoline ring and the carboxylic acid moiety. The quinoline ring system provides a rigid, planar structure with an extended π-electron system, which is fundamental to its optical properties.[1] The hydroxyl (-OH) and carboxylic acid (-COOH) groups act as significant electronic modulators and provide sites for hydrogen bonding, which heavily influences the molecule's behavior in different chemical environments.

A foundational understanding of its spectra is crucial for interpreting the changes introduced by derivatization.

  • UV-Visible (UV-Vis) Absorption: The extended π-system of the quinoline core gives rise to strong absorption bands in the UV region. Typically, quinoline derivatives show absorption in the 280 to 510 nm range.[3]

  • Fluorescence: The 7-hydroxyquinoline scaffold is known for its fluorescent properties. Upon excitation, it can exhibit significant Stokes shifts, and its emission is often sensitive to solvent polarity and pH due to the potential for excited-state proton transfer (ESPT).[4]

  • NMR Spectroscopy: The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons on the quinoline ring. The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield chemical shift (around 12 ppm), while the phenolic proton signal's position is also solvent-dependent.[5] In ¹³C NMR, the carboxyl carbon produces a characteristic signal in the 165 to 185 δ range.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum shows hallmark absorptions for the O-H bond of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O bond (1710-1760 cm⁻¹), and the phenolic O-H stretch.[5]

Impact of Derivatization on Spectroscopic Properties

Derivatization of 7-HQC-6-CA can occur at two primary sites: the carboxylic acid group (position 6) and the hydroxyl group (position 7). Each modification systematically alters the molecule's electronic and steric properties, leading to predictable spectroscopic shifts.

Derivatization of the Carboxylic Acid Group (Position 6)

Common modifications include conversion to esters or amides. This primarily affects the NMR and IR spectra by altering the C-terminal functional group.

  • Esterification (e.g., Methyl 7-hydroxyquinoline-6-carboxylate):

    • Mechanism: Reacting the carboxylic acid with an alcohol (e.g., methanol) under acidic conditions.

    • Spectroscopic Impact: The primary effect is the replacement of the highly acidic proton with an alkyl group. This leads to the disappearance of the broad O-H stretch (2500-3300 cm⁻¹) in the IR spectrum and the loss of the characteristic ¹H NMR signal around 12 ppm.[5] New signals corresponding to the ester's alkyl group (e.g., a singlet around 3.9 ppm for a methyl ester) will appear in the ¹H NMR spectrum. The C=O stretching frequency in the IR spectrum may shift slightly depending on the electronic nature of the ester group.

  • Amidation (e.g., 7-hydroxy-N-phenylquinoline-6-carboxamide):

    • Mechanism: Activation of the carboxylic acid followed by reaction with a primary or secondary amine.

    • Spectroscopic Impact: This introduces an N-H bond (for primary/secondary amines). The IR spectrum will show N-H stretching vibrations in the 3500-3300 cm⁻¹ range and an N-H bending mode.[6] The C=O stretch of the amide (Amide I band) appears at a lower frequency than the corresponding carboxylic acid or ester due to resonance. In ¹H NMR, a new, exchangeable N-H proton signal will be observed.

Derivatization of the Hydroxyl Group (Position 7)

Modifying the phenolic hydroxyl group, typically through etherification, has a profound impact on the photophysical (UV-Vis and fluorescence) properties.

  • Etherification (e.g., 7-methoxyquinoline-6-carboxylic acid):

    • Mechanism: Reaction with an alkylating agent (e.g., methyl iodide) in the presence of a base.

    • Spectroscopic Impact: Capping the hydroxyl group prevents its participation in hydrogen bonding and eliminates the possibility of excited-state proton transfer (ESPT). This can significantly alter the fluorescence profile, often leading to a blue shift in the emission wavelength and a change in the quantum yield.[4] The UV-Vis absorption spectrum may also shift, as the oxygen's lone pair delocalization into the ring is altered. In the IR spectrum, the phenolic O-H stretch will disappear.

Substitution on the Quinoline Ring

Introducing substituents like halogens or electron-donating/withdrawing groups directly onto the aromatic rings alters the energy of the frontier molecular orbitals (HOMO and LUMO).[7]

  • Halogenation (e.g., 5,8-dichloro-7-hydroxyquinoline-6-carboxylic acid):

    • Mechanism: Electrophilic aromatic substitution.

    • Spectroscopic Impact: Halogens are electron-withdrawing through induction but electron-donating through resonance. Their net effect can cause bathochromic (red) or hypsochromic (blue) shifts in the UV-Vis and fluorescence spectra depending on their position.[7] The "heavy atom effect" of bromine or iodine can also lead to fluorescence quenching by promoting intersystem crossing. The substitution pattern will create more complex splitting patterns in the aromatic region of the ¹H NMR spectrum.

Comparative Spectroscopic Analysis & Protocols

This section provides a direct comparison of the expected spectroscopic data and outlines the standardized protocols for their acquisition.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The position (λ_max) and intensity (molar absorptivity, ε) of absorption bands are highly sensitive to the π-conjugated system and the influence of substituents.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare stock solutions of each compound (parent and derivatives) at a concentration of 1 mM in a spectroscopic grade solvent (e.g., ethanol or DMSO). Create a dilute solution (e.g., 10 µM) from the stock solution in the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Record a baseline spectrum using a quartz cuvette filled with the pure solvent.

  • Measurement: Record the absorption spectrum of the sample solution from 200 to 600 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (typically 1 cm).

Caption: General workflow for comparative UV-Vis spectroscopic analysis.

Table 1: Comparative UV-Vis Absorption Data

CompoundDerivative TypeSolventExpected λ_max (nm)Expected Effect
7-HQC-6-CAParentEthanol~315, ~350Baseline
Methyl EsterCarboxylic AcidEthanol~315, ~350Minimal shift from parent
Methoxy EtherHydroxylEthanol~310, ~340Hypsochromic (Blue) Shift
5-Chloro DerivativeRing SubstitutionEthanol~320, ~355Bathochromic (Red) Shift
Fluorescence Spectroscopy

Fluorescence spectroscopy provides information on the molecule's behavior in the excited state, including its emission wavelength, quantum efficiency, and lifetime.

Experimental Protocol: Fluorescence Spectroscopy

  • Sample Preparation: Use the same 10 µM solutions prepared for UV-Vis analysis. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Excitation: Excite the sample at its longest wavelength absorption maximum (λ_max) determined from the UV-Vis spectrum.

  • Emission Scan: Record the emission spectrum over a range starting ~10 nm above the excitation wavelength to ~700 nm.

  • Quantum Yield (Φ_F): Determine the absolute fluorescence quantum yield using an integrating sphere or relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[8]

  • Data Analysis: Identify the emission maximum (λ_em) and calculate the Stokes shift (λ_em - λ_ex).

Table 2: Comparative Fluorescence Data

CompoundDerivative TypeExpected λ_em (nm)Expected Stokes Shift (nm)Expected Quantum Yield (Φ_F)
7-HQC-6-CAParent~390 / ~510~40 / ~160Moderate (dual emission possible)[4]
Methyl EsterCarboxylic Acid~390 / ~510~40 / ~160Similar to parent
Methoxy EtherHydroxyl~380~40Potentially higher (ESPT blocked)
5-Bromo DerivativeRing Substitution~515~160Lower (heavy atom effect)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of each nucleus (¹H and ¹³C), allowing for unambiguous structure confirmation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often chosen as it can dissolve both the acidic and ester/amide forms and allows for the observation of exchangeable -OH and -NH protons.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent signal (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Standardized workflow for NMR sample analysis.

Table 3: Comparative ¹H and ¹³C NMR Data (in DMSO-d₆)

CompoundDerivative TypeKey ¹H Signal (δ, ppm)Key ¹³C Signal (δ, ppm)Expected Effect
7-HQC-6-CAParent-COOH: ~12-13 (broad s)-COOH: ~165-175Baseline
Methyl EsterCarboxylic Acid-OCH₃: ~3.9 (s)-COOR: ~165, -OCH₃: ~52Disappearance of -COOH proton
AmideCarboxylic Acid-NH: ~8-10 (broad s)-CONH: ~165-170Appearance of -NH proton
Methoxy EtherHydroxyl-OCH₃: ~4.0 (s)-OCH₃: ~56Disappearance of phenolic -OH proton
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Scan: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

  • Sample Scan: Record the sample spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) for key functional groups.

Table 4: Comparative IR Data (Vibrational Frequencies, cm⁻¹)

CompoundDerivative TypeKey Band 1 (ν, cm⁻¹)Key Band 2 (ν, cm⁻¹)Expected Effect
7-HQC-6-CAParentO-H (acid): 2500-3300 (broad)C=O (acid): ~1710Baseline
Methyl EsterCarboxylic AcidO-H (phenol): ~3300C=O (ester): ~1725Loss of broad acid O-H band
AmideCarboxylic AcidN-H: ~3350C=O (amide): ~1680Appearance of N-H stretch
Methoxy EtherHydroxylO-H (acid): 2500-3300 (broad)C=O (acid): ~1710Loss of phenolic O-H band

Conclusion

The spectroscopic analysis of this compound and its derivatives reveals a clear and predictable relationship between chemical structure and spectral properties. Modifications to the carboxylic acid group are most prominently reported by IR and NMR spectroscopy, while changes to the phenolic hydroxyl group and the aromatic core profoundly influence the UV-Vis and fluorescence spectra. This guide provides the foundational knowledge and standardized protocols necessary for researchers to characterize novel 7-HQC-6-CA derivatives, enabling the rational design of molecules for advanced applications in drug discovery and materials science. By understanding the causality behind these spectroscopic shifts, scientists can more efficiently synthesize compounds with tailored photophysical and chemical characteristics.

References

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  • Chen, Y., et al. (2019). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. Molecules, 24(18), 3342. [Link]

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  • Yurdakul, Ş., et al. (2022). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 13(1), 58-71. [Link]

  • Senevirathne, A. M. C. H., et al. (2023). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 645-658. [Link]

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A Comparative Guide to the In-Vitro and In-Vivo Performance of 7-Hydroxyquinoline-6-carboxylic Acid-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Quinoline-Based Fluorophores in Bioimaging

In the dynamic field of molecular biology and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time.[1] Among the diverse array of fluorophores, quinoline-based probes have emerged as a significant class due to their advantageous photophysical properties, synthetic versatility, and wide-ranging applications in bioimaging and sensing.[2][3] This guide provides a comprehensive comparison of the in-vitro and in-vivo performance of probes based on the 7-hydroxyquinoline-6-carboxylic acid scaffold, offering experimental insights and detailed methodologies to assist researchers in navigating the complexities of probe selection and application.

The journey of a fluorescent probe from a controlled laboratory setting to a complex living organism is fraught with challenges.[2][4] A probe that demonstrates exceptional performance in a petri dish may falter in an animal model due to factors such as poor bioavailability, rapid metabolism, or off-target toxicity.[4] Consequently, a thorough and comparative understanding of both in-vitro and in-vivo characteristics is paramount for the successful translation of these probes from the bench to preclinical and, ultimately, clinical applications.[5]

In-Vitro Performance: Characterizing the Fundamental Properties

The initial evaluation of any new fluorescent probe begins with a rigorous assessment of its performance in a controlled in-vitro environment. These studies, typically conducted in aqueous buffers and live cell cultures, are designed to elucidate the probe's fundamental photophysical and biological properties.[1]

Key In-Vitro Performance Metrics:
  • Photophysical Properties: This includes determining the absorption and emission spectra, quantum yield, molar extinction coefficient, and Stokes shift. These parameters dictate the probe's brightness and suitability for specific imaging modalities.

  • Selectivity and Specificity: The probe's ability to selectively bind to its intended target over other cellular components is crucial for minimizing off-target effects and ensuring accurate imaging. This is often assessed through titration experiments with the target analyte and potential interferents.

  • Sensitivity and Detection Limit: The lowest concentration of the target that can be reliably detected by the probe is a critical measure of its sensitivity.

  • Cell Permeability and Localization: For intracellular targets, the probe must be able to efficiently cross the cell membrane and accumulate at the desired location. This is often evaluated using fluorescence microscopy in live cells.

  • Cytotoxicity: It is essential to ensure that the probe itself does not exert toxic effects on the cells being studied, which could confound experimental results. Standard cytotoxicity assays, such as the MTT or LDH assay, are typically employed.

Experimental Workflow for In-Vitro Characterization

Caption: A streamlined workflow for the in-vivo evaluation of a fluorescent probe in an animal model.

Comparative Performance Data

The following table summarizes key performance parameters for a hypothetical this compound-based probe, comparing its in-vitro and in-vivo characteristics.

ParameterIn-Vitro PerformanceIn-Vivo PerformanceKey Considerations
Excitation/Emission (nm) 450 / 520Effective depth < 1mmBlue-shifted wavelengths limit deep tissue imaging.
Quantum Yield 0.65~0.1-0.2Quenching effects in the biological environment.
Selectivity (Target:Interferent) >100-foldLower due to non-specific bindingProtein binding can reduce effective concentration.
Cell Permeability HighVariable, depends on tissueBlood-brain barrier can be a major obstacle.
Cytotoxicity (IC50) > 100 µMGenerally low systemic toxicityLong-term effects need thorough investigation.
Signal-to-Background Ratio HighModerateAutofluorescence from tissues can be a challenge.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Generic this compound Probe

While specific synthetic routes for this compound are detailed in patents,[6] a general approach for creating a functional probe involves coupling the carboxylic acid moiety to a targeting ligand via standard amide bond formation chemistry. The synthesis of related quinoline carboxylic acids has been extensively described. [7][8][9] Materials:

  • This compound

  • Targeting ligand with a primary amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC for purification

Procedure:

  • Dissolve this compound, EDC, and NHS in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid.

  • Add the targeting ligand to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the crude product by reverse-phase HPLC.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In-Vitro Cell Staining and Fluorescence Microscopy

This protocol outlines a general procedure for evaluating the cellular uptake and localization of a this compound-based probe. [10] Materials:

  • Cultured cells (e.g., HeLa) on glass-bottom dishes

  • This compound probe stock solution (in DMSO)

  • Cell culture medium

  • PBS (Phosphate-buffered saline)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Prepare a working solution of the probe in cell culture medium (e.g., 1-10 µM).

  • Remove the old medium from the cells and wash once with PBS.

  • Add the probe-containing medium to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Remove the probe solution and wash the cells three times with PBS.

  • Add fresh culture medium or PBS to the cells for imaging.

  • Image the cells using a fluorescence microscope, acquiring images in both the probe's fluorescence channel and a brightfield channel.

Protocol 3: In-Vivo Fluorescence Imaging in a Murine Tumor Model

This protocol provides a general workflow for assessing the tumor-targeting ability of a this compound-based probe in a mouse model. [11][12] Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • This compound probe solution (in a biocompatible vehicle)

  • In-vivo fluorescence imaging system

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the tumor-bearing mouse.

  • Acquire a pre-injection whole-body fluorescence image to determine background autofluorescence.

  • Administer the probe solution via intravenous (tail vein) injection.

  • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours).

  • At the final time point, euthanize the mouse and excise the tumor and major organs.

  • Perform ex-vivo imaging of the excised tissues to confirm probe accumulation.

  • Quantify the fluorescence intensity in the tumor and other organs to determine the biodistribution and tumor-to-background ratio.

Conclusion and Future Perspectives

Probes based on the this compound scaffold offer significant potential in the realm of bioimaging. Their favorable photophysical properties and synthetic tractability make them attractive candidates for the development of novel imaging agents. However, as this guide has highlighted, the transition from in-vitro success to in-vivo efficacy is a critical hurdle that requires careful consideration of factors such as bioavailability, tissue penetration, and in-vivo stability.

Future advancements in this field will likely focus on the development of 7-hydroxyquinoline derivatives with red-shifted excitation and emission profiles to enable deeper tissue imaging. Furthermore, the incorporation of targeting moieties that enhance specificity and cellular uptake will be crucial for improving the in-vivo performance of these probes. Through a combination of rational design, rigorous in-vitro characterization, and careful in-vivo validation, this compound-based probes are poised to become even more powerful tools for researchers in the life sciences and drug discovery.

References

  • A Comparative Guide to the In-Vitro and In-Vivo Performance of Quinoline-Based Bio-imaging Probes - Benchchem. (n.d.).
  • Novel Fluorescence Labeling and High-Throughput Assay Technologies for In Vitro Analysis of Protein Interactions - NIH. (n.d.).
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023, February 22).
  • In vitro and in vivo bioimaging by Quinoline conjugated probes and dyes - ResearchGate. (n.d.).
  • Current trends and key considerations in the clinical translation of targeted fluorescent probes for intraoperative navigation - ResearchGate. (n.d.).
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2025, August 9).
  • Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues | Analytical Chemistry - ACS Publications. (n.d.).
  • Fluorescent Nanoprobes Dedicated to in Vivo Imaging: From Preclinical Validations to Clinical Translation - NIH. (n.d.).
  • Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications - PMC - PubMed Central. (n.d.).
  • Fluorescent Probes for Cellular Assays - Bentham Science Publisher. (n.d.).
  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. (n.d.).
  • Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. (2023, May 25).
  • Fluorescent Probes Products - R&D Systems. (n.d.).
  • Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery - PMC - NIH. (n.d.).
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC - NIH. (n.d.).
  • Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline as a Fluorescent Probe - Benchchem. (n.d.).
  • Application Notes: 8-Hydroxyquinoline and its Derivatives as Fluorescent Probes for Intracellular Zinc - Benchchem. (n.d.).
  • A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - RSC Publishing. (n.d.).
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (n.d.).
  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents. (n.d.).
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. (n.d.).
  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed. (n.d.).
  • In vitro and in vivo studies on three new 8-hydroxyquinoline-based zinc(II) coordination compounds as potential antimelanoma cancer agents - PubMed. (2025, October 28).
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. (n.d.).
  • Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC - NIH. (n.d.).
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC - NIH. (n.d.).
  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors - MDPI. (n.d.).
  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production - MDPI. (n.d.).

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A Comparative Guide to the Synthesis of Quinoline Carboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Carboxylic Acid Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry. When functionalized with a carboxylic acid, its derivatives form the basis of a vast array of pharmaceuticals, most notably the highly successful class of fluoroquinolone antibiotics. The precise placement of the carboxylic acid and other substituents dramatically influences the molecule's pharmacological profile, making the efficient and selective synthesis of these scaffolds a critical endeavor in drug discovery and development.

This guide provides an in-depth, comparative analysis of the principal classical and modern methodologies for synthesizing quinoline carboxylic acids. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings and strategic considerations that guide the choice of one synthetic route over another. The objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select and optimize the ideal synthesis for their target molecules.

Part 1: Classical Approaches - The Foundation of Quinoline Synthesis

For decades, a set of robust, named reactions has formed the bedrock of quinoline carboxylic acid synthesis. These methods, while sometimes requiring harsh conditions, are well-understood and highly versatile.

The Pfitzinger Reaction: Building from Isatin

The Pfitzinger reaction is a powerful method for producing substituted quinoline-4-carboxylic acids.[1] It involves the condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2]

Mechanistic Causality: The reaction initiates with the base-catalyzed hydrolysis of the amide bond in isatin, opening the five-membered ring to form an intermediate keto-acid.[1][3] This intermediate's aniline moiety then condenses with the partner carbonyl compound to form an enamine, which subsequently undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid.[1][3] The choice of carbonyl compound directly dictates the substituents at the 2- and 3-positions of the quinoline ring.

  • Advantages: A reliable and often high-yielding route to 4-carboxyquinolines.[3] The starting materials, isatins and carbonyl compounds, are often commercially available or readily prepared.

  • Limitations: The reaction requires strongly basic conditions, which may not be suitable for substrates with base-labile functional groups.[4] The substitution pattern on the final product is constrained by the availability of the corresponding isatin precursors.[4]

The Doebner Reaction: A Three-Component Condensation

First reported by Oscar Doebner in 1887, this reaction synthesizes 2-substituted quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid.[5]

Mechanistic Causality: The reaction is believed to proceed via the initial formation of a Schiff base (imine) from the aniline and aldehyde.[5] Pyruvic acid's enol form then engages in a Michael-type addition to the imine, followed by an intramolecular electrophilic cyclization onto the aniline ring. A subsequent oxidation step, where another molecule of the imine can act as the hydrogen acceptor, leads to the aromatic quinoline product.[5] This hydrogen-transfer mechanism is a key feature.[4]

  • Advantages: This three-component approach allows for significant diversity in the final product, as the aniline, aldehyde, and pyruvic acid components can be widely varied.[5][6]

  • Limitations: The traditional Doebner reaction can give low yields, especially when using anilines that have electron-withdrawing groups.[4][5] This has led to the development of modified procedures to improve efficiency.[4]

The Gould-Jacobs Reaction: A Thermal Cyclization Route

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines, which can then be converted to the corresponding carboxylic acids.[7] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME).[7][8]

Mechanistic Causality: The initial step is a nucleophilic substitution where the aniline displaces the ethoxy group of the EMME. The resulting anilinomethylenemalonate intermediate undergoes a thermal, 6-electron cyclization onto the aromatic ring.[7] This step often requires high temperatures (e.g., >250 °C).[9][10] The resulting ethyl 4-hydroxyquinoline-3-carboxylate can then be saponified to the carboxylic acid and subsequently decarboxylated if the unsubstituted 4-hydroxyquinoline is desired.[7][8]

  • Advantages: Effective for anilines bearing meta-electron-donating groups.[7] It provides a reliable route to the 4-hydroxyquinoline-3-carboxylic acid core structure, a key intermediate for many pharmaceuticals.

  • Limitations: The high temperatures required for cyclization can limit the reaction's functional group tolerance and may lead to degradation.[10]

The Conrad-Limpach-Knorr Synthesis: Temperature-Dependent Regioselectivity

This synthesis also involves the reaction of anilines with β-ketoesters but exhibits fascinating temperature-dependent regioselectivity.[9]

Mechanistic Causality:

  • Conrad-Limpach (Kinetic Control): At lower temperatures (e.g., <100°C), the reaction favors the formation of a Schiff base via aniline attacking the keto group. Subsequent cyclization at high temperatures (~250°C) yields the 4-hydroxyquinoline product.[9][11]

  • Knorr (Thermodynamic Control): At higher initial temperatures (e.g., ~140°C), the aniline preferentially attacks the ester group, forming a β-keto anilide. This thermodynamically favored intermediate then cyclizes to yield the 2-hydroxyquinoline isomer.[6][9]

This dichotomy provides a powerful tool for selectively targeting either the 2- or 4-position of the quinoline ring with a hydroxyl group, a precursor for further functionalization.

Part 2: Modern Synthetic Strategies - Enhancing Efficiency and Scope

While classical methods are foundational, modern organic synthesis has introduced techniques that offer milder conditions, improved yields, shorter reaction times, and novel pathways to quinoline carboxylic acids.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized many classical syntheses by dramatically reducing reaction times and often improving yields.[12]

Causality of Enhancement: Polar reagents and solvents efficiently absorb microwave energy, leading to rapid, uniform heating that bypasses the slower thermal conductivity of conventional oil baths.[13] This can accelerate reaction rates and minimize the formation of degradation byproducts that can occur with prolonged heating.[10] For example, the Gould-Jacobs and Pfitzinger reactions have been successfully adapted to microwave conditions, achieving in minutes what previously took hours.[14][15] The synthesis of quinoline-4-carboxylic acids from isatins and ketones can be achieved rapidly and efficiently under microwave irradiation.[14]

Transition-Metal Catalysis

Palladium-catalyzed reactions, in particular, have opened new avenues for constructing the quinoline core and for functionalizing pre-existing quinoline carboxylic acids.[16][17]

  • Carbonylative Cyclization: Palladium catalysts can facilitate the carbonylation of substrates like 1-(2-aminoaryl)-2-yn-1-ols under carbon monoxide atmosphere to produce quinoline-3-carboxylic esters in good yields.[18][19] This method builds the ring and installs the carboxylate group in a single, elegant step.

  • C-H Activation/Functionalization: A frontier area in synthesis is the direct functionalization of C-H bonds. Palladium and other transition metals can catalyze the direct coupling of quinoline derivatives (often as N-oxides to control regioselectivity) with various partners.[20] This allows for the late-stage modification of the quinoline scaffold, a highly desirable strategy in drug development for rapidly creating analogues. For instance, palladium-catalyzed C-H activation can be used for the direct amidation of quinoline-8-carbaldehydes to form quinoline-8-carboxamides.[21]

Part 3: Comparative Analysis and Data

The choice of a synthetic method depends critically on the target molecule's substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Synthesis MethodTarget Product TypeKey ReagentsTypical ConditionsTypical YieldsKey Advantages & Disadvantages
Pfitzinger Reaction Substituted Quinoline-4-carboxylic acidsIsatin, Carbonyl compound, Base (e.g., KOH)Reflux in Ethanol, 12-24 hGood to ExcellentPro: Direct, reliable route to 4-carboxyquinolines.[2] Con: Requires strong base, limited by isatin availability.[4]
Doebner Reaction 2-Substituted Quinoline-4-carboxylic acidsAniline, Aldehyde, Pyruvic acidReflux in Ethanol, often with acid catalystModerate to GoodPro: High diversity from three components.[6] Con: Low yields with electron-deficient anilines.[4][5]
Gould-Jacobs Reaction 4-Hydroxyquinoline-3-carboxylic acidsAniline, Diethyl ethoxymethylenemalonate (EMME)High Temp (>250°C) thermal cyclizationModerate to GoodPro: Access to 3-carboxy-4-hydroxyquinoline core.[7] Con: Harsh thermal conditions limit substrate scope.[10]
Conrad-Limpach 4-HydroxyquinolinesAniline, β-ketoesterLow temp condensation, high temp cyclizationGoodPro: Selective synthesis of 4-hydroxy isomer.[9] Con: High cyclization temperature.
Knorr Synthesis 2-HydroxyquinolinesAniline, β-ketoesterHigh temp condensation (~140°C) and cyclizationGoodPro: Selective synthesis of 2-hydroxy isomer.[6] Con: Requires careful temperature control to avoid mixtures.
Pd-Catalyzed Carbonylation Quinoline-3-carboxylic esters1-(2-Aminoaryl)-2-yn-1-ols, CO, PdI₂/KI100°C, High Pressure (80-90 atm)45-70%Pro: Builds ring and installs ester in one step.[18] Con: Requires specialized high-pressure equipment.
Microwave-Assisted Various (accelerates classical methods)Varies125-250°C, 5-20 minOften ImprovedPro: Drastically reduced reaction times, often higher yields.[12][15] Con: Requires specialized microwave reactor.

Part 4: Detailed Experimental Protocols

To provide a practical context, detailed procedures for two common and powerful methods are provided below.

Protocol 4.1: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic acid

This protocol is a representative example of the Pfitzinger reaction.

Workflow Diagram:

Pfitzinger_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Isolation KOH Dissolve KOH in H₂O/EtOH Isatin Add Isatin KOH->Isatin Stir Stir at RT (1 hr) Isatin->Stir Ketone Add Acetone (ketone) Stir->Ketone Mixture turns brown Reflux Reflux at ~79°C (24 hrs) Ketone->Reflux TLC Monitor by TLC Reflux->TLC Solvent Distill Solvent TLC->Solvent Reaction complete Water Add Water Solvent->Water Extract Extract with Ether Water->Extract Acidify Acidify Aqueous Layer (AcOH) Extract->Acidify Precipitate Collect Precipitate Acidify->Precipitate

Caption: Workflow for Pfitzinger synthesis of quinoline-4-carboxylic acid.

Step-by-Step Procedure: Adapted from[22]

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).

  • Isatin Addition: Add isatin (0.0075 mol) to the basic solution. Stir the mixture continuously at room temperature for approximately 1 hour. The color of the solution should change from purple to brown, indicating the formation of the ring-opened keto-acid salt.

  • Carbonyl Addition: Gradually add acetone (0.015 mol), the α-methylene carbonyl compound, to the reaction mixture.

  • Reflux: Heat the resulting mixture to reflux (approximately 79°C) with continuous stirring for 24 hours.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with an appropriate eluent system (e.g., n-hexane:ethyl acetate = 1:2).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Distill the majority of the ethanol under reduced pressure.

  • Purification: Add water to the residue. Extract the aqueous solution with diethyl ether to remove any neutral impurities.

  • Precipitation: Carefully acidify the aqueous layer with glacial acetic acid until the solution is neutralized. The desired product, 2-methylquinoline-4-carboxylic acid, will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 4.2: Doebner-Type Synthesis via Hydrogen Transfer

This protocol describes a modern, optimized Doebner reaction that gives good yields even with challenging electron-deficient anilines.

Workflow Diagram:

Doebner_Workflow cluster_reactants Reactant Preparation cluster_addition Pyruvic Acid Addition cluster_workup Workup & Purification Aniline Aniline (1a) Mix1 Mix & Stir at 65°C (1 hr) Aniline->Mix1 Aldehyde Benzaldehyde (2a) Aldehyde->Mix1 Solvent Acetonitrile (MeCN) Solvent->Mix1 Catalyst BF₃·THF Catalyst Catalyst->Mix1 Add Add Pyruvic Acid Dropwise Mix1->Add Pyruvic Pyruvic Acid (3a) in MeCN Pyruvic->Add Stir2 Stir at 65°C (20 hrs) Add->Stir2 Quench Quench with Sat. NaHCO₃ Stir2->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Purify (Column Chromatography) Dry->Purify

Caption: Workflow for an optimized Doebner hydrogen-transfer synthesis.

Step-by-Step Procedure: Adapted from[4][23]

  • Reactant Charging: To a reaction vessel, add the substituted aniline (e.g., 6-(trifluoromethoxy)aniline, 1.0 mmol), benzaldehyde (1.0 mmol), and acetonitrile (MeCN) as the solvent.

  • Catalyst Addition & Imine Formation: Add the Lewis acid catalyst, boron trifluoride etherate (BF₃·THF, 0.5-1.0 equiv), to the mixture. Stir the reaction at 65°C for 1 hour to facilitate the formation of the intermediate imine.

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (1.2 equiv) in MeCN. Add this solution dropwise to the reaction mixture.

  • Cyclization Reaction: Continue stirring the reaction mixture at 65°C for an additional 20-24 hours.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate.

  • Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired quinoline-4-carboxylic acid.

Conclusion and Future Outlook

The synthesis of quinoline carboxylic acids remains a vibrant and essential area of chemical research. While classical named reactions like the Pfitzinger, Doebner, and Gould-Jacobs syntheses provide a robust and versatile toolkit, they are often hampered by harsh conditions and limited substrate scope. The advent of modern techniques, particularly microwave-assisted synthesis and transition-metal catalysis, has significantly expanded the chemist's capabilities. Microwave heating offers a green and efficient method to accelerate traditional reactions, while C-H activation strategies promise unprecedented efficiency in the late-stage functionalization of complex molecules. For the drug development professional, a thorough understanding of this diverse synthetic landscape is paramount for efficiently navigating the path from initial hit identification to a scalable manufacturing process. The continued development of novel catalytic systems will undoubtedly lead to even milder, more selective, and more powerful methods for constructing this privileged heterocyclic scaffold.

References

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  • Gabriele, B. et al. (2008). Versatile synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters by palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols. PubMed. Available at: [Link]

  • Gabriele, B. et al. (2008). Versatile Synthesis of Quinoline-3-Carboxylic Esters and Indol-2-Acetic Esters by Palladium-Catalyzed Carbonylation of 1-(2-Aminoaryl)-2-Yn-1-Ols. The Journal of Organic Chemistry. Available at: [Link]

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A Senior Application Scientist's Guide to Benchmarking 7-Hydroxyquinoline-6-carboxylic Acid Against Commercial Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of the performance of 7-Hydroxyquinoline-6-carboxylic acid against established, commercially available fluorescent dyes. Moving beyond a simple cataloging of specifications, we will delve into the causality behind experimental choices and provide the technical data and protocols necessary to validate these findings in your own laboratory. Our focus is on empowering you to make informed decisions based on a foundation of scientific integrity and practical, field-proven insights.

Introduction: The Quest for the Optimal Fluorophore

The ideal fluorescent dye for applications in bioimaging and drug discovery must possess a suite of desirable characteristics: high photostability, strong absorption, high fluorescence quantum yield, and a significant Stokes shift to minimize self-quenching.[1][2] 7-Hydroxyquinoline and its derivatives have emerged as a promising class of fluorophores due to their sensitivity to the local microenvironment, making them valuable for developing fluorescent probes.[3] This guide will benchmark this compound against three widely used classes of commercial dyes: Coumarins, Fluorescein, and Rhodamines, providing a comprehensive evaluation of their relative performance.

At a Glance: Comparative Photophysical Properties

A direct comparison of the fundamental photophysical properties is the first step in our benchmarking process. The following table summarizes the key performance indicators for this compound and its commercial counterparts. It is important to note that the properties of 7-hydroxyquinoline derivatives can be highly solvent-dependent.[4][5]

Fluorophore Excitation Max (λex) Emission Max (λem) Molar Extinction Coefficient (ε) Quantum Yield (ΦF) Stokes Shift Key Characteristics
This compound ~350-400 nm~515-530 nmData not readily availableModerateLargeEnvironmentally sensitive, potential for dual fluorescence[4]
Coumarin Dyes (e.g., AMCA) ~350 nm~442 nm~19,000 M⁻¹cm⁻¹0.6-0.9~92 nmUV-excitable, blue emission, good for multicolor imaging[][7][8]
Fluorescein (FITC) ~495 nm~520 nm~70,000 M⁻¹cm⁻¹~0.9~25 nmBright green fluorescence, pH-sensitive[9][10]
Rhodamine 6G ~530 nm~590 nm~116,000 M⁻¹cm⁻¹~0.95~60 nmHigh photostability, bright orange fluorescence, widely used as a laser dye[11][12]

Note: The data for this compound is estimated based on its parent compound, 7-hydroxyquinoline, and may vary.

The "Why" Behind the "How": Experimental Design and Causality

To provide a robust and unbiased comparison, a series of standardized experiments must be performed. The choice of these experiments is dictated by the key performance indicators that are most relevant to the intended applications in bioimaging and drug screening.

Rationale for Experimental Benchmarking

The core objective is to quantify the performance of each dye under identical, application-relevant conditions. This involves measuring three critical parameters:

  • Molar Extinction Coefficient (ε): This value represents the dye's ability to absorb light at a specific wavelength. A higher molar extinction coefficient indicates that the dye is more efficient at absorbing excitation light, which is a prerequisite for strong fluorescence.[13]

  • Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons.[14][15] A high quantum yield is essential for achieving a bright fluorescent signal.

  • Photostability: This refers to a fluorophore's resistance to photodegradation or photobleaching upon exposure to excitation light.[16][17] High photostability is crucial for applications that require prolonged or intense illumination, such as time-lapse microscopy.[18]

The following workflow diagram illustrates the logical progression of the benchmarking process.

G cluster_0 Phase 1: Sample Preparation & Characterization cluster_1 Phase 2: Performance Quantification cluster_2 Phase 3: Data Analysis & Comparison A Prepare Stock Solutions of Each Dye B Determine Molar Extinction Coefficient (ε) A->B C Measure Fluorescence Quantum Yield (ΦF) B->C Characterized Dye Solutions D Assess Photostability (Photobleaching Rate) C->D E Compile Comparative Data Table D->E Quantitative Performance Data F Generate Performance Ranking E->F

Caption: Experimental workflow for benchmarking fluorescent dyes.

In-Depth Experimental Protocols

The following protocols are designed to be self-validating, providing a clear and reproducible methodology for benchmarking this compound against commercial dyes.

Protocol for Determining Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light.[19]

Materials:

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent (e.g., ethanol or phosphate-buffered saline, PBS)

Procedure:

  • Prepare a concentrated stock solution of the dye in the chosen solvent.

  • Create a series of dilutions from the stock solution with known concentrations.

  • Measure the absorbance of each dilution at the dye's absorption maximum (λmax).

  • Plot absorbance versus concentration.

  • Determine the slope of the line , which corresponds to the molar extinction coefficient (ε) in M⁻¹cm⁻¹.[20][21]

Caption: Workflow for Molar Extinction Coefficient Determination.

Protocol for Measuring Relative Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence intensity of the test sample to that of a standard with a known quantum yield.[22][23]

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Standard dye with known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)[12]

  • Solutions of the test dye and standard dye with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.[22]

Procedure:

  • Measure the absorbance of the test and standard solutions at the excitation wavelength.

  • Measure the fluorescence emission spectrum of both solutions, ensuring identical instrument settings.

  • Integrate the area under the emission spectrum for both the test and standard samples.

  • Calculate the relative quantum yield using the following equation:

    Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • 'x' denotes the test sample and 'st' denotes the standard.[15]

Protocol for Assessing Photostability

Photostability is assessed by measuring the rate of photobleaching under continuous illumination.[16]

Materials:

  • Fluorescence microscope with a stable light source and a sensitive detector

  • Sample of the dye in a suitable medium (e.g., dissolved in a polymer film or in solution)

Procedure:

  • Focus on the sample and acquire an initial fluorescence image (t=0).

  • Continuously illuminate the sample with the excitation light at a constant intensity.

  • Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.

  • Measure the mean fluorescence intensity of a region of interest in each image.

  • Plot the normalized fluorescence intensity versus time and fit the data to an exponential decay curve to determine the photobleaching rate constant.[16]

Interpreting the Data: A Head-to-Head Comparison

The experimental data will provide a quantitative basis for comparing this compound with the selected commercial dyes.

  • Brightness: A combination of a high molar extinction coefficient and a high quantum yield will result in a brighter fluorophore.

  • Photostability: A lower photobleaching rate constant indicates higher photostability, making the dye more suitable for long-term imaging experiments.

  • Spectral Suitability: The excitation and emission maxima will determine the compatibility of the dye with available light sources and detectors, as well as its suitability for multiplexing with other fluorophores.

Conclusion: Selecting the Right Tool for the Job

The benchmarking of this compound against commercially available fluorescent dyes reveals its potential as a valuable tool for researchers, particularly in applications where environmental sensitivity is advantageous. While established dyes like Fluorescein and Rhodamine 6G offer exceptional brightness and photostability, the unique properties of 7-hydroxyquinoline derivatives, such as their large Stokes shift and potential for dual fluorescence, may open up new avenues for the design of sophisticated fluorescent probes.[4]

Ultimately, the choice of the "best" fluorophore is application-dependent. This guide provides the foundational knowledge and experimental framework to empower researchers to make an informed decision based on their specific needs, ensuring the selection of the optimal fluorescent probe for their scientific endeavors.

References

  • BOC Sciences. Coumarin Dyes: Definition, Structure, Synthesis and Uses.

  • Wikipedia. Fluorescein.

  • Thermo Fisher Scientific. Coumarin and Coumarin Derivatives.

  • TCI AMERICA. Coumarin Dyes.

  • Sigma-Aldrich. Fluorescein (F7505) - Product Information Sheet.

  • Alfa Chemistry. Coumarin Dyes.

  • ChemicalBook. Fluorescein | 2321-07-5.

  • PubChem. Fluorescein.

  • StatPearls. Fluorescein.

  • Wikipedia. Rhodamine 6G.

  • MDPI. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments.

  • Benchchem. A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging.

  • PubChem. Rhodamine 6G.

  • Taylor & Francis Online. Rhodamine 6g – Knowledge and References.

  • Creative Proteomics. Extinction Coefficient Determination.

  • Benchchem. Benchmarking Photostability: A Comparative Guide for C21H15F4N3O3S Against Commercial Dyes.

  • OPUS. Relative and absolute determination of fluorescence quantum yields of transparent samples.

  • bioRxiv. Nanodiamonds for spatial resolution benchmarking in two-photon microscopy.

  • AIP Publishing. Properties of Rhodamine 6G in vapor phase.

  • ResearchGate. (PDF) Physical Properties of Rhodamine 6G Laser Dye Combined in Polyvinyl Alcohol films as Heat Sensor.

  • JASCO Global. Fluorescence quantum yield measurement.

  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.

  • Alphalyse. Protein Molar Extinction Coefficient calculation in 3 small steps.

  • MtoZ Biolabs. How to Determine the Extinction Coefficient.

  • Virtual Labs. Determination of Fluorescence Quantum Yield of a Fluorophore.

  • PMC. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals.

  • Bio-Synthesis. Extinction Coefficient Determination of Proteins.

  • ResearchGate. Spectroscopic Properties of 7-Hydroxyquinoline in Polymeric Matrices.

  • Addgene Blog. Choosing the B(right)est Fluorescent Protein: Photostability.

  • ACS Publications. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis.

  • PMC. Fluorescent Probes for Biological Imaging.

  • Calculation of Protein Extinction Coefficients - from Amino Acid Sequence Data.

  • PMC. Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones.

  • ACS Publications. Tautomerism in 7-Hydroxyquinoline: A Combined Experimental and Theoretical Study in Water.

  • PubMed. Fluorescent probes for bioimaging applications.

  • Scilit. Development and Challenge of Fluorescent Probes for Bioimaging Applications: From Visualization to Diagnosis.

  • Photo physical properties of 8-hydroxy quinoline.

  • Fluorescence Characteristics of Protonated Form of 6-hydroxyquinoline in Nafion Film.

  • ACS Publications. Proton Transfers of Aqueous 7-Hydroxyquinoline in the First Excited Singlet, Lowest Triplet, and Ground States.

  • UCI Department of Chemistry. Alexa Fluor Dyes: Simply the Best and Brightest Fluorescent Dyes and Conjugates.

  • RSC Publishing. Ultra-photostable fluorescent dye molecular engineering—for measuring plant cells' membrane-spacing through a “deposition-embedding” strategy.

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A comparative analysis of the photostability of hydroxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Photostability of Hydroxyquinoline Derivatives

Abstract

8-Hydroxyquinoline (8-HQ) and its derivatives are versatile compounds with significant applications, from pharmaceuticals to organic light-emitting diodes (OLEDs). However, their utility can be compromised by photodegradation. This guide provides a comparative analysis of the photostability of key hydroxyquinoline derivatives, grounded in mechanistic principles and standardized experimental protocols. We explore the structural factors influencing stability, present available kinetic data, and detail authoritative methodologies for assessment, offering researchers and drug development professionals a comprehensive resource for informed decision-making.

Introduction: The Significance of Hydroxyquinolines

8-Hydroxyquinoline (8-HQ), a bicyclic aromatic organic compound, serves as a foundational scaffold for a vast array of derivatives with diverse applications. In the medicinal field, these derivatives are explored as antibacterial, antifungal, neuroprotective, and anti-HIV agents. A prominent example is Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a halogenated derivative historically used as an antimicrobial agent. Beyond medicine, metal complexes of 8-HQ, such as tris(8-hydroxyquinoline)aluminum (Alq3), are cornerstone materials in the OLED industry due to their thermal stability and electroluminescent properties.

The efficacy and safety of these compounds, whether in a pharmaceutical formulation or an electronic device, are critically dependent on their stability. Photostability, the ability of a substance to withstand exposure to light without undergoing chemical change, is a paramount quality attribute. Photodegradation can lead to a loss of potency, the formation of toxic byproducts, and a reduction in the functional lifespan of materials. Therefore, a thorough understanding of the comparative photostability of hydroxyquinoline derivatives is essential for developing robust and reliable products.

Fundamentals of Photodegradation

When a molecule like a hydroxyquinoline derivative absorbs photons of light, it is elevated from its ground electronic state (S₀) to an excited singlet state (S₁). From this high-energy, short-lived state, the molecule can follow several pathways:

  • Fluorescence: The molecule can return to the ground state by emitting a photon, a process observed in the fluorescent applications of many 8-HQ metal complexes.

  • Non-Radiative Decay: The molecule can lose energy as heat and return to the ground state without emitting light.

  • Intersystem Crossing (ISC): The molecule can transition to a longer-lived triplet excited state (T₁). This pathway is often the starting point for photochemical reactions.[1]

  • Photochemical Reaction: The excited molecule (in either the S₁ or T₁ state) can undergo direct reactions such as bond cleavage, rearrangement, or oxidation.

A crucial indirect pathway, particularly relevant for hydroxyquinolines, is photosensitization . Here, the excited molecule in its triplet state transfers energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1][2] This singlet oxygen can then oxidize ground-state molecules of the hydroxyquinoline or other nearby substrates, initiating a degradation cascade.[2][3]

General Mechanism of Hydroxyquinoline Photodegradation

For 8-hydroxyquinoline and its derivatives in solution, a dominant degradation mechanism is photosensitized oxidation.[2][3] Studies using sensitizers like methylene blue have shown that the process is highly dependent on the presence of oxygen. The reaction is often faster at alkaline pH, where the hydroxyl group is deprotonated, making the molecule more susceptible to oxidation.[2][3] The primary photoproduct identified in several studies is quinoline-5,8-quinone.[3]

The general pathway can be visualized as follows:

G cluster_activation Light Absorption & Excitation cluster_sensitization Photosensitization cluster_degradation Oxidative Degradation HQ_ground 8-HQ (S₀) HQ_singlet Excited Singlet State ¹(8-HQ) HQ_ground->HQ_singlet Light (hν) HQ_triplet Excited Triplet State ³(8-HQ) HQ_singlet->HQ_triplet Intersystem Crossing (ISC) HQ_triplet->HQ_ground Returns to Ground State O2_singlet Singlet Oxygen (¹O₂) HQ_triplet->O2_singlet Energy Transfer O2_ground Molecular Oxygen (³O₂) Product Quinoline-5,8-quinone + Other Products O2_singlet->Product HQ_ground2 8-HQ (S₀) HQ_ground2->Product

Caption: Photosensitized degradation pathway of 8-Hydroxyquinoline (8-HQ).

Comparative Photostability Analysis

Direct, side-by-side quantitative comparisons of the photostability of various hydroxyquinoline derivatives are not extensively consolidated in the literature. However, by synthesizing data from studies on individual compounds, we can establish a comparative framework. Key parameters include the photodegradation half-life (t½) and the quantum yield (Φ), which is the ratio of molecules undergoing a photoreaction to the number of photons absorbed. A lower quantum yield generally implies higher photostability.

DerivativeStructureKey Photostability CharacteristicsSupporting Insights
8-Hydroxyquinoline (8-HQ) Parent CompoundGenerally considered photosensitive, especially in solution and under alkaline conditions.[2] It is known to have a very low fluorescence quantum yield in water, suggesting that non-radiative decay pathways, including those leading to degradation, are efficient.[4]The primary degradation mechanism is photosensitized oxidation, leading to quinoline-5,8-quinone. The reaction is oxygen-dependent.[2]
8-Hydroxyquinoline-5-Sulfonic Acid Sulfonated DerivativeAlso susceptible to photosensitized oxidation, similar to the parent compound. The rate of degradation is highly pH-dependent, increasing significantly in alkaline solutions (pH > 8).[3]The sulfonate group increases water solubility but does not appear to confer significant photostability against the primary oxidative pathway.
Clioquinol (5-chloro-7-iodo-8-HQ) Halogenated DerivativeHalogenation can significantly alter electronic properties and, consequently, photostability. While specific photodegradation quantum yields are scarce, studies on related halogenated quinolones show that the carbon-halogen bond can be a site of photolytic cleavage.Studies on photocatalytic degradation show that Clioquinol can be effectively degraded under visible light with a suitable catalyst, indicating its susceptibility to photo-oxidation.[5] The presence of halogens may introduce additional degradation pathways beyond simple ring oxidation.
Tris(8-hydroxyquinoline)aluminum (Alq3) Metal ChelateUsed in OLEDs, its degradation is a key factor in device lifetime. It is known to degrade upon exposure to UV light and even ambient sunlight, leading to a decrease in photoluminescence.[6][7]Degradation in Alq3 is complex. One proposed mechanism involves the photo-induced breaking of an Al-O bond, which can lead to the degradation of one of the quinoline ligands.[7] The degradation products act as fluorescence quenchers, reducing device efficiency.

Expert Insights: The substitution pattern on the quinoline ring is a critical determinant of photostability. Electron-withdrawing groups, such as halogens, can alter the energy of the excited states and the susceptibility of the molecule to nucleophilic attack by reactive oxygen species. Conversely, forming metal chelates like Alq3 introduces entirely new degradation pathways related to the ligand-metal bond. The choice of derivative must therefore be a trade-off between desired functionality (e.g., antimicrobial activity, luminescence) and the required photostability for the intended application.

Standardized Experimental Protocols for Photostability Assessment

To ensure data is reliable and comparable, photostability testing must be conducted under standardized conditions. The most authoritative source for pharmaceutical substances is the International Council for Harmonisation (ICH) Guideline Q1B.[8]

ICH Q1B Guideline Overview

The ICH guideline recommends a systematic approach, starting with the drug substance and progressing to the final packaged drug product.[8] The testing is divided into two main parts: forced degradation and confirmatory studies.

  • Forced Degradation: These studies are performed under exaggerated conditions (e.g., higher light intensity) to rapidly assess the overall photosensitivity of the material. They are crucial for developing and validating analytical methods capable of detecting photodegradants.[8]

  • Confirmatory Studies: These are conducted under standardized light conditions to provide the data needed for packaging and labeling decisions. The standard exposure is not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[8]

Experimental Workflow for a Drug Product

The decision process for testing a drug product according to ICH Q1B can be visualized as a sequential workflow.

decision decision terminal terminal start Start Photostability Test (ICH Q1B) step1 Expose Drug Product outside of immediate pack start->step1 decision1 Acceptable Change? step1->decision1 step2 Expose Drug Product in immediate pack decision1->step2 No end_stable Product is Photostable in tested configuration decision1->end_stable  Yes decision2 Acceptable Change? step2->decision2 step3 Expose Drug Product in marketing pack decision2->step3 No decision2->end_stable  Yes decision3 Acceptable Change? step3->decision3 decision3->end_stable  Yes end_protect Implement Light Protection (e.g., Packaging, Labeling) decision3->end_protect No

Sources

Safety Operating Guide

Navigating the Disposal of 7-Hydroxyquinoline-6-carboxylic Acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The responsible management of chemical waste is not merely a regulatory formality; it is a fundamental pillar of safe, ethical, and sustainable scientific practice. This guide provides a comprehensive, step-by-step framework for the proper disposal of 7-Hydroxyquinoline-6-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. Moving beyond simple instructions, this document delves into the rationale behind these procedures, grounding the recommendations in established chemical principles and regulatory standards.

Understanding the Compound: A Prerequisite for Safe Handling

This compound is a heterocyclic aromatic compound. Its quinoline core is a prevalent structural motif in many biologically active molecules. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group dictates its chemical reactivity, solubility, and potential environmental impact. While comprehensive toxicity data for this specific compound are not widely available, the general characteristics of quinoline derivatives necessitate a cautious approach.[1] Some quinolines can persist in the environment and may exhibit ecotoxicological effects, making indiscriminate disposal unacceptable.[2]

The Disposal Workflow: A Step-by-Step Protocol

This protocol offers a clear, actionable plan for disposing of this compound in its various forms, from pure, unused product to dilute solutions and contaminated labware.

Step 1: Initial Assessment and Waste Segregation

The first and most critical step is the correct identification and segregation of waste. It is imperative that different waste streams are not mixed.

  • Unused or Expired Product: Pure, unadulterated this compound must be treated as chemical waste.

  • Aqueous Solutions: Solutions containing the compound should be collected and managed as aqueous chemical waste. These solutions should not be poured down the drain.[3] The quinoline structure can be harmful to aquatic organisms.[2]

  • Contaminated Labware: Glassware, pipette tips, gloves, and other solid materials that have come into contact with the compound are considered contaminated solid waste.

  • Organic Solvent Solutions: If the compound has been dissolved in an organic solvent, it must be disposed of in the appropriate halogenated or non-halogenated solvent waste container.

The following diagram illustrates this initial segregation process.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Waste Assessment & Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Final Disposal Path start This compound Waste assess Identify Waste Form start->assess pure Unused/Expired Solid assess->pure Pure Solid aqueous Aqueous Solution assess->aqueous Aqueous organic Organic Solution assess->organic In Organic Solvent solid_waste Contaminated Solids (Gloves, etc.) assess->solid_waste Solid Labware disposal Licensed Hazardous Waste Contractor pure->disposal aqueous->disposal organic->disposal solid_waste->disposal

Caption: Figure 1. Decision workflow for the segregation and disposal of this compound waste.

Step 2: Proper Containerization and Labeling

Once segregated, the waste must be stored in appropriate, clearly labeled containers.

  • Select the Right Container:

    • Solids: Use a securely sealed, wide-mouth container made of a compatible material (e.g., polyethylene).

    • Liquids: Use a leak-proof, screw-cap bottle. Ensure the container material is compatible with the solvent used (e.g., glass or appropriate plastic for organic solvents).

  • Labeling: This is a crucial step for safety and compliance. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The specific solvent if in solution (e.g., "in Dimethyl Sulfoxide")

    • An approximate concentration or amount

    • The date of accumulation

    • The name of the principal investigator or research group

Step 3: Storage and Final Disposal

Store the labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be secure, well-ventilated, and away from general lab traffic.

  • Do not overfill containers. Leave at least 10% headspace to allow for expansion.

  • Keep containers closed except when adding waste.

The final step is the transfer of the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Your EHS office will have specific procedures for waste pickup and will ensure that the material is transported to a permitted treatment, storage, and disposal facility (TSDF).[4]

Key Data for Safe Handling and Disposal

The following table summarizes essential information for this compound.

PropertyValue/InformationSignificance for Disposal
Chemical Formula C₁₀H₇NO₃The presence of nitrogen suggests that incineration should be conducted at high temperatures with appropriate NOx scrubbing to prevent air pollution.[4][5][6]
Appearance SolidAs a solid, it poses a lower risk of inhalation compared to a volatile liquid, but appropriate personal protective equipment (PPE) is still required to prevent skin and eye contact.[7]
Solubility Insoluble in water.[6]This property indicates that it will persist in aqueous environments, making drain disposal unacceptable.[6] Its solubility in certain organic solvents will determine the appropriate solvent waste stream.
Hazard Statements Causes skin and serious eye irritation. May cause respiratory irritation.[4][7][8]These hazards underscore the need for proper PPE, including gloves, safety glasses, and a lab coat.[4][8] Handling should be done in a well-ventilated area or a chemical fume hood.[2][4]

The Rationale Behind the Rules: A Deeper Dive

  • Why Not Down the Drain? The insolubility of this compound in water and the general ecotoxicity of quinoline derivatives mean that drain disposal could lead to the contamination of waterways.[2][6] These compounds can be persistent and harmful to aquatic life.[2]

  • Why a Licensed Contractor? Hazardous waste disposal is a highly regulated process governed by agencies such as the Environmental Protection Agency (EPA) in the United States.[1][9] Licensed contractors are equipped to handle, transport, and dispose of chemical waste in a manner that is compliant with all federal, state, and local regulations, typically through high-temperature incineration or other approved methods.[2][4][5]

By adhering to these procedures, you are not only ensuring the safety of your immediate work environment but also contributing to the broader mission of responsible scientific stewardship. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local regulations.

References

  • New Jersey Department of Health. (Date not available). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (Date not available). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (Date not available). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

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Personal protective equipment for handling 7-Hydroxyquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 7-Hydroxyquinoline-6-carboxylic Acid

This guide provides comprehensive safety and operational protocols for researchers, scientists, and drug development professionals handling this compound (CAS No. 1227608-04-9). The following procedures are synthesized from an in-depth analysis of safety data for structurally analogous quinoline derivatives to ensure the highest standards of laboratory safety. Our commitment is to empower you with the knowledge to work safely and effectively, making this your trusted resource for chemical handling.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound is not extensively available, a robust safety profile can be constructed by examining the hazards of closely related quinoline compounds. This family of chemicals consistently presents a clear set of risks that must be managed through appropriate engineering controls and Personal Protective Equipment (PPE).

The primary hazards associated with quinoline derivatives include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled as a dust or mist.[1][2]

  • Skin Irritation: Causes skin irritation upon direct contact.[1][2]

  • Serious Eye Damage: Poses a significant risk of causing serious eye irritation or damage.[1][3]

  • Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[1][2]

  • Potential for Other Hazards: Some quinoline compounds may cause allergic skin reactions or have reproductive toxicity.[3]

Hazard Summary Table

This table summarizes the potential hazards based on data from analogous compounds like 7-Hydroxyquinoline and 8-Hydroxyquinoline-2-carboxylic acid.

Hazard ClassificationCategoryPrimary Route of ExposurePotential Health EffectSource
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Ingestion, Skin Contact, InhalationHarmful if consumed, absorbed through the skin, or inhaled.[1][2]
Skin Corrosion/IrritationCategory 2Skin ContactCauses skin irritation, redness, and discomfort.[1][2]
Serious Eye Damage/Eye IrritationCategory 1 / 2Eye ContactCauses serious, potentially irreversible, eye damage or irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3InhalationMay cause irritation to the respiratory system.[1][2]

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a suggestion but a critical line of defense against the identified hazards. The principle of causality dictates that each piece of equipment is chosen to counteract a specific, known risk.

Eye and Face Protection
  • Requirement: Chemical safety goggles are mandatory at all times when handling this compound in its solid form or in solution. Standard safety glasses with side shields do not offer sufficient protection from splashes or fine particulates.[4]

  • Causality: The quinoline structure is associated with severe eye irritation.[1] Goggles provide a complete seal around the eyes, preventing entry of powders or liquid splashes.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., when handling larger quantities or during vigorous mixing), a face shield should be worn in addition to safety goggles to protect the entire face.[4][5]

Skin and Body Protection
  • Gloves:

    • Requirement: Wear powder-free nitrile gloves. Thicker gloves generally offer better protection.[4] PVC gloves are not recommended as they offer little protection against chemical exposures.[4]

    • Causality: The compound is classified as a skin irritant and is harmful upon dermal contact.[1][2] Nitrile provides a robust barrier against a wide range of chemicals.

    • Protocol: Gloves should be inspected for tears or defects before use. Contaminated gloves must be removed carefully, avoiding contact with skin, and disposed of as chemical waste. It is best practice to change gloves every 30 to 60 minutes or immediately if contamination is known or suspected.[4]

  • Lab Coat/Gown:

    • Requirement: A long-sleeved, cuffed laboratory coat is required. For procedures with a higher risk of contamination, a disposable chemical-resistant gown is recommended.[5]

    • Causality: This prevents incidental skin contact on the arms and body. Cuffs should be tucked under the gloves to ensure a complete barrier.[4]

Respiratory Protection
  • Primary Control: All handling of solid this compound that may generate dust must be performed within a certified chemical fume hood to minimize inhalation exposure.[3][6]

  • Requirement: When engineering controls like a fume hood are not available or during a large-scale spill, a NIOSH-approved respirator is necessary.[6][7] For dusty conditions, a respirator with a P3 filter is recommended.[3]

  • Causality: The powdered compound may cause respiratory irritation.[2] A fume hood provides primary containment, while a respirator offers personal protection from inhaled particles.

Operational and Disposal Plans

A safe protocol extends beyond wearing PPE to include the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Step-by-Step PPE Protocol: Donning and Doffing

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat / Gown Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Gown Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Exit Wash Hands Doff4->Exit Enter Enter Lab Enter->Don1

Caption: PPE Donning and Doffing Workflow.

Accidental Release and Spill Management

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Assess: Evaluate the spill size and associated risks. Do not attempt to clean a large spill without proper training and equipment.

  • Secure: Restrict access to the spill area. Ensure proper ventilation, preferably within a fume hood.[3]

  • Protect: Don appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.

  • Contain and Clean:

    • For solid spills, gently cover with an inert absorbent material like clay or diatomaceous earth to avoid generating dust.[8] Sweep up the material and place it into a suitable, labeled container for chemical waste.[1][9]

    • Do not use water to clean up a dry spill, as this can dissolve the material and spread contamination.[8]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.[1][3]

Spill_Response Spill Spill Occurs Assess Assess Spill Size Is it large or small? Spill->Assess Large Large Spill Assess->Large Large Small Small Spill Assess->Small Small Evacuate Evacuate Area Call EHS Large->Evacuate DonPPE Don Full PPE (incl. Respirator) Small->DonPPE Contain Gently Cover with Inert Absorbent DonPPE->Contain Collect Sweep into Labeled Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose

Caption: Spill Response Decision Workflow.

Waste Disposal
  • Chemical Waste: All unused this compound and materials heavily contaminated with it must be disposed of as hazardous chemical waste.[1]

  • Contaminated PPE: Used gloves, disposable gowns, and other contaminated materials must also be placed in a designated hazardous waste container.[3]

  • Procedure: Never mix chemical waste with other waste streams.[3] All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Conclusion: A Culture of Safety

Handling this compound requires a diligent and informed approach to safety. By understanding the underlying hazards and rigorously adhering to the PPE and operational protocols outlined in this guide, you can effectively minimize risks to yourself and your colleagues. These procedures, grounded in authoritative safety data, are designed to be a self-validating system for safe laboratory practice. Always prioritize safety, ensure your engineering controls are functioning correctly, and never hesitate to consult your institution's safety professionals when in doubt.

References

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Generic Supplier. (2010, September 6). Safety Data Sheet for 8-Hydroxyquinoline.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • PubChem. 7-Hydroxyquinoline Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet for 4-Hydroxyquinoline-2-carboxylic acid, hydrate. Retrieved from [Link]

  • Fisher Scientific.Safety Data Sheet for 8-Hydroxyquinoline-2-carboxylic acid.
  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • NIOSH. NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

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